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  • Product: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
  • CAS: 343569-06-2

Core Science & Biosynthesis

Foundational

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride CAS number

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Executive Summary: This guide provides a comprehensive technical overview of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (CAS No: 343569-06-2), a key reactive intermediate in synthetic organic chemistry.[1][2][3] As a derivative of the ubiquitous imidazole scaffold, this compound serves as a critical building block for the introduction of the 1-methylimidazole-5-carboxamide moiety into a wide range of molecular architectures. Its utility is most pronounced in the field of drug discovery and development, where the imidazole core is a well-established pharmacophore. This document details the compound's chemical and physical properties, provides an authoritative synthesis protocol, discusses its primary applications, and outlines essential safety and handling procedures for laboratory use.

Chemical Properties and Identification

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a bifunctional molecule featuring a reactive acyl chloride group and a hydrophilic hydrochloride salt. This structure makes it a versatile reagent for conjugation reactions, particularly in the synthesis of amides and esters under controlled conditions.

PropertyValueSource
CAS Number 343569-06-2[1][4]
IUPAC Name 1-methyl-1H-imidazole-5-carbonyl chloride;hydrochloride[1]
Molecular Formula C₅H₆Cl₂N₂O[1][2][4]
Molecular Weight 181.02 g/mol
Synonyms 1-METHYLIMIDAZOLE-5-CARBONYL CHLORIDE HCL[1]

Synthesis and Reaction Mechanism

The most common and efficient synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride involves the direct chlorination of its corresponding carboxylic acid precursor.

Synthesis from Carboxylic Acid

The standard laboratory synthesis involves treating 1-Methyl-1H-imidazole-5-carboxylic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. A similar synthesis using sulfinyl chloride has been described for a related compound.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, which is subsequently displaced by a chloride ion.

Synthesis_Workflow Start 1-Methyl-1H-imidazole- 5-carboxylic Acid Product 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride Start->Product Reaction (Reflux) Reagent Thionyl Chloride (SOCl₂) (Chlorinating Agent) Reagent->Product Byproducts Gaseous Byproducts (SO₂, HCl) Product->Byproducts

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in thionyl chloride (5-10 eq).

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Workup and Isolation: After cooling the reaction mixture to room temperature, the excess thionyl chloride is carefully removed under reduced pressure.

  • Purification: The resulting solid residue is triturated with a non-polar solvent like diethyl ether or hexane to induce crystallization. The solid product is then collected by vacuum filtration, washed with the same solvent to remove impurities, and dried under vacuum to yield 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound lies in its function as a reactive building block. The acyl chloride is a highly electrophilic group, readily undergoing nucleophilic attack by amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively.

This reactivity is harnessed by medicinal chemists to:

  • Synthesize Novel Amide Libraries: By reacting the title compound with a diverse range of primary or secondary amines, researchers can rapidly generate libraries of novel compounds for biological screening.

  • Develop Lead Compounds: The 1-methylimidazole core is a key feature in numerous biologically active molecules. This reagent provides a direct route to incorporate this moiety while simultaneously forming a stable amide bond, which is a cornerstone of many drug structures.

  • Linker Chemistry: In the development of more complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, acyl chlorides can be used to attach the imidazole-containing payload to a linker molecule.

Application_Workflow AcylChloride 1-Methyl-1H-imidazole- 5-carbonyl chloride HCl Product Amide Derivative AcylChloride->Product Amide Bond Formation Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product Byproduct HCl Product->Byproduct Base Base (e.g., Et₃N) (Acid Scavenger) Base->Product Facilitates Reaction

Caption: Role as an intermediate in amide synthesis.

Safety, Handling, and Storage

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a corrosive substance.[6]

  • GHS Hazard Statements: Causes severe skin burns and eye damage.[7][8][9] May also cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • Do not breathe dust, fumes, or vapors.[6]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[10]

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[7][10] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or physician.[7]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[8]

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Avoid formation of dust. Keep away from moisture, as it can decompose.

  • Storage: Store in a cool, dry place. Keep the container tightly closed and sealed until ready for use.[6] It is often recommended to store under refrigeration (2-8 °C).[6]

  • Incompatible Materials: Strong oxidizing agents, strong bases, amines, and water/moisture.[8]

Safety Information Summary
Primary Hazards Corrosive, causes severe burns to skin and eyes.[6][7]
Handling Use in a fume hood, avoid moisture and dust formation.[8]
PPE Chemical-resistant gloves, safety goggles, face shield, lab coat.[8][10]
Storage Cool, dry, tightly sealed container.[6] Away from incompatible materials.[8]

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a high-value chemical intermediate essential for synthetic chemists, particularly those in the pharmaceutical industry. Its defined structure, reliable synthesis, and potent reactivity make it an indispensable tool for constructing complex molecules containing the 1-methylimidazole-5-carboxamide unit. However, its utility is matched by its hazardous nature, demanding strict adherence to safety protocols during handling and storage to ensure safe and effective use in a research setting.

References

  • Product information, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Google Cloud.
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific. Fisher Scientific.
  • 1H-Imidazole-5-carbonyl chloride 56460-32-3 wiki. Guidechem.
  • 1-Methyl-1H-Imidazole-5-Carbonyl Chloride Hydrochloride. Xiamen Hisunny Chemical Co.,Ltd.
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific 250 mg. Fisher Scientific.
  • 343569-06-2(1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride) Product Description. ChemicalBook.
  • SAFETY D
  • Material Safety D
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | 343569-06-2. ChemicalBook.
  • 1-methyl-1h-imidazole-2-carbonyl chloride applic
  • material safety d
  • SAFETY D
  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Molbase.

Sources

Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in advanced chemical synthesis. It provides a detailed examination of the chemical proper...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in advanced chemical synthesis. It provides a detailed examination of the chemical properties, synthesis, and applications of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a critical reagent in modern organic chemistry.

Introduction: A Versatile Building Block

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive acylating agent, valued for its role in the introduction of the 1-methyl-1H-imidazole-5-carbonyl moiety into a wide array of molecular scaffolds. Its utility is particularly pronounced in pharmaceutical research and development, where the imidazole ring is a common feature in many biologically active compounds. The hydrochloride salt form enhances the stability of the acyl chloride, facilitating its storage and handling.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective and safe utilization in experimental design. The following table summarizes the key properties of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

PropertyValueSource(s)
CAS Number 343569-06-2[1][2]
Molecular Formula C₅H₆Cl₂N₂O[1]
Molecular Weight 181.02 g/mol [3]
Appearance Solid[4]
Solubility Reacts with water[5]

Synthesis and Mechanism

The synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride typically involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This process converts the carboxylic acid into the more reactive acyl chloride.

A representative synthesis procedure involves refluxing the corresponding carboxylic acid with an excess of thionyl chloride.[6] The reaction mixture is then cooled to induce crystallization of the hydrochloride salt.[6] The product is subsequently isolated by filtration and washed with a non-polar solvent like 2,2'-oxybispropane to remove residual reagents.[6]

Synthesis_Pathway Carboxylic_Acid 1-Methyl-1H-imidazole- 5-carboxylic acid Acyl_Chloride_HCl 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride Carboxylic_Acid->Acyl_Chloride_HCl Reflux Thionyl_Chloride SOCl₂ (Thionyl Chloride) Thionyl_Chloride->Acyl_Chloride_HCl Chlorinating Agent

Caption: Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Reactivity and Applications in Synthesis

The primary utility of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride lies in its function as a potent acylating agent. The electron-withdrawing nature of the imidazole ring, further enhanced by protonation in the hydrochloride form, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile formation of amides, esters, and other carbonyl derivatives.

Experimental Protocol: Amide Bond Formation

This protocol outlines a general procedure for the acylation of a primary or secondary amine with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Materials:

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

  • Primary or secondary amine

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

  • Base Addition: Add 2-3 equivalents of the tertiary amine base to the solution. This is crucial to neutralize the HCl generated during the reaction and the hydrochloride salt of the starting material.

  • Acylating Agent Addition: Slowly add a solution of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0-1.2 equivalents) in the anhydrous solvent to the stirred amine solution at 0 °C. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Amine Dissolve Amine in Anhydrous Solvent Add_Base Add Tertiary Amine Base Dissolve_Amine->Add_Base Add_Acyl_Chloride Add Acyl Chloride Solution at 0°C Add_Base->Add_Acyl_Chloride Stir_Monitor Stir and Monitor (TLC or LC-MS) Add_Acyl_Chloride->Stir_Monitor Quench Quench Reaction Stir_Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Caption: Workflow for a typical acylation reaction.

Safety, Handling, and Storage

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a hazardous chemical that requires careful handling to prevent exposure.

Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[7]

  • Toxic: Toxic in contact with skin and harmful if swallowed.

  • Combustible: It is a combustible liquid.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and amines.[5]

  • The compound is moisture-sensitive and may decompose upon exposure to moist air or water.[5]

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a valuable and highly reactive reagent for the synthesis of complex molecules, particularly in the field of medicinal chemistry. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to incorporate this versatile building block into their synthetic strategies.

References

  • Thermo Scientific. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific™. Fisher Scientific. [Link]

  • Ataman Kimya A.Ş. 1-METHYLIMIDAZOLE. [Link]

  • Molbase. Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]

  • PubChem. 1-Methyl-1H-imidazole-2-carbonyl chloride. [Link]

  • ChemWhat. 1-Methyl-1H-iMidazole-5-carbonyl chloride CAS#: 41716-12-5. [Link]

  • PubChemLite. 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-methylimidazole. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

Sources

Foundational

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride molecular weight

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride: Properties, Synthesis, and Application Abstract This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-ca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a key building block for pharmaceutical and medicinal chemistry. The document details its physicochemical properties, provides a robust protocol for its synthesis, and explores its primary application as a reactive intermediate for the formation of amide bonds. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causal reasoning behind experimental procedures and adheres to the highest standards of scientific integrity. It includes detailed, field-proven protocols, safety and handling guidelines, and visual diagrams to illustrate core chemical transformations.

Introduction: A Versatile Heterocyclic Intermediate

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds, from antifungal agents to anticancer drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride serves as a highly valuable derivative, equipping this core scaffold with a reactive acyl chloride functional group.

This compound is primarily utilized as a precursor for the synthesis of 1,5-disubstituted imidazole carboxamides. The acyl chloride moiety provides a site for facile nucleophilic attack, most commonly by primary and secondary amines, to forge stable amide linkages. The hydrochloride salt form enhances the compound's stability, rendering it a manageable solid, though this necessitates specific considerations during its use in synthesis, as will be detailed.

Physicochemical and Structural Characteristics

The utility of a chemical intermediate is fundamentally tied to its physical and chemical properties. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a solid material whose reactivity is dominated by the electrophilic acyl chloride group.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₆Cl₂N₂O[1][2]
Molecular Weight 197.02 g/mol [1]
CAS Number 343569-06-2[1][2]
Appearance White to off-white solid (typical)N/A
Chemical Stability May decompose upon exposure to moisture.[3]
InChIKey OSRNDBCXJHFFLC-UHFFFAOYSA-N[4]

Structurally, the molecule's reactivity is dictated by the electron-deficient carbonyl carbon, which is an excellent electrophile. The adjacent imidazole ring influences this reactivity through its electronic properties. The hydrochloride salt protonates one of the imidazole nitrogens, further increasing the compound's stability as a solid but requiring neutralization for subsequent reactions.

Synthesis and Mechanistic Rationale

The most direct and common method for preparing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is through the chlorination of its corresponding carboxylic acid precursor.

Synthetic Pathway

The synthesis involves the treatment of 1-Methyl-1H-imidazole-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5] This is a standard and highly effective method for converting carboxylic acids to acyl chlorides.

Synthesis_Pathway precursor 1-Methyl-1H-imidazole- 5-carboxylic acid product 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride precursor->product Reflux reagent Thionyl Chloride (SOCl₂) reagent->precursor

Caption: Synthesis of the title compound from its carboxylic acid precursor.

Mechanistic Insight & Experimental Causality

Why Thionyl Chloride? Thionyl chloride is the reagent of choice for several key reasons:

  • High Reactivity: It readily converts carboxylic acids to acyl chlorides under relatively mild conditions (reflux).

  • Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile. This drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as these byproducts can be easily removed.

  • Self-Catalyzing: The HCl generated in situ protonates the imidazole ring, forming the stable hydrochloride salt of the final product.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid's hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Core Application: Amide Bond Formation in Drug Development

The primary utility of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is as an acylating agent for the synthesis of amides. This reaction is one of the most frequently performed transformations in medicinal chemistry.[][7]

General Amidation Reaction

The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond and the elimination of HCl.

Amidation_Workflow acyl_chloride 1-Methyl-1H-imidazole- 5-carbonyl chloride (from hydrochloride salt) amide 1-Methyl-1H-imidazole- 5-carboxamide Derivative acyl_chloride->amide Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R-NH₂) amine->acyl_chloride base Non-nucleophilic Base (e.g., Et₃N, DIPEA) base->acyl_chloride Neutralizes HCl

Caption: General workflow for amide synthesis using the title compound.

The Role of the Hydrochloride and Base

The reaction of an acyl chloride with an amine generates one equivalent of HCl.[] Furthermore, the starting material is itself a hydrochloride salt. If this acid is not neutralized, it will protonate the nucleophilic amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

Therefore, the addition of at least two equivalents of a non-nucleophilic base is critical.

  • First Equivalent: Neutralizes the hydrochloride of the starting material, liberating the free acyl chloride.

  • Second Equivalent: Scavenges the HCl produced during the amidation reaction.

Common choices for this base include triethylamine (Et₃N) or diisopropylethylamine (DIPEA), as they are sterically hindered and unlikely to compete with the desired amine as a nucleophile.

Field-Proven Experimental Protocol: Synthesis of a Model Amide

This section provides a detailed, self-validating protocol for the synthesis of N-benzyl-1-methyl-1H-imidazole-5-carboxamide.

Objective: To demonstrate a standard amidation procedure using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Materials:

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen inlet, dropping funnel

Protocol:

  • Inert Atmosphere: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Causality: The acyl chloride is moisture-sensitive; an inert atmosphere prevents hydrolysis back to the carboxylic acid.

  • Reagent Dissolution: Suspend 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: The reaction with the amine is exothermic. Cooling controls the reaction rate, prevents side reactions, and ensures safety.[]

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10-15 minutes. The suspension should become a clearer solution as the free base of the acyl chloride is formed.

  • Nucleophile Addition: Add a solution of benzylamine (1.05 eq) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes. Causality: A slight excess of the amine ensures complete consumption of the limiting acyl chloride. Slow addition helps to control the exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting acyl chloride is consumed.

  • Aqueous Work-up (Quenching): Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove excess acid and triethylammonium salts), water, and finally brine. Causality: This multi-step wash removes water-soluble impurities and byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-1-methyl-1H-imidazole-5-carboxamide.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound must be handled with appropriate care.

Hazard Identification:

  • H314: Causes severe skin burns and eye damage.[3]

  • H302: Harmful if swallowed.[3]

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[3]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from moisture, strong acids, strong bases, amines, and strong oxidizing agents.[3] The compound is known to decompose on exposure to moist air or water.[3]

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a potent and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its value lies in the reliable and efficient introduction of the 1-methylimidazole-5-carboxamide moiety into target molecules. Understanding its synthesis, reactivity, and proper handling—particularly the critical role of a base in amidation reactions—is essential for its successful application in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for scientists to leverage this important building block in their synthetic endeavors.

References

  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Molbase. [Link]

  • 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O). PubChem Lite. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a reactive intermediate of significant interest to researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a reactive intermediate of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its chemical structure, synthesis, reactivity, and handling, with a focus on providing practical, field-proven insights to empower your research endeavors.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of bioactive molecules.[1] Consequently, functionalized imidazole building blocks are in high demand for the construction of novel therapeutic agents. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride serves as a key reagent for introducing the 1-methyl-1H-imidazole-5-carboxamide moiety, a common structural motif in drug candidates.

Molecular Structure and Properties

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is the hydrochloride salt of an acyl chloride derivative of 1-methylimidazole. The presence of the highly reactive acyl chloride group makes it a potent acylating agent, while the imidazole nitrogen atoms can influence its reactivity and solubility.

Chemical Structure

IUPAC Name: 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride Molecular Formula: C₅H₆Cl₂N₂O Molecular Weight: 181.02 g/mol CAS Number: 343569-06-2

Below is a 2D representation of the chemical structure:

G cluster_0 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride C1 C N1 N C1->N1 C4 C C1->C4 C2 C N1->C2 N2 N C2->N2 H1 H C2->H1 C3 C N2->C3 C5 CH3 N2->C5 C3->C1 H2 H C3->H2 O1 O C4->O1 Cl1 Cl C4->Cl1 HCl · HCl

Caption: Chemical structure of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₆Cl₂N₂OPubChem
Molecular Weight181.02 g/mol PubChem
AppearanceOff-white to yellow solid (predicted)---
SolubilityReacts with water; soluble in aprotic organic solvents (e.g., DCM, THF)General knowledge of acyl chlorides
StabilityMoisture-sensitive, handle under inert atmosphereSafety Data Sheet

Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

The synthesis of this reagent is typically a two-step process, starting from the commercially available 1-methyl-1H-imidazole-5-carboxylic acid. The key transformation is the conversion of the carboxylic acid to the highly reactive acyl chloride.

Synthesis Workflow

G cluster_synthesis Synthesis Workflow start 1-Methyl-1H-imidazole-5-carboxylic acid reaction Chlorination Reaction (Reflux) start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction workup Removal of Excess SOCl₂ (Vacuum Distillation) reaction->workup product 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride workup->product

Caption: General workflow for the synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[3]

Materials:

  • 1-Methyl-1H-imidazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) (optional, as a solvent)

  • Anhydrous diethyl ether or hexane (for precipitation/washing)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Schlenk filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq).

  • Addition of Thionyl Chloride: Under a gentle stream of nitrogen, carefully add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like DCM.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

  • Isolation and Purification: The resulting crude 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride is often a solid or a viscous oil. It can be purified by trituration or crystallization from an anhydrous, non-polar solvent like diethyl ether or hexane to yield the product as a solid. The solid product should be filtered under an inert atmosphere and dried under high vacuum.

Self-Validation: The successful synthesis should be confirmed by spectroscopic analysis. The disappearance of the broad carboxylic acid -OH peak in the IR spectrum and the downfield shift of the imidazole ring protons in the ¹H NMR spectrum are key indicators of product formation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • δ ~4.0 ppm (s, 3H, N-CH₃): A singlet corresponding to the methyl group attached to the imidazole nitrogen.

  • δ ~7.8-8.0 ppm (s, 1H, Imidazole C4-H): A singlet for the proton at the C4 position of the imidazole ring.

  • δ ~8.5-8.7 ppm (s, 1H, Imidazole C2-H): A singlet for the proton at the C2 position, which is expected to be deshielded due to the adjacent nitrogen and the electron-withdrawing carbonyl group.

  • A broad signal for the HCl proton may also be observed, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • δ ~35 ppm (N-CH₃): Carbon of the methyl group.

  • δ ~125-145 ppm (Imidazole ring carbons): Signals corresponding to the carbons of the imidazole ring.

  • δ ~160-165 ppm (C=O): The carbonyl carbon of the acyl chloride, which is typically found in this region.

Infrared (IR) Spectroscopy (Predicted)
  • ~1750-1780 cm⁻¹ (C=O stretch): A strong, sharp absorption band characteristic of the carbonyl group in an acyl chloride.

  • ~3000-3100 cm⁻¹ (C-H stretch): Aromatic C-H stretching of the imidazole ring.

  • ~2400-2800 cm⁻¹ (N-H stretch of hydrochloride): A broad absorption band may be present due to the hydrochloride salt.

Mass Spectrometry (Predicted)
  • [M+H]⁺: The mass-to-charge ratio corresponding to the protonated molecule (C₅H₅ClN₂O).

Reactivity and Mechanistic Insights

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive electrophile due to the excellent leaving group ability of the chloride ion and the electron-withdrawing nature of the carbonyl group. It readily undergoes nucleophilic acyl substitution reactions.

Acylation of Nucleophiles

The primary application of this reagent is in the acylation of various nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

G cluster_reaction General Acylation Reaction start 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride reaction Nucleophilic Acyl Substitution start->reaction nucleophile Nucleophile (R-NH₂, R-OH, R-SH) nucleophile->reaction product Amide, Ester, or Thioester Product reaction->product base Base (e.g., triethylamine, pyridine) base->reaction (to neutralize HCl)

Caption: General reaction scheme for the acylation of nucleophiles.

Causality behind Experimental Choices: The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial in these reactions. The reaction generates HCl as a byproduct, which can protonate the nucleophile, rendering it unreactive. The added base neutralizes the HCl, allowing the reaction to proceed to completion.

Application in the Synthesis of Dasatinib

A notable application of a structurally similar building block is in the synthesis of the anticancer drug Dasatinib . While the exact reagent may differ slightly in industrial routes, the core transformation involves the formation of an amide bond between an imidazole-5-carbonyl moiety and an aniline derivative.[4] This highlights the importance of reagents like 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride in accessing complex molecular architectures in drug discovery.

Handling, Storage, and Safety

Trustworthiness through Self-Validating Systems: Proper handling and storage are paramount to maintaining the integrity and reactivity of this reagent.

  • Hygroscopicity: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is highly sensitive to moisture.[5] Exposure to atmospheric moisture will lead to hydrolysis back to the carboxylic acid, rendering the reagent inactive. Therefore, it must be handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, preferably in a desiccator or a dry cabinet.

  • Safety Precautions: As an acyl chloride, this compound is corrosive and a lachrymator. It will react with water to produce hydrochloric acid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a valuable and highly reactive building block for the synthesis of functionalized imidazole-containing molecules. Its utility in forming amide bonds makes it a key tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the laboratory. By following the protocols and considering the mechanistic insights provided in this guide, researchers can confidently employ this reagent to advance their synthetic goals.

References

  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(3), 340–437. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 110–118. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

  • Velaparthi, U., Kumar, P., & Reddy, M. S. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications, 47(14), 1335-1344. [Link]

  • Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. [Link]

Sources

Foundational

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and scalable synthesis pathway for 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a key building block in pharmaceutical and agrochemical research. The synthesis is presented in two main stages: the hydrolysis of methyl 1-methyl-1H-imidazole-5-carboxylate to yield 1-methyl-1H-imidazole-5-carboxylic acid, followed by the conversion of the carboxylic acid to the target acyl chloride hydrochloride using thionyl chloride. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and includes recommendations for characterization and safety.

Introduction

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a valuable reagent in organic synthesis, primarily serving as a precursor for the introduction of the 1-methyl-1H-imidazole-5-carboxamide moiety into various molecular scaffolds. The imidazole ring is a common feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. The acyl chloride functionality provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry. This guide details a robust and well-documented laboratory-scale synthesis of this important intermediate.

Overall Synthesis Pathway

The synthesis of 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride is efficiently achieved in a two-step sequence starting from the commercially available methyl 1-methyl-1H-imidazole-5-carboxylate.

Synthesis_Pathway Start Methyl 1-methyl-1H-imidazole-5-carboxylate Intermediate 1-Methyl-1H-imidazole-5-carboxylic acid Start->Intermediate 1. NaOH, H₂O/MeOH 2. HCl (aq) Product 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Intermediate->Product SOCl₂

Caption: Overall synthesis pathway for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Stage 1: Synthesis of 1-Methyl-1H-imidazole-5-carboxylic acid

The initial step in the synthesis is the hydrolysis of the methyl ester, methyl 1-methyl-1H-imidazole-5-carboxylate, to the corresponding carboxylic acid. This saponification reaction is typically carried out under basic conditions.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Saponification: Add a solution of sodium hydroxide (1.1 - 1.5 eq) in water to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The resulting precipitate of 1-methyl-1H-imidazole-5-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Scientific Rationale

The choice of a mixed solvent system of methanol and water ensures the solubility of both the starting ester and the sodium hydroxide. The use of a slight excess of sodium hydroxide drives the hydrolysis reaction to completion. Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid.

Stage 2: Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

The second stage involves the conversion of the carboxylic acid to the acyl chloride hydrochloride using thionyl chloride. This is a standard method for the preparation of acyl chlorides.[1][2][3]

Experimental Protocol
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, place 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of thionyl chloride (SOCl₂) (typically 5-10 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: The resulting solid is the desired product, 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride. It can be triturated with a non-polar solvent like hexane or diethyl ether to remove any residual impurities and then dried under high vacuum.[4]

Scientific Rationale

Thionyl chloride is an effective reagent for this transformation as it reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate.[1] The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5] The excess thionyl chloride serves as both a reagent and a solvent. The hydrochloride salt forms in situ as the basic nitrogen of the imidazole ring is protonated by the generated HCl.

Acyl_Chloride_Formation CarboxylicAcid 1-Methyl-1H-imidazole-5-carboxylic acid Intermediate Acyl Chlorosulfite Intermediate CarboxylicAcid->Intermediate Reaction ThionylChloride SOCl₂ ThionylChloride->Intermediate Product 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Intermediate->Product Nucleophilic Attack by Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts Elimination

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Characterization Data

The successful synthesis of the intermediate and final product should be confirmed by appropriate analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
1-Methyl-1H-imidazole-5-carboxylic acidC₅H₆N₂O₂126.11~3.8 (s, 3H, N-CH₃), ~7.6 (s, 1H, imidazole-H), ~7.9 (s, 1H, imidazole-H), ~13.0 (br s, 1H, COOH)
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochlorideC₅H₆Cl₂N₂O197.02Shifts will be downfield due to the electron-withdrawing acyl chloride and protonation.

Safety Considerations

  • Thionyl chloride is highly corrosive and reacts violently with water. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction with thionyl chloride produces hydrogen chloride and sulfur dioxide , which are toxic and corrosive gases. The reaction apparatus must be equipped with a gas trap.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

The synthesis pathway described in this guide provides a reliable and efficient method for the preparation of 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their synthetic endeavors.

References

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (2017).
  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchG
  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermedi
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
  • Methyl 1H-imidazole-1-carboxyl
  • What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ.
  • 1H-imidazole-5-carboxylic acid derivatives - Google P
  • One-pot synthesis of amides from carboxylic acids activ
  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride.
  • Methyl 1-methyl-1H-imidazole-5-carboxyl
  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023).
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Public
  • Procedure - Organic Syntheses.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
  • Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. (2013).
  • 4 - Organic Syntheses Procedure.
  • 1-Methyl-1H-iMidazole-5-carbonyl chloride CAS#: 41716-12-5; ChemWh
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride - XIAMEN EQU
  • 41716-12-5|1-Methyl-1H-imidazole-5-carbonyl chloride|BLD Pharm.
  • Methyl 1H-Imidazole-5-carboxylate 17325-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 1-methyl-1h-imidazole-2-carbonyl chloride synthesis | Sigma-Aldrich.
  • Methyl 1H-imidazole-5-carboxyl
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide.
  • Acid to Acid Chloride - Common Conditions.
  • 17325-26-7|Methyl 1H-imidazole-5-carboxyl

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Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a reactive chemical intermediate of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a reactive chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its structure, combining a methylated imidazole ring with a highly reactive acyl chloride functional group, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers in the field.

Chemical Identity and Nomenclature

The formal IUPAC name for this compound is 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride . Let's deconstruct this name to understand the molecule's structure:

  • Imidazole : This refers to the core five-membered aromatic heterocycle containing two nitrogen atoms.

  • 1-Methyl-1H- : This indicates that a methyl group (-CH₃) is attached to the nitrogen atom at the first position of the imidazole ring. The '1H' specifies the position of the tautomeric hydrogen in the parent imidazole ring, which is replaced by the methyl group.

  • 5-carbonyl chloride : This signifies that a carbonyl chloride group (-COCl) is attached to the carbon atom at the fifth position of the imidazole ring.

  • Hydrochloride : This indicates that the molecule is in the form of a salt, having reacted with hydrogen chloride (HCl). This acidic salt is formed by the protonation of one of the nitrogen atoms of the imidazole ring.

Synonyms:

  • 1-METHYLIMIDAZOLE-5-CARBONYL CHLORIDE HCL

  • 1-Methyl-(1H)-imidazole-5-carbonylchloride HCl

  • 5-(Chlorocarbonyl)-1-methyl-1H-imidazole hydrochloride

IdentifierValue
CAS Number 343569-06-2
Molecular Formula C₅H₆Cl₂N₂O
Molecular Weight 181.02 g/mol

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes key predicted and known properties.

PropertyValue/Information
Physical State Solid
Solubility Reacts with water and other protic solvents. Soluble in aprotic organic solvents.
Stability Moisture-sensitive. The hydrochloride salt is more stable than the free base.
Reactivity The acyl chloride group is highly electrophilic and reactive towards nucleophiles.

Synthesis and Mechanism

The synthesis of 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride is typically achieved through a two-step process starting from 1-methylimidazole. The overall workflow involves the carboxylation of the imidazole ring followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Synthesis Workflow

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Chlorination and Salt Formation 1-Methylimidazole 1-Methylimidazole 1-Methyl-1H-imidazole-5-carboxylic acid 1-Methyl-1H-imidazole-5-carboxylic acid 1-Methylimidazole->1-Methyl-1H-imidazole-5-carboxylic acid  Carboxylation Reagent (e.g., CO2, organolithium reagent) 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride 1-Methyl-1H-imidazole-5-carboxylic acid->1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride  Thionyl Chloride (SOCl2) G cluster_0 Mechanism with Thionyl Chloride Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl  H+ (from HCl) Chlorosulfite Intermediate Chlorosulfite Intermediate Carboxylic Acid->Chlorosulfite Intermediate  SOCl2 Acylium Ion Acylium Ion Protonated Carbonyl->Acylium Ion  -H2O Acyl Chloride Acyl Chloride Acylium Ion->Acyl Chloride Chlorosulfite Intermediate->Acyl Chloride  Cl- attack, loss of SO2 and Cl-

Caption: Simplified mechanism for the formation of acyl chloride.

Applications in Drug Development

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. The imidazole moiety is a common feature in many biologically active molecules, often acting as a bioisostere for other functional groups or participating in key binding interactions with biological targets.

While specific drug names containing this exact fragment are proprietary, its utility can be understood from its role as a precursor to more complex molecules. For instance, it is a building block in the synthesis of compounds investigated for a range of therapeutic areas, including but not limited to:

  • Oncology: Imidazole-based compounds have been explored as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.

  • Infectious Diseases: The imidazole ring is a core component of many antifungal and antibacterial agents.

  • Cardiovascular Diseases: Certain imidazole derivatives have been investigated for their effects on blood pressure and other cardiovascular parameters.

The high reactivity of the acyl chloride group allows for its efficient coupling with a variety of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This versatility makes it an invaluable tool for medicinal chemists in the lead optimization phase of drug discovery.

Safety and Handling

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements:

    • Causes severe skin burns and eye damage.

    • Causes serious eye damage.

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a valuable and highly reactive intermediate in organic synthesis, particularly within the pharmaceutical industry. Its well-defined structure and the predictable reactivity of its acyl chloride group make it a reliable building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective use in research and development settings.

References

  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Available at: [Link]

  • 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O) - PubChemLite. Available at: [Link]

  • 1-METHYLIMIDAZOLE | Ataman Kimya A.Ş. Available at: [Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

This guide provides a comprehensive exploration of the solubility characteristics of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a reactive intermediate pivotal in pharmaceutical synthesis. Given the compoun...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the solubility characteristics of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a reactive intermediate pivotal in pharmaceutical synthesis. Given the compound's inherent reactivity, this document moves beyond a simple presentation of solubility values. Instead, it offers a framework for researchers to understand, predict, and experimentally determine its solubility in relevant organic solvents, ensuring data integrity and safe handling.

Executive Summary: The Challenge of a Reactive Intermediate

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive acyl chloride. Its utility in synthesizing a range of pharmaceutical compounds is predicated on the electrophilicity of the carbonyl carbon, which is significantly enhanced by the adjacent chlorine atom.[1][2] This reactivity, however, dictates its solubility profile and presents unique challenges in handling and characterization.

A primary consideration is the compound's vigorous reaction with protic solvents, particularly water. Acyl chlorides are readily hydrolyzed to their corresponding carboxylic acids, a reaction that makes traditional aqueous solubility determination impractical and irrelevant for most synthetic applications.[3][4] Consequently, this guide focuses on solubility in aprotic organic solvents, which are the typical media for reactions involving this intermediate.

Physicochemical Properties and Predicted Solubility Behavior

PropertyValue/InformationSource
Molecular Formula C₅H₆Cl₂N₂O[5]
CAS Number 343569-06-2[5]
Appearance Likely a colorless to pale yellow solid, potentially fuming in moist air.General knowledge on acyl chlorides
Predicted Reactivity High reactivity towards nucleophiles, including water, alcohols, and amines. Moisture sensitive.[1][3]
Predicted Solubility Expected to be soluble in a range of aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Insoluble and reactive in water.[1][3][6]

The hydrochloride salt form suggests that the imidazole ring is protonated. This may slightly increase its polarity compared to the free base, but the dominant characteristic for solubility in organic media remains the acyl chloride group.

Experimental Protocol for Solubility Determination

Due to the absence of publicly available, specific solubility data, the following protocol provides a robust method for its determination. This protocol is designed to be self-validating by incorporating in-process controls and leveraging modern analytical techniques.

Pre-experimental Considerations: Safety and Handling

Given the reactivity of acyl chlorides, stringent safety protocols are paramount.

  • Handling: All manipulations should be conducted in a certified fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

  • Atmosphere: Due to its hygroscopic nature and reactivity with water, the compound should be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried prior to use.

  • Disposal: Quench excess material and contaminated equipment cautiously with a suitable alcohol (e.g., isopropanol) before standard disposal procedures.

Materials and Reagents
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Inert gas supply (Nitrogen or Argon)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Determination cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Anhydrous Solvents & Reagents prep_compound Weigh Compound Under Inert Atmosphere prep_reagents->prep_compound add_solvent Add Solvent Incrementally prep_compound->add_solvent observe Observe for Complete Dissolution add_solvent->observe saturate Create Saturated Solution observe->saturate If Undissolved prepare_samples Prepare Aliquots for HPLC saturate->prepare_samples hplc_analysis Quantify by HPLC prepare_samples->hplc_analysis calc_solubility Calculate Solubility (mg/mL) hplc_analysis->calc_solubility

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride under an inert atmosphere.

    • Dissolve in a known volume of the chosen anhydrous solvent to create a stock solution of known concentration.

    • Perform serial dilutions to generate a series of calibration standards.

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of resolving the parent compound from any potential degradants (e.g., the corresponding carboxylic acid).

    • A C8 or C18 column is often suitable for imidazole derivatives.[7][8]

    • The mobile phase will likely consist of a mixture of acetonitrile or methanol and a buffered aqueous phase.[7][8][9] A gradient elution may be necessary.

    • Set the UV detector to a wavelength of maximum absorbance for the compound.

  • Generation of Saturated Solutions:

    • In a series of vials, add a pre-weighed excess amount of the compound to a known volume of each anhydrous solvent to be tested.

    • Seal the vials under an inert atmosphere and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial.

  • Sample Analysis:

    • After the equilibration period, allow the solids to settle.

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid material is transferred.

    • Immediately dilute the aliquot with the mobile phase to a concentration within the calibration range of the HPLC method.

    • Inject the diluted samples onto the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the compound in the diluted samples.

    • Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

Data Presentation and Interpretation

The results should be tabulated for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Observations
Dichloromethane25Experimentally Determinede.g., Clear solution
Chloroform25Experimentally Determinede.g., Clear solution
Tetrahydrofuran25Experimentally Determinede.g., Slight yellowing
Acetonitrile25Experimentally Determinede.g., Stable for X hours
N,N-Dimethylformamide25Experimentally Determinede.g., Signs of degradation

It is critical to note any signs of reaction or degradation, such as color changes or the appearance of new peaks in the chromatogram. Solvents like DMF, while potent solubilizers, can sometimes react with highly reactive compounds.

Mechanistic Insights into Solubility and Reactivity

The solubility of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is governed by a balance of intermolecular forces.

G cluster_compound 1-Methyl-1H-imidazole-5-carbonyl chloride HCl cluster_solvent Aprotic Solvent (e.g., DCM) Compound [C₅H₅N₂OCl]⁺Cl⁻ Acyl_Chloride Acyl Chloride (Electrophilic) Compound->Acyl_Chloride Imidazole_HCl Imidazole HCl (Polar) Compound->Imidazole_HCl Solvent CH₂Cl₂ Acyl_Chloride->Solvent Dipole-Dipole Interactions Imidazole_HCl->Solvent Ion-Dipole Interactions

Caption: Intermolecular forces governing solubility.

The polar imidazole hydrochloride moiety can engage in ion-dipole interactions, while the acyl chloride group contributes to dipole-dipole interactions. The overall solubility will depend on the ability of the solvent to effectively solvate both parts of the molecule.

Conclusion and Recommendations for Drug Development Professionals

For researchers in drug development, understanding the solubility of reactive intermediates like 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is not merely an academic exercise. It is a critical parameter that influences:

  • Reaction Kinetics: The rate and efficiency of subsequent synthetic steps are directly impacted by the concentration of the reactant in solution.

  • Process Scalability: A thorough understanding of solubility is essential for developing robust and reproducible manufacturing processes.

  • Impurity Profile: Poor solubility can lead to localized high concentrations and potential side reactions, impacting the purity of the final active pharmaceutical ingredient (API).

It is strongly recommended that the solubility be determined empirically in the specific solvent system intended for synthesis. The protocol outlined in this guide provides a reliable framework for obtaining this crucial data.

References

  • BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

  • Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride. Retrieved from [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Katarzyna, B., & Monika, G. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 125-131.
  • Attia, K. A., El-Abasawy, N. M., El-Olemy, A., & Abdel-Salam, R. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.
  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Science Revision. (n.d.). Acid halides. Retrieved from [Link]

  • The Student Room. (2023). solubility of carbonyl compounds and acyl chlorides. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazole-2-carbonyl chloride. Retrieved from [Link]

  • ResearchGate. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O). Retrieved from [Link]

  • ChemWhat. (n.d.). 1-Methyl-1H-iMidazole-5-carbonyl chloride CAS#: 41716-12-5. Retrieved from [Link]

  • Xiamen Equation Chemical Co., Ltd. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this reactive compound in a laboratory setting.

Section 1: Understanding the Inherent Risks of Acyl Chloride Hydrochlorides

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a bifunctional molecule. The acyl chloride group is highly electrophilic and thus reactive, making it a valuable reagent for acylation reactions. However, this reactivity is also the source of its primary hazards. The hydrochloride salt form enhances its solubility in certain solvents but also contributes to its acidic and corrosive nature.

The primary causal factor for the stringent handling requirements is the acyl chloride's vigorous and exothermic reaction with nucleophiles. Water, alcohols, and amines will readily react to produce hydrochloric acid (HCl) and the corresponding carboxylic acid or amide. This reaction is often rapid and can generate significant heat and corrosive HCl gas, posing a severe risk of thermal and chemical burns, as well as respiratory tract irritation.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work with this compound commences. The primary hazards are summarized below.

Hazard Classification:

  • Skin Corrosion/Irritation: Causes severe skin burns.[1] The acyl chloride reacts with moisture on the skin to generate hydrochloric acid, leading to immediate and severe chemical burns.

  • Serious Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[1] The cornea is extremely sensitive to acidic and corrosive agents.

  • Reactivity: Reacts violently with water, bases, and strong oxidizing agents.[3][4] May decompose on exposure to moist air or water.[4]

Hazard Data SummaryValueSource Compound
Acute Oral LD50 (Rat) 1,144 mg/kg1-Methylimidazole[2]
Acute Dermal LD50 (Rabbit) 400 - 600 mg/kg1-Methylimidazole[2]
Skin Corrosivity (Rabbit) Corrosive1-Methylimidazole[2]
Eye Corrosivity (Rabbit) Corrosive1-Methylimidazole[2]

This table includes data for the closely related compound 1-methylimidazole to provide a conservative basis for risk assessment.

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Validated System of Protection

Safe handling relies on a multi-layered system of controls. Engineering controls provide the first line of defense, with PPE serving as the essential final barrier.

3.1 Mandatory Engineering Controls

  • Chemical Fume Hood: All handling of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[3][5] This is non-negotiable and serves to contain corrosive vapors and dust, preventing inhalation.

  • Inert Atmosphere: Due to its reactivity with moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to maintain the compound's integrity and prevent the formation of HCl gas.[3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3][6]

3.2 Personal Protective Equipment (PPE): The Researcher's Last Line of Defense

The selection of PPE must be based on the compound's high corrosivity.

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended, but always check the manufacturer's compatibility chart.[4][7] Gloves must be inspected for pinholes or tears before each use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[4]

  • Eye and Face Protection: Tightly fitting chemical splash goggles in combination with a full-face shield are mandatory.[3][7][8] Standard safety glasses do not provide adequate protection against splashes.

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required.[3] Full-length pants and closed-toe, chemical-resistant footwear must be worn to ensure no skin is exposed.[3][9]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase VerifyHood Verify Fume Hood Certification LocateSafety Locate Eyewash & Shower DonPPE Don Appropriate PPE Weigh Weigh Compound DonPPE->Weigh Enter Hood Transfer Transfer to Reaction Weigh->Transfer React Perform Reaction Transfer->React Quench Quench Reaction/ Neutralize React->Quench Work-up Dispose Dispose Waste Quench->Dispose DoffPPE Doff & Dispose PPE Dispose->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Workflow for safe handling of corrosive reagents.

Section 4: Step-by-Step Experimental Protocol for Safe Handling

This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.

4.1 Preparation and Dispensing

  • Pre-use Inspection: Before bringing the compound into the lab, ensure the fume hood is operational, and the safety shower/eyewash has a clear path.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and reaction components. Ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Inert Atmosphere Transfer: If possible, transfer the reagent from its primary container to a pre-weighed, dry flask inside a glovebox. If a glovebox is not available, work deep within a fume hood and blanket the operation with a gentle stream of inert gas (nitrogen or argon).

  • Weighing: Weigh the required amount of the compound quickly and efficiently to minimize exposure to atmospheric moisture.

  • Container Sealing: Tightly reseal the primary container immediately after use, preferably with paraffin film, and store it in a desiccator.

4.2 Reaction and Quenching

  • Addition: Add the acyl chloride to the reaction mixture cautiously, often portion-wise or as a solution in a dry, aprotic solvent. Be mindful of potential exothermic reactions.

  • Reaction Monitoring: Monitor the reaction under an inert atmosphere.

  • Quenching: At the end of the reaction, any excess acyl chloride must be safely quenched. This should be done slowly and in a controlled manner by adding the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate or by slowly adding a quenching agent (like isopropanol) to the reaction vessel while cooling in an ice bath. Never add water or base directly to the concentrated acyl chloride.

4.3 Waste Disposal

  • Solid Waste: All contaminated disposables (gloves, weighing paper, pipette tips) must be placed in a dedicated, sealed hazardous waste container.

  • Liquid Waste: The quenched reaction mixture and any solvent rinses should be collected in a properly labeled, chlorinated hazardous waste container. Do not mix with incompatible waste streams.

Section 5: Emergency Procedures - Rapid and Effective Response

In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.

5.1 Personnel Exposure

  • Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][10][11] Seek immediate medical attention.[5]

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][11][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

5.2 Spill Response

  • Minor Spill (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a solution of sodium bicarbonate, followed by a water rinse.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert all personnel.[11]

    • If safe to do so, close the door to the laboratory to contain vapors.

    • Activate the building's emergency alarm or call the designated emergency response number.[11]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Caption: Decision tree for emergency response procedures.

References

  • Standard Operating Procedure for the use of Acetyl chloride . Western Carolina University. [Link]

  • Standard Operating Procedure - Hydrochloric Acid . East Tennessee State University. [Link]

  • Safety Data Sheet: Acetyl chloride . Chemos GmbH & Co.KG. [Link]

  • What is the emergency treatment for acid exposure? . Dr.Oracle. [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement . Australian Department of Health. [Link]

  • What to do in a chemical emergency . GOV.UK. [Link]

  • Chemical Emergencies, Exposures, and Spills . Florida State University Environmental Health and Safety. [Link]

  • Safety Data Sheet: 1-methylimidazole . Chemos GmbH & Co.KG. [Link]

  • 1-Methyl-1H-iMidazole-5-carbonyl chloride CAS#: 41716-12-5 . ChemWhat. [Link]

  • Chemical Exposure and Spill Response Procedures . New Mexico State University. [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

  • 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O) . PubChemLite. [Link]

  • 1-Methyl-1H-imidazole-2-carbonyl chloride . PubChem. [Link]

  • SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carbonitrile . Fisher Scientific. [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

This guide provides a comprehensive technical overview of the reactivity, handling, and application of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a versatile reagent in modern organic synthesis. Designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the reactivity, handling, and application of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to empower effective and safe utilization of this compound.

Introduction: A Versatile Acylating Agent

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a heterocyclic acyl chloride that serves as a valuable building block in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. The presence of the 1-methylimidazole moiety imparts unique reactivity and solubility characteristics, making it a reagent of interest for the introduction of the 1-methyl-1H-imidazole-5-carbonyl group into various molecular scaffolds. This guide will delve into its synthesis, stability, and characteristic reactions with common nucleophiles, providing a robust framework for its application in research and development.

The imidazole ring is a fundamental component of many biologically active molecules, and its derivatives are known to exhibit a broad spectrum of pharmacological activities.[1] The ability to readily introduce this scaffold via a reactive acyl chloride derivative is therefore of significant interest to medicinal chemists.

Synthesis and Physicochemical Properties

The hydrochloride salt of 1-Methyl-1H-imidazole-5-carbonyl chloride is typically synthesized from its corresponding carboxylic acid precursor, 1-Methyl-1H-imidazole-5-carboxylic acid. A common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), often in a suitable solvent and with heating.[2]

General Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₅ClN₂O · HCl[3]
Molecular Weight181.02 g/mol [3]
AppearanceOff-white to yellow solid-
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMAc), reacts with protic solvents (e.g., water, alcohols)General knowledge

Core Reactivity Profile: A Hub for Nucleophilic Acyl Substitution

The primary mode of reactivity for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is nucleophilic acyl substitution at the carbonyl carbon. The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The hydrochloride form suggests that the imidazole nitrogen is protonated, which can influence the overall reactivity and solubility.

G Reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride Product Acylated Product (Amide, Ester, Carboxylic Acid) Reagent->Product Acyl Substitution HCl HCl Reagent->HCl Byproduct Nucleophile Nucleophile (e.g., R-NH₂, R-OH, H₂O) Nucleophile->Reagent Nucleophilic Attack G cluster_storage Storage and Handling cluster_reaction Reaction Reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride Inert Inert Atmosphere (Nitrogen or Argon) Reagent->Inert Store Under Dry Anhydrous Conditions Reagent->Dry Handle Under Water Water (H₂O) Hydrolysis Hydrolysis Water->Hydrolysis Product 1-Methyl-1H-imidazole- 5-carboxylic acid + HCl Hydrolysis->Product Reagent_reaction 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride

Sources

Exploratory

A Researcher's Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride: Synthesis, History, and Application

An In-depth Technical Guide for Chemical Research and Development Professionals Abstract 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a reactive chemical intermediate of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. As a derivative of the ubiquitous imidazole scaffold, this acyl chloride provides a versatile building block for the construction of complex molecules, particularly amides and esters, which are prevalent in pharmacologically active compounds. This guide traces the historical development of its parent structures, details the fundamental chemical principles governing its synthesis, provides experimentally grounded protocols, and explores its applications as a key reagent in drug discovery.

Introduction: The Significance of the Imidazole Core

The imidazole ring is a cornerstone of medicinal chemistry.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a privileged structure found in numerous natural products, most notably the amino acid histidine.[1] Its unique electronic properties and ability to act as a proton donor, proton acceptor, and metal-coordinating ligand make it a crucial component in the active sites of many enzymes. Consequently, molecules built upon the imidazole framework are of profound interest in drug development, with applications ranging from antifungal and anticancer agents to antihypertensives.[1]

The functionalization of the imidazole ring is key to modulating its biological activity. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride represents an "activated" form of a methylated imidazole carboxylic acid. The N-methylation prevents unwanted side reactions at that nitrogen, while the highly reactive acyl chloride group at the C5 position allows for efficient coupling with a wide array of nucleophiles, making it a valuable tool for synthetic chemists.

Historical Context and Precursor Synthesis

The history of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is intrinsically linked to the development and synthesis of its direct precursor, 1-Methyl-1H-imidazole-5-carboxylic acid . While the acyl chloride itself is a reactive intermediate, often generated and used in situ, the synthesis of the parent carboxylic acid has been a subject of study.

Early synthetic routes to substituted imidazoles, such as the Radziszewski reaction or the Van Leusen imidazole synthesis, provided general access to the core heterocycle.[2][3] The specific challenge lies in achieving the desired substitution pattern—in this case, methylation at the N1 position and carboxylation at the C5 position.

A common and industrially viable pathway involves the methylation of an imidazole ester, such as Methyl 1H-imidazole-5-carboxylate, followed by hydrolysis.[4] The initial ester serves as a versatile and stable intermediate that can be synthesized through the esterification of 1H-imidazole-4-carboxylic acid (a tautomer of the 5-carboxylic acid) with methanol under acidic conditions.[4]

The overall synthetic lineage can be visualized as follows:

G Imidazole Imidazole CarboxylicAcid 1H-Imidazole-5- carboxylic acid Imidazole->CarboxylicAcid Carboxylation Ester Methyl 1H-Imidazole-5- carboxylate CarboxylicAcid->Ester Esterification MethylatedEster Methyl 1-Methyl-1H- imidazole-5-carboxylate Ester->MethylatedEster N-Methylation MethylatedAcid 1-Methyl-1H-imidazole- 5-carboxylic acid MethylatedEster->MethylatedAcid Saponification (Hydrolysis) Target 1-Methyl-1H-imidazole-5- carbonyl chloride HCl MethylatedAcid->Target Chlorination (e.g., with SOCl₂) G cluster_0 Mechanism of Acyl Chloride Formation node1 node1 node2 node2 node1->node2 Nucleophilic Attack by Carboxyl Oxygen node3 node3 node2->node3 Nucleophilic Attack by Cl⁻ & Loss of Leaving Group

Caption: Generalized mechanism for acyl chloride synthesis using thionyl chloride.

When applied to a heterocyclic amine like 1-methyl-1H-imidazole-5-carboxylic acid, the hydrogen chloride (HCl) generated in situ protonates the basic nitrogen atom of the imidazole ring (at the N3 position). This results in the formation of the final product as a hydrochloride salt, which often enhances its crystalline nature and stability, making it easier to handle and isolate. [5]

Quantitative Data Summary

The synthesis of substituted imidazole acyl chloride hydrochlorides has been reported with high efficiency. The table below summarizes typical reaction parameters.

PrecursorReagentReaction ConditionsProductYieldReference
(-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acidThionyl Chloride (Sulfinyl chloride)Reflux, 2 hours(-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride HCl94%[5]
2-(p-tolyl)propionic acidThionyl ChlorideReflux, 3 hours2-(p-tolyl)propanoyl chlorideCrude[6]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride from its corresponding carboxylic acid. This protocol is based on established procedures for similar heterocyclic compounds. [5] Objective: To convert 1-Methyl-1H-imidazole-5-carboxylic acid into its acyl chloride hydrochloride salt.

Materials:

  • 1-Methyl-1H-imidazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Diisopropyl ether (or another inert, non-protic solvent like diethyl ether)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heat source (heating mantle)

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Workflow Diagram:

G Start Start: Reagents in Flask Setup Combine 1-Methyl-1H-imidazole- 5-carboxylic acid and excess SOCl₂ in a flask. Start->Setup Reflux Heat the mixture to reflux (typically ~80°C) for 2-3 hours under an inert atmosphere. Setup->Reflux Cooling Cool the reaction mixture to room temperature, then place in an ice bath. Reflux->Cooling Crystallize Add cold, anhydrous diisopropyl ether to precipitate the product. Cooling->Crystallize Isolate Filter the solid product using a Büchner funnel. Crystallize->Isolate Wash Wash the solid with additional cold diisopropyl ether to remove residual SOCl₂. Isolate->Wash Dry Dry the product under vacuum to yield the final hydrochloride salt. Wash->Dry End End: Purified Product Dry->End

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 1.0 equivalent of 1-Methyl-1H-imidazole-5-carboxylic acid.

    • Causality: All glassware must be scrupulously dried as thionyl chloride and the acyl chloride product react violently with water. [6]2. Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents. The carboxylic acid may not fully dissolve initially. Attach a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture.

    • Causality: An excess of thionyl chloride serves as both the reagent and the solvent, ensuring the reaction goes to completion. [5]The reaction is highly exothermic and releases HCl and SO₂ gas, necessitating a well-ventilated fume hood.

  • Heating and Reflux: Begin stirring and gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). Maintain a gentle reflux for 2-3 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Once cooled, carefully place the flask in an ice bath.

    • Causality: Cooling the solution decreases the solubility of the product, preparing it for crystallization.

  • Crystallization: While stirring the cold mixture, slowly add cold, anhydrous diisopropyl ether. The product, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, should precipitate as a crystalline solid.

    • Causality: Diisopropyl ether is an anti-solvent in which the polar hydrochloride salt is insoluble. Its addition induces crystallization, separating the product from the excess liquid thionyl chloride.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several small portions of cold, anhydrous diisopropyl ether.

    • Causality: The washing step is crucial to remove any unreacted thionyl chloride and other soluble impurities, ensuring the purity of the final product.

  • Drying: Dry the white to off-white solid under high vacuum to remove all traces of solvent.

    • Causality: Thorough drying is essential for obtaining an accurate yield and ensuring the stability of the highly moisture-sensitive acyl chloride for subsequent use.

Conclusion and Future Directions

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride stands as a testament to the enabling power of reactive intermediates in modern organic synthesis. Its preparation, rooted in the fundamental conversion of a carboxylic acid using thionyl chloride, provides a reliable and high-yielding route to a versatile building block. [5][7]For researchers in drug development, this reagent opens the door to the rapid synthesis of compound libraries based on the privileged 1-methyl-imidazole-5-carboxamide or ester scaffold. By understanding the history, chemical principles, and experimental nuances of its synthesis, scientists are better equipped to leverage this powerful tool in the quest for novel therapeutics.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Molbase. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride.
  • Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Organic Syntheses. (n.d.). Procedure.
  • Reisman, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
  • Khan Academy. (n.d.). Preparation of acyl (acid) chlorides.
  • Wikipedia. (n.d.). Acyl chloride.
  • World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives.
  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).
  • ChemicalBook. (n.d.). 1-Methylimidazole synthesis.

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Foundational

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a key building block in modern m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a key building block in modern medicinal chemistry. The guide details its synthesis from readily available starting materials, explores its reactivity profile, and highlights its application in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data visualizations are included to equip researchers with the practical knowledge required for the effective utilization of this versatile reagent.

Introduction: The Significance of the 1-Methyl-1H-imidazole-5-carboxamide Scaffold

The 1-methyl-1H-imidazole-5-carboxamide moiety is a privileged scaffold in contemporary drug discovery, frequently appearing in the structure of potent and selective kinase inhibitors and other targeted therapies.[1][2] Its prevalence stems from the unique combination of physicochemical and structural properties conferred by the imidazole ring system. The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, facilitating crucial interactions with protein targets. Furthermore, the methyl group at the 1-position enhances metabolic stability and modulates the electronic properties of the ring.

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride serves as a highly reactive and efficient precursor for the introduction of this valuable pharmacophore into drug candidates. Its hydrochloride salt form enhances stability and handling characteristics, making it a practical reagent in a laboratory setting. This guide will delve into the essential technical aspects of this compound, providing a roadmap for its synthesis and application.

Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

The most direct and widely applicable method for the synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction proceeds through a nucleophilic acyl substitution mechanism.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-5-carboxylic acid

The starting material, 1-Methyl-1H-imidazole-5-carboxylic acid, can be synthesized through various reported methods. One common approach involves the reaction of a suitable C3 synthon with methylamine and a source of the C-N-C backbone of the imidazole. For the purpose of this guide, we will assume the availability of this precursor.[4]

PropertyValueReference
Molecular FormulaC₅H₆N₂O₂[4]
Molecular Weight126.11 g/mol [4]
AppearanceSolid[4]
Melting Point192-228 °C[4]
Conversion to the Acid Chloride: A Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, based on a closely analogous and well-documented synthesis.[3]

Reaction Scheme:

G reactant 1-Methyl-1H-imidazole-5-carboxylic acid product 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride reactant->product Reflux reagent Thionyl Chloride (SOCl₂) reagent->product

Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Materials:

  • 1-Methyl-1H-imidazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Diethyl ether or 2,2'-oxybispropane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Methyl-1H-imidazole-5-carboxylic acid.

  • Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride to the flask. A typical molar excess is 5-10 equivalents to ensure complete conversion and to act as the solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Crystallization and Isolation: Cool the resulting residue in an ice bath. Add cold, anhydrous diethyl ether or 2,2'-oxybispropane to induce crystallization of the hydrochloride salt.[3]

  • Filtration and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Causality Behind Experimental Choices:

  • Excess Thionyl Chloride: Using an excess of thionyl chloride drives the reaction to completion and serves as a convenient solvent for the reaction.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the conversion of the carboxylic acid to the acid chloride.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride and the resulting acid chloride are highly reactive towards water.

  • Crystallization from a Non-polar Solvent: The hydrochloride salt of the product is ionic and generally insoluble in non-polar organic solvents like diethyl ether, allowing for its selective precipitation and isolation.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC₅H₅ClN₂O·HCl[5]
Molecular Weight181.02 g/mol [5]
AppearanceLikely a solid[6]
HazardsCauses severe skin burns and eye damage.[6]

Handling and Storage:

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a corrosive and moisture-sensitive compound.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.

Reactivity and Applications in Drug Synthesis

The primary utility of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride lies in its ability to act as an efficient acylating agent for the synthesis of 1-methyl-1H-imidazole-5-carboxamides. This is typically achieved by reacting the acid chloride with a primary or secondary amine in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

General Reaction with Amines

G acid_chloride 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride amide 1-Methyl-1H-imidazole-5-carboxamide acid_chloride->amide amine Primary or Secondary Amine (R₁R₂NH) amine->amide base Base (e.g., Triethylamine) salt Triethylammonium chloride base->salt

General workflow for the synthesis of 1-methyl-1H-imidazole-5-carboxamides.

Application in the Synthesis of Kinase Inhibitors

The 1-methyl-1H-imidazole-5-carboxamide scaffold is a key component of numerous kinase inhibitors. These compounds often target the ATP-binding site of kinases, with the imidazole moiety forming critical hydrogen bonds with the hinge region of the enzyme.

Example: Synthesis of Janus Kinase (Jak2) Inhibitors

Research has demonstrated that 1-methyl-1H-imidazole derivatives are potent inhibitors of Jak2, a key enzyme in the Jak/STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[1] The synthesis of these inhibitors frequently involves the coupling of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride with various amine-containing fragments to generate a library of potential drug candidates.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride C Acylation A->C B Amine-containing pharmacophore B->C D 1-Methyl-1H-imidazole-5-carboxamide (Jak2 Inhibitor) C->D

Synthetic strategy for Jak2 inhibitors.

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a valuable and versatile reagent for the synthesis of a wide range of biologically active molecules. Its straightforward preparation and high reactivity make it an essential tool for medicinal chemists involved in the design and synthesis of novel therapeutics. This guide has provided a detailed overview of its synthesis, handling, and application, with a focus on its role in the development of kinase inhibitors. By understanding the principles and protocols outlined herein, researchers can effectively leverage this key building block to advance their drug discovery programs.

References

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. (2014). Journal of Medicinal Chemistry, 57(1), 144–158. [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). Bioorganic & Medicinal Chemistry, 32, 115972. [Link]

  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. (n.d.). Molbase. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorganic & Organic Chemistry, 1(4). [Link]

  • 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O). (n.d.). PubChemLite. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of amides using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Application Note & Protocol Topic: High-Fidelity Amide Synthesis Utilizing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Audience: Researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Amide Synthesis Utilizing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Robust Amide Bond Formation

The amide bond is a cornerstone of modern chemistry and biology, forming the fundamental linkage in peptides and proteins and featuring prominently in over 25% of all pharmaceutical agents.[1] Its synthesis, the coupling of a carboxylic acid and an amine, is one of the most frequently performed transformations in medicinal chemistry.[2] While direct condensation is thermodynamically challenging, the activation of the carboxylic acid component is a universally adopted strategy.

This guide focuses on a specific, highly reactive acylating agent: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride . As an activated acyl chloride derived from a nitrogen-rich heterocycle, this reagent offers a direct and efficient pathway to a diverse range of amides. This document serves as a comprehensive technical guide, elucidating the mechanistic underpinnings, providing field-tested protocols, and offering insights into reaction optimization for researchers aiming to leverage this potent reagent in their synthetic campaigns.

Reagent Profile: Understanding 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Chemical Identity and Properties
  • Chemical Name: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

  • Synonyms: 3-methylimidazole-4-carbonyl chloride hydrochloride[3]

  • Molecular Formula: C₅H₅ClN₂O · HCl

  • Molecular Weight: 181.02 g/mol

  • Appearance: Typically an off-white to yellow solid.

  • CAS Number: 343569-06-2[4]

Rationale for Use: The Acyl Chloride Advantage

Acyl chlorides are among the most reactive carboxylic acid derivatives, enabling rapid and often high-yielding amide bond formation without the need for additional coupling additives.[] The primary advantages of using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride include:

  • High Reactivity: The electron-withdrawing nature of the carbonyl chloride ensures a highly electrophilic center, susceptible to nucleophilic attack by even moderately reactive amines.

  • Direct Pathway: The reaction proceeds directly without the pre-activation steps required by many other coupling protocols, simplifying the experimental setup.

  • Byproduct Profile: The primary byproducts are hydrochloric acid (quenched by a base) and the protonated base, which are typically removed with a simple aqueous work-up.

Critical Safety and Handling Protocols

As with all acyl chlorides, stringent safety measures are mandatory.

  • Corrosivity: The compound is a corrosive solid that can cause severe skin burns and serious eye damage.[6] Always handle it within a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

  • Moisture Sensitivity: Acyl chlorides react readily with water to hydrolyze back to the corresponding carboxylic acid. The reagent must be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. All glassware, solvents, and reagents used in the reaction must be scrupulously dried.

The Reaction Unveiled: Mechanism of Acylation

The formation of an amide using an acyl chloride is a classic example of nucleophilic acyl substitution . The reaction is highly favorable and proceeds through a well-established pathway. A non-nucleophilic base is essential to neutralize the HCl generated and to free the amine if it is introduced as a salt.

The key mechanistic steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Intermediate Collapse & Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion—an excellent leaving group—is expelled.

  • Deprotonation: The resulting product is a protonated amide (an ammonium salt). A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), deprotonates this species to yield the final, neutral amide product and the corresponding ammonium salt of the base.

Amide Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tetrahedral Intermediate cluster_2 Step 3: Collapse & Expulsion cluster_3 Step 4: Deprotonation Amine R'-NH₂ (Amine) AcylChloride R-COCl (1-Methyl-1H-imidazole- 5-carbonyl chloride) Amine->AcylChloride Attack Intermediate R-C(O⁻)(Cl)-N⁺H₂-R' AcylChloride->Intermediate Forms ProtonatedAmide R-C(=O⁺H)-NH-R' + Cl⁻ Intermediate->ProtonatedAmide Collapses FinalAmide R-CONH-R' (Final Amide) ProtonatedAmide->FinalAmide ProtonatedBase B-H⁺Cl⁻ Base B: (e.g., Et₃N) Base->ProtonatedAmide

Caption: Mechanism of Nucleophilic Acyl Substitution.

Experimental Workflow: A General Protocol

This protocol provides a reliable starting point for the synthesis of a generic amide from a primary or secondary amine. Optimization may be required based on the specific substrates used.

Materials & Equipment
  • Reagents:

    • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq)

    • Amine of choice (1.1 - 1.2 eq)

    • Anhydrous non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.2 - 2.5 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl)

    • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for work-up

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Base Addition: Add the non-nucleophilic base (2.2 eq) to the stirring solution via syringe.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.[]

  • Reagent Addition: Add the 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq) to the cooled solution portion-wise as a solid over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up:

    • Upon completion, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to neutralize the acid wash and remove any unreacted starting material), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the pure amide.

Field-Proven Insights: Optimization and Troubleshooting

The success of a synthesis often lies in the fine-tuning of reaction parameters.

ParameterConsiderationExpert Insight
Solvent Polarity and SolubilityDCM is an excellent, non-polar aprotic solvent for a wide range of substrates. THF is another good choice. For poorly soluble starting materials, DMF can be used, but its high boiling point complicates removal during work-up. Ensure all solvents are anhydrous.
Base Sterics and NucleophilicityTriethylamine (TEA) is a cost-effective and common choice. For sensitive substrates prone to side reactions, the more sterically hindered and less nucleophilic Diisopropylethylamine (DIPEA) is preferred. Two equivalents are necessary: one to neutralize the hydrochloride salt of the reagent and one to scavenge the HCl produced in situ.
Temperature Reaction EnergeticsThe initial addition at 0 °C is crucial for managing the highly exothermic reaction between the amine and the acyl chloride, preventing potential degradation of starting materials or products.[]
Substrate Scope Amine ReactivityPrimary and secondary aliphatic amines are generally very reactive. Aromatic amines, particularly those that are electron-deficient (e.g., nitroanilines), may require longer reaction times, elevated temperatures, or the addition of a catalyst like DMAP.[7]

Data Presentation: Representative Substrate Scope

The following table illustrates the expected outcomes for the coupling of 1-Methyl-1H-imidazole-5-carbonyl chloride with various representative amines using the general protocol described above.

EntryAmine SubstrateProductExpected Yield (%)
1BenzylamineN-benzyl-1-methyl-1H-imidazole-5-carboxamide>90%
2Aniline1-methyl-N-phenyl-1H-imidazole-5-carboxamide80-90%
3DiethylamineN,N-diethyl-1-methyl-1H-imidazole-5-carboxamide>95%
44-FluoroanilineN-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxamide75-85%

References

  • Dunsmore, C. J., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).
  • Gogarnoiu, E. S., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Ataman Kimya A.Ş. 1-METHYLIMIDAZOLE. [Link]

  • Organic Chemistry Portal. Imidazole Synthesis. [Link]

  • PubChem. 1-Methyl-1H-imidazole-2-carbonyl chloride. [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • Adimurthy, S., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • ChemWhat. 1-Methyl-1H-iMidazole-5-carbonyl chloride CAS#: 41716-12-5. [Link]

  • Pate,l V. F., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PubChemLite. 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O). [Link]

Sources

Application

Esterification reaction with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

An In-Depth Guide to Ester Synthesis Utilizing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ester Synthesis Utilizing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in esterification reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, safety protocols, and optimization strategies essential for achieving high-yield, high-purity synthesis of valuable imidazole-based esters. These esters are significant precursors and intermediates in the synthesis of pharmaceuticals and fine chemicals.[1]

Reagent Profile and Strategic Importance

1.1. The Reagent: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive derivative of 1-methyl-1H-imidazole-5-carboxylic acid. As an acyl chloride, it offers significantly enhanced electrophilicity at the carbonyl carbon compared to its parent carboxylic acid, making it an excellent reagent for acylation reactions with a wide range of nucleophiles, particularly alcohols.[2][3]

The hydrochloride salt form ensures stability during storage but requires careful consideration during reaction setup, as it introduces an equivalent of acid that must be neutralized.

1.2. Why Use an Acyl Chloride for Esterification?

While classic Fischer esterification (reacting a carboxylic acid and an alcohol with an acid catalyst) is common, it is a reversible and often slow process.[4] The use of an acyl chloride, such as the topic reagent, offers two primary advantages:

  • High Reactivity: The reaction is typically fast, often proceeding to completion at room temperature.

  • Irreversibility: The reaction mechanism, which eliminates a chloride ion and generates HCl, is essentially irreversible, driving the reaction towards the ester product and resulting in higher yields.[2]

Esters derived from the imidazole core are key building blocks in medicinal chemistry, with applications in the development of agents targeting enzymes and receptors.[5][6]

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand stringent safety protocols. Their reactivity with water and other nucleophiles is the source of both their utility and their danger.

2.1. Core Safety Mandates

  • Moisture Sensitivity: The reagent reacts violently with water, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[2][3][7] All glassware must be thoroughly dried (e.g., oven or flame-dried), and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory.

  • Corrosivity: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is corrosive and can cause severe skin burns and serious eye damage.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles or a face shield.[9][10] All manipulations should be performed within a certified chemical fume hood.[9]

2.2. Storage The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[10] Storage under an inert atmosphere is recommended to prolong shelf life.

The Chemistry: Mechanism and Rationale

The esterification reaction proceeds via a nucleophilic acyl substitution mechanism. This is a cornerstone reaction in organic synthesis, and understanding its nuances is key to troubleshooting and optimization.

Mechanism Explained:

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of the alcohol nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

  • Deprotonation: The resulting protonated ester is then deprotonated by a base, yielding the final neutral ester product and the protonated base.

The Critical Role of the Base: The reaction produces one equivalent of HCl for every equivalent of acyl chloride reacted.[11] Furthermore, the starting material is a hydrochloride salt. Therefore, a minimum of two equivalents of a non-nucleophilic base (a "proton scavenger") must be added. Common choices include triethylamine (Et₃N) or pyridine.

The function of the base is twofold:

  • It neutralizes the HCl generated, preventing it from protonating the alcohol nucleophile (which would render it inactive) or catalyzing unwanted side reactions.

  • It deprotonates the final ester intermediate, driving the reaction to completion.

G Figure 1: Nucleophilic Acyl Substitution Mechanism RCOCl R-CO-Cl (Acyl Chloride) Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral Nucleophilic Attack ROH R'-OH (Alcohol) ROH->Tetrahedral Base Base (e.g., Et3N) Ester R-CO-OR' (Ester) Base->Ester HCl Cl⁻ + H⁺-Base Base->HCl ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster Elimination of Cl⁻ ProtonatedEster->Ester Deprotonation ProtonatedEster->HCl

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Detailed Experimental Protocol

This protocol provides a general method for the esterification of a primary or secondary alcohol. Adjustments may be necessary for less reactive substrates.

4.1. Materials and Equipment

  • Chemicals: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, alcohol of choice (anhydrous), triethylamine (Et₃N, distilled), anhydrous dichloromethane (DCM), deionized water, brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, septa, syringes, dropping funnel, separatory funnel, rotary evaporator, glassware for chromatography.

4.2. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon.

  • Reagent Loading: To the flask, add the alcohol (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the alcohol). Add distilled triethylamine (2.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.[9]

  • Acyl Chloride Addition: Dissolve the 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM in a separate dry flask. Slowly add this solution to the cooled alcohol/base mixture via syringe or dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

G Figure 2: Experimental Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Add Alcohol, Solvent (DCM), and Base (Et3N) Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Addition 4. Slow Addition of Acyl Chloride Solution Cool->Addition React 5. React at Room Temp (Monitor by TLC) Addition->React Workup 6. Aqueous Work-up (Wash & Dry) React->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: Figure 2: Experimental Workflow.

Optimization and Troubleshooting

5.1. Purification Insights for Imidazole Derivatives

The basic nitrogen of the imidazole ring often causes significant tailing during silica gel chromatography due to strong interactions with the acidic silica surface.

  • Solution: To achieve sharp peaks and good separation, add a small amount of a basic modifier to the eluent system (e.g., 0.5-1% triethylamine in an ethyl acetate/hexane mobile phase).[12] Alternatively, for very basic compounds, using neutral or basic alumina as the stationary phase can be effective.[12]

5.2. Parameter Optimization

The reactivity of alcohols varies significantly. The following table provides a starting point for optimization.

Alcohol TypeRelative ReactivityTypical ConditionsNotes
Primary (e.g., Ethanol) High0 °C to RT, 1-3 hoursReaction is typically fast and high-yielding.
Secondary (e.g., Isopropanol) MediumRT to 40 °C, 4-12 hoursMay require gentle heating to proceed to completion.
Tertiary (e.g., t-Butanol) Very Low40-60 °C, 12-24 hours, + DMAPVery hindered; often requires a catalyst like 4-Dimethylaminopyridine (DMAP) and elevated temperatures.
Phenols LowRT to 50 °C, 4-12 hours, + DMAPLess nucleophilic than alcohols; may require activation.

5.3. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Inactive alcohol nucleophile.1. Use fresh reagent; ensure anhydrous conditions.2. Ensure at least 2.2 equivalents of base are used.3. For hindered alcohols, add catalytic DMAP and/or increase temperature.
Formation of Carboxylic Acid Moisture contamination in the reaction vessel, solvents, or reagents.Rigorously dry all glassware and use anhydrous solvents. Distill liquids like Et₃N if necessary.
Difficult Purification Tailing on silica gel column.Add 0.5-1% triethylamine to the eluent.[12] Consider using neutral alumina as the stationary phase.
Reaction Stalls Precipitate formation (likely triethylamine hydrochloride) hinders stirring or reagent mixing.Use a more dilute reaction concentration or a solvent that better solubilizes the salt (e.g., acetonitrile).

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • BenchChem. (2025). Purification of Imidazole Derivatives. Technical Support Center.
  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Google Patents. (1996). Process for the isolation and purification of an imidazole stereoisomer.
  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide.
  • Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Acetyl chloride.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.
  • Molbase. Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. PubChem Compound Summary.
  • NJ Department of Health. Hazardous Substance Fact Sheet for Acetyl Chloride.
  • International Programme on Chemical Safety. (2018). ICSC 0210 - ACETYL CHLORIDE.
  • Thermo Fisher Scientific. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

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Method

Acylation of Primary Amines with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride: A Detailed Technical Guide

An Application Guide for Researchers Abstract The acylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of amides—a functional group prevalent in pharmaceuticals, n...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The acylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of amides—a functional group prevalent in pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview and a detailed experimental protocol for the acylation of primary amines using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. We delve into the underlying reaction mechanism, offer field-proven insights for optimizing reaction conditions, and present a validated, step-by-step protocol suitable for researchers in synthetic chemistry and drug development. The unique characteristics of imidazole-based acylating agents, known for their role in creating biologically active molecules, are highlighted.[1][2]

Introduction and Scientific Context

Amide bond formation is one of the most frequently executed reactions in medicinal chemistry. Among the various methods, the reaction between an amine and a highly reactive acyl chloride is often chosen for its efficiency and broad substrate scope.[3] The resulting N-acyl imidazole derivatives are not merely stable products; they can also serve as valuable acyl transfer agents themselves, exhibiting moderate reactivity and high solubility in aqueous environments, making them useful in chemical biology applications.[4][5]

The imidazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and demonstrating a wide array of biological activities.[2][6] Consequently, the ability to efficiently couple this heterocycle to various amine-containing building blocks via an amide linkage is of significant strategic importance. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride serves as a potent electrophile for this purpose. Its hydrochloride salt form, however, necessitates specific considerations regarding reaction stoichiometry and base selection to ensure the reaction proceeds to completion.

This document serves as a practical guide, explaining the causality behind the procedural steps and providing a robust framework for successful synthesis.

Reaction Mechanism: A Stepwise Analysis

The acylation of a primary amine with an acyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism .[7][8] Understanding this pathway is critical for troubleshooting and optimizing the reaction.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-Methyl-1H-imidazole-5-carbonyl chloride.[7]

  • Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, which is energetically favorable, leading to the expulsion of the best leaving group—the chloride ion.[7]

  • Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral N-substituted amide and the protonated base.

The Critical Role of the Base: Two equivalents of base are fundamentally required. The starting material, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, is an acid salt and requires one equivalent of base for neutralization to generate the free, reactive acyl chloride in situ. A second equivalent of base is required to scavenge the hydrogen chloride (HCl) that is produced as a byproduct of the acylation itself.[9] If this HCl is not neutralized, it will protonate the primary amine starting material, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[3][10] Typically, a non-nucleophilic tertiary amine like triethylamine or pyridine is used for this purpose.

Visualizing the Reaction Mechanism

Acylation Mechanism cluster_reactants Reactants cluster_products Products RNH2 R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack AcylCl 1-Me-Im-COCl (Acyl Chloride) AcylCl->Intermediate Base Base (e.g., Et₃N) Amide N-Acyl Imidazole Product Base->Amide Intermediate->Amide Elimination of Cl⁻ Amide->Amide BaseHCl Base·HCl Amide->BaseHCl

Caption: The nucleophilic addition-elimination pathway for amine acylation.

Experimental Protocol

This protocol provides a generalized, yet detailed, procedure for the acylation of a primary amine. Researchers should adapt stoichiometry and reaction times based on the specific reactivity of their substrate, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Equipment
  • Reagents: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, primary amine of interest, triethylamine (Et₃N, distilled), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), ethyl acetate, 1 M HCl (aq), saturated NaHCO₃ (aq), brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Oven-dried round-bottom flasks, magnetic stirrer and stir bars, ice bath, nitrogen or argon gas inlet, syringes, rubber septa, separatory funnel, rotary evaporator, TLC plates, and equipment for column chromatography.

Mandatory Safety Precautions

Acyl chlorides are hazardous materials. Strict adherence to safety protocols is essential.

  • Corrosive and Reactive: 1-Methyl-1H-imidazole-5-carbonyl chloride is corrosive and reacts violently with water and other protic solvents.[11][12] It is extremely destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[11][13]

  • Handling: All operations must be conducted within a certified chemical fume hood.[11][14]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles under a full-face shield, and chemically resistant gloves (butyl rubber is recommended).[11][12]

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[11][14]

Step-by-Step Reaction Procedure
Visualizing the Experimental Workflow

Caption: A summary of the key steps in the acylation protocol.

  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.

  • Reagent Preparation: In the prepared flask, dissolve the primary amine (1.0 mmol, 1.0 eq) and freshly distilled triethylamine (2.2 mmol, 2.2 eq) in anhydrous dichloromethane (DCM, 10 mL). Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Weigh 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.05 mmol, 1.05 eq) in a dry vial and add it portion-wise to the stirred amine solution at 0 °C over 5-10 minutes. Note: For less soluble amines, the acyl chloride can be added as a slurry in a small amount of anhydrous DCM.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting amine is consumed.

  • Aqueous Workup: Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 1 M HCl (2 x 10 mL) to remove residual triethylamine, followed by saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize any remaining acid, and finally with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated imidazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Data Summary and Troubleshooting

The efficiency of this acylation can vary based on the steric and electronic properties of the primary amine substrate. The following table provides a template for recording and comparing results from different substrates.

EntryPrimary Amine SubstrateBase (eq)SolventTime (h)Yield (%)Notes
1Benzylamine2.2DCM4>90A typical, unhindered primary amine.
2Aniline2.2DCM1275-85Less nucleophilic due to electron delocalization.
3tert-Butylamine2.2THF1640-60Sterically hindered; may require longer reaction times or gentle heating.
4Glycine methyl ester·HCl3.2DCM6>85Requires an additional equivalent of base to neutralize the substrate's HCl salt.
Field-Proven Troubleshooting Insights
  • Problem: Low or No Product Formation.

    • Cause A: Inactive Acyl Chloride. The acyl chloride may have hydrolyzed due to exposure to moisture.

    • Solution A: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened or properly stored acyl chloride.[11][14]

    • Cause B: Insufficient Base. The primary amine may have been fully protonated by HCl.

    • Solution B: Ensure at least 2.2 equivalents of a dry, non-nucleophilic base are used. If the amine substrate is also a hydrochloride salt, add an additional equivalent of base.

  • Problem: Multiple Spots on TLC, Difficult Purification.

    • Cause: Potential side reactions, such as acylation of the tertiary amine base (usually a minor pathway) or formation of diacylated products if excess acylating agent was used.[3] Note that over-acylation of the primary amine product is unlikely as the resulting amide is significantly less nucleophilic.[8]

    • Solution: Use a slight excess of the acyl chloride (1.05-1.1 eq) and ensure slow, controlled addition at low temperature.

  • Problem: Amide N-H Proton Not Visible in ¹H NMR.

    • Cause: Amide protons can sometimes be broad or exchange with trace amounts of D₂O in the NMR solvent, leading to their disappearance.

    • Solution: Ensure the use of dry NMR solvent. A D₂O exchange experiment can confirm the presence of an exchangeable proton. The signal may also be overlapping with aromatic signals.[15]

References

  • Ghosh, A. K., & Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • Pramanik, M. M. R., & Mandal, T. K. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride.[Link]

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • Gorske, B. C., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. National Institutes of Health. [Link]

  • Molbase. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

  • Fujishima, S., & Tamura, T. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(3), 485–493. [Link]

  • Manap, A., et al. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3851. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]

  • Google Patents. (n.d.). US3197476A - Method of synthesis of 1-acyl imidazoles.
  • Bode, J. W., et al. (2019). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 141(1), 276-281. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • OpenStax. (n.d.). 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Reddit. (2024, March 21). Acylated a primary amine, but the amine signal is gone. Did it over acylate?[Link]

  • Stoddard Tutoring. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 [Video]. YouTube. [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. [Link]

  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

  • ResearchGate. (2023, December 22). (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. [Link]

  • Sharma, D., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery. Elsevier. [Link]

  • ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. [Link]

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Application

Application Notes and Protocols for Peptide Coupling with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol and in-depth scientific background for the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific background for the application of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in peptide synthesis. This reagent serves as a highly reactive acylating agent for the formation of peptide bonds. The imidazole moiety introduces unique reactivity characteristics that can be advantageous in specific synthetic contexts. This document offers a foundational protocol derived from established principles of peptide coupling with acyl chlorides, discusses the underlying reaction mechanism, outlines potential side reactions, and provides guidance on reaction work-up and product purification.

Introduction: The Strategic Advantage of Imidazole-Based Acylating Agents

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing racemization, and ensuring the integrity of the final peptide product. While numerous coupling reagents exist, acyl chlorides represent a class of highly reactive species that can drive sterically hindered couplings. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride belongs to a specialized subset of these reagents. The incorporation of the 1-methyl-1H-imidazole heterocycle is not merely incidental; it imparts specific electronic properties that modulate the reactivity of the acyl chloride.

N-acyl imidazoles are recognized as unique electrophiles with moderate reactivity, a relatively long half-life, and notable solubility in water.[1][2] These characteristics, attributed to the imidazole ring, can be extrapolated to the corresponding acyl chloride, suggesting a reagent that is both potent and manageable. The imidazole ring can act as an acyl transfer catalyst, potentially facilitating the peptide bond formation.[3][4] This guide will explore the practical application of this intriguing reagent.

Reaction Mechanism: A Stepwise Look at Peptide Bond Formation

The fundamental reaction of peptide coupling involves the nucleophilic attack of the free amine of one amino acid (or peptide) on the activated carbonyl group of another.[5] In the case of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, the carbonyl group is highly activated by the electron-withdrawing chloride atom.

The process can be visualized as follows:

PeptideCoupling cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AcylChloride 1-Methyl-1H-imidazole- 5-carbonyl chloride NucleophilicAttack Nucleophilic Attack AcylChloride->NucleophilicAttack AminoAcid N-terminal Amino Acid (H2N-R') Activation Deprotonation of Amino Acid AminoAcid->Activation Base Tertiary Base (e.g., DIPEA) Base->Activation Abstracts Proton Salt Base Hydrochloride Base->Salt Forms Salt with HCl Activation->NucleophilicAttack Nucleophilic Amine TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms PeptideBond Peptide Bond Formation TetrahedralIntermediate->PeptideBond Collapses, Expels Cl- Dipeptide Dipeptide PeptideBond->Dipeptide

Figure 1: General workflow of peptide coupling with an acyl chloride.

A crucial component of this reaction is the presence of a non-nucleophilic base.[5] The hydrochloride salt of the acyl chloride and the amino acid salt require neutralization. The base serves to deprotonate the amine terminus of the incoming amino acid, rendering it nucleophilic. Furthermore, it scavenges the hydrogen chloride (HCl) that is liberated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol provides a general framework for the coupling of an N-protected amino acid to a C-protected amino acid ester using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Researchers should optimize the reaction conditions for their specific substrates.

Materials and Reagents
ReagentRecommended GradeSupplier Example
1-Methyl-1H-imidazole-5-carbonyl chloride HCl≥97%Major Chemical Supplier
N-protected Amino AcidPeptide Synthesis GradeMajor Chemical Supplier
Amino Acid Ester HydrochloridePeptide Synthesis GradeMajor Chemical Supplier
Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Major Chemical Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Chemical Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Chemical Supplier

Safety Precaution: Acyl chlorides are corrosive and react violently with water.[6] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Coupling Procedure
  • Preparation of the Amine Component:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or THF (approximately 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add DIPEA (2.2 equivalents) to the solution. The first equivalent neutralizes the hydrochloride salt of the amino acid ester, and the subsequent 1.2 equivalents will neutralize the HCl generated during the coupling reaction. Stir for 15 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 equivalents) in anhydrous DCM or THF.

    • Slowly add this solution to the chilled amine solution from step 1 via a syringe or dropping funnel over 10-15 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

Work-up and Purification
  • Quenching and Extraction:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (twice), saturated sodium bicarbonate (NaHCO₃) solution (twice), and brine (once).[7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude peptide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

    • For final high-purity peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[8]

Scientific Integrity & Logic: Causality Behind Experimental Choices

Choice of Base: A Balancing Act to Minimize Racemization

The choice of base is critical in peptide coupling reactions, especially when using highly reactive acyl chlorides, to mitigate the risk of racemization.[5] Racemization at the α-carbon of the activated amino acid can occur through the formation of an oxazolone intermediate, which is facilitated by strong bases.[9]

  • Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base commonly used to minimize side reactions.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be advantageous in reducing racemization.[9]

  • 2,4,6-Collidine: An even more hindered and weaker base, recommended for couplings with a high risk of racemization.[5]

Solvent Selection

Aprotic solvents such as DCM and THF are preferred as they do not react with the acyl chloride. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

Stoichiometry and Temperature Control

A slight excess of the acyl chloride (1.1 equivalents) is often used to ensure complete consumption of the more valuable amino acid component. The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize side reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; Hydrolysis of acyl chloride.Ensure anhydrous conditions; Increase reaction time or temperature slightly; Confirm the quality of reagents.
Racemization Base is too strong or reaction temperature is too high.Use a weaker, more sterically hindered base (e.g., NMM or collidine); Maintain low reaction temperatures.[9]
Double Acylation Excess acyl chloride.Use a smaller excess of the acyl chloride (e.g., 1.05 equivalents).
Incomplete Reaction Steric hindrance.Increase reaction time and/or temperature; Consider a more potent activating agent if the issue persists.

Visualization of the Experimental Workflow

experimental_workflow start Start prep_amine Prepare Amine Component: - Dissolve Amino Acid Ester HCl - Add DIPEA at 0°C start->prep_amine coupling Coupling Reaction: - Add Acyl Chloride to Amine at 0°C - Warm to RT prep_amine->coupling prep_acyl Prepare Acyl Chloride Solution prep_acyl->coupling monitoring Monitor Reaction (TLC or LC-MS) coupling->monitoring workup Work-up: - Quench and Extract monitoring->workup Reaction Complete purification Purification: - Flash Chromatography or RP-HPLC workup->purification end End purification->end

Figure 2: Step-by-step experimental workflow for peptide coupling.

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a potent reagent for peptide bond formation. Its high reactivity, stemming from the acyl chloride functionality, combined with the unique electronic properties of the imidazole ring, makes it a valuable tool in the peptide chemist's arsenal. By carefully controlling the reaction conditions, particularly the choice of base and temperature, researchers can effectively utilize this reagent to synthesize desired peptide sequences with high efficiency. The protocol and insights provided herein serve as a robust starting point for the successful application of this specialized coupling agent in research and development.

References

  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). CDI as a Coupling Agent: Enhancing Efficiency in Peptide Synthesis and Beyond. [Link]

  • Jaradat, D. S. M. M. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39–68. [Link]

  • ResearchGate. (n.d.). Peptide synthesis. Peptide coupling conditions. [Link]

  • Google Patents. (n.d.). US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Gieseman, K. M., T-Raissi, A., & Schafmeister, C. E. (2013). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PloS one, 8(5), e62846. [Link]

  • El-Faham, A., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1673–1697. [Link]

  • Das, P., & Mondal, P. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid [C4-DABCO][N(CN)2]. Journal of Chemical Sciences, 130(5), 65. [Link]

  • Gieseman, K. M., T-Raissi, A., & Schafmeister, C. E. (2013). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PubMed. [Link]

  • Zaramella, A., & Stromberg, R. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(3), 678-685. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. [Link]

  • Suresh Babu, V. V., & Ananda, K. (2000). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 39B(1), 70-73. [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2000). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. The Journal of organic chemistry, 65(19), 6064–6066. [Link]

  • Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. [Link]

  • Gieseman, K. M., T-Raissi, A., & Schafmeister, C. E. (2013). The role of imidazole in peptide cyclization by transesterification: Parallels to the catalytic triads of serine proteases. ResearchGate. [Link]

  • Ananda, K., & Vasanthakumar, G. R. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Slocik, J. M., & Naik, R. R. (2009). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International journal of molecular sciences, 10(9), 4157–4169. [Link]

  • Sohma, Y., & Kiso, Y. (2006). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of peptide science : an official publication of the European Peptide Society, 12(3), 153–161. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International journal of molecular sciences, 19(5), 1301. [Link]

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Method

Technical Note: Leveraging 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride for Advanced Solid-Phase Synthesis

An Application Guide for Researchers Abstract Solid-phase synthesis (SPS) remains a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of complex molecules. The choice of activating a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Solid-phase synthesis (SPS) remains a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of complex molecules. The choice of activating and coupling reagents is paramount to the success of any solid-phase strategy. This guide provides an in-depth examination of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a versatile reagent for the acylation of resin-bound nucleophiles. We will explore its mechanistic underpinnings, provide detailed, field-tested protocols for its application, and discuss critical parameters for optimizing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit for solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Advantage of N-Acyl Imidazoles in SPS

The efficient formation of amide and ester bonds on a solid support is fundamental to the synthesis of peptides and small molecule libraries. While numerous coupling reagents exist, acyl chlorides offer high reactivity. However, this reactivity can be indiscriminate, leading to side reactions. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride provides a strategic solution by acting as a precursor to a resin-bound N-acyl imidazole.

N-acyl imidazoles are well-established as potent acyl transfer agents, occupying a favorable middle ground of reactivity.[1] They are significantly more reactive towards nucleophiles than simple esters but are generally more stable and easier to handle than their acyl chloride or anhydride counterparts.[2][3] This controlled reactivity is particularly advantageous in the sterically hindered and heterogeneous environment of a solid-phase synthesis resin. The use of this reagent allows for the efficient and clean transfer of the 1-methyl-1H-imidazole-5-carbonyl moiety onto a resin-bound nucleophile, setting the stage for subsequent chemical transformations.

Physicochemical Properties & Reaction Mechanism

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a solid reagent that should be handled with care due to its corrosive and moisture-sensitive nature.[4][5]

Table 1: Reagent Properties

Property Value Reference
CAS Number 343569-06-2 [6][7]
Molecular Formula C₅H₆Cl₂N₂O [6]
Molecular Weight 181.02 g/mol [6]
Form Solid [4]

| Storage | Room temperature, under inert gas, protect from moisture. |[5][6] |

Mechanism of Action: A Two-Stage Process

The utility of this reagent lies in a sequential activation and coupling mechanism.

  • Initial Acylation: The acyl chloride first reacts with a nucleophile on the solid support (e.g., a primary or secondary amine). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt and the HCl byproduct generated during the reaction. This forms a stable, resin-bound N-acyl imidazole intermediate.

  • Acyl Transfer (Optional Second Stage): While the formation of the imidazole-acylated product is often the goal, this N-acyl imidazole intermediate is itself an activated species. It can be used in a subsequent step to react with a different incoming nucleophile in solution, effectively using the imidazole as a leaving group in a "catch-and-release" type strategy.

The primary pathway, acylation of a resin-bound amine, is depicted below.

G Resin Resin-NH2 Intermediate Resin-Bound N-Acyl Imidazole (Stable Intermediate) Resin->Intermediate Acylation Reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride (Hydrochloride Salt) Reagent->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Neutralizes HCl Byproduct Base·HCl Intermediate->Byproduct workflow start Start: Fmoc-Resin swell 1. Resin Swelling (DCM, then DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM, DMF) deprotect->wash1 acylate 4. Acylation Reaction (Title Reagent + DIPEA in DMF) wash1->acylate wash2 5. Final Wash (DMF, DCM, MeOH) acylate->wash2 dry 6. Dry Resin wash2->dry cleave 7. Cleavage from Resin (TFA Cocktail) dry->cleave end Final Product (Purify & Characterize) cleave->end

Caption: Solid-phase acylation workflow.

1. Resin Preparation and Swelling: a. Place the Fmoc-protected resin (e.g., Fmoc-Rink Amide, 0.1 mmol) into a solid-phase reaction vessel. b. Swell the resin by washing with DCM (3 x 2 mL) for 1 minute each, followed by DMF (3 x 2 mL) for 1 minute each. [8] 2. Fmoc-Group Deprotection: a. Add a solution of 20% piperidine in DMF (2 mL) to the swollen resin. b. Agitate the mixture for 20 minutes at room temperature to cleave the Fmoc protecting group. [8] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes if necessary. d. Wash the resin thoroughly to remove all traces of piperidine: DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL). e. Optional: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (deep blue beads) indicates successful deprotection.

3. Acylation Reaction: a. In a separate vial, dissolve 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (3 equivalents, 0.3 mmol, 54.3 mg) and DIPEA (6 equivalents, 0.6 mmol, 105 µL) in 1.5 mL of anhydrous DMF. Causality Note: Using excess base ensures complete neutralization of both the hydrochloride salt and the newly formed HCl, driving the reaction to completion. DIPEA is a bulky, non-nucleophilic base that will not compete with the resin-bound amine for the acyl chloride. [9] b. Add this solution to the deprotected, washed resin in the reaction vessel. c. Agitate the slurry at room temperature for 2 to 4 hours. d. Monitoring: After the reaction time, take a small sample of beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the reaction is complete.

4. Final Washing and Drying: a. Drain the reaction solution from the vessel. b. Wash the resin extensively to remove all excess reagents and byproducts. A typical sequence is: DMF (5 x 2 mL), DCM (5 x 2 mL), MeOH (3 x 2 mL). c. Dry the resin under a stream of nitrogen, followed by drying under high vacuum for at least 1 hour.

5. Cleavage and Product Isolation: a. Place the dry, acylated resin in a suitable flask. b. Add the cleavage cocktail (e.g., TFA/H₂O/TIS, 2 mL). Safety First: This step must be performed in a certified fume hood. TFA is highly corrosive. c. Gently agitate the mixture for 1.5 to 3 hours at room temperature. d. Filter the resin and wash it with a small amount of fresh TFA. e. Combine the filtrates and precipitate the crude product by adding it to a large volume of cold diethyl ether. f. Centrifuge the suspension, decant the ether, and dry the crude product pellet. g. Purify the product by reverse-phase HPLC and confirm its identity via LC-MS and/or NMR.

Troubleshooting and Experimental Considerations

ProblemPossible CauseRecommended Solution
Incomplete Acylation (Positive Kaiser Test) 1. Insufficient reagent equivalents. 2. Reagent degradation due to moisture. 3. Steric hindrance on the resin.1. Increase equivalents of the acylating agent and base to 5 and 10, respectively. 2. Ensure the reagent is stored properly and use anhydrous solvents. 3. Increase reaction time to 12-24 hours or gently warm the reaction to 35-40°C.
Low Cleavage Yield 1. Incomplete reaction. 2. Inappropriate cleavage cocktail for the molecule's protecting groups.1. Confirm reaction completion on-resin before cleavage. 2. Ensure the cleavage cocktail is appropriate for any other acid-labile protecting groups on your molecule.
Unexpected Side Products 1. Use of a nucleophilic base (e.g., pyridine, triethylamine). 2. Water contamination leading to hydrolysis of the acyl chloride.1. Use a hindered, non-nucleophilic base like DIPEA exclusively. 2. Use high-purity, anhydrous solvents (DMF, DCM) for the acylation step.

Safety and Handling

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a hazardous chemical that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage. [4][5]Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. [5]* Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. The material is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible. [5]* Incompatibilities: Keep away from water, strong oxidizing agents, strong bases, and amines. [5]* First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. [4] * Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention. [5] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. [4]

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly effective reagent for the targeted acylation of solid-supported nucleophiles. Its ability to form activated N-acyl imidazole intermediates provides a clean and efficient method for introducing the 1-methyl-imidazole-5-carbonyl moiety. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can successfully integrate this versatile building block into their solid-phase synthesis workflows to accelerate the discovery of novel peptides and small molecules.

References

  • Thermo Fisher Scientific. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific. Retrieved from fishersci.com.
  • Behrendt, C. E., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. National Institutes of Health (NIH). [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chloro-1-methylimidazole. Retrieved from fishersci.com.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from sigmaaldrich.com.
  • CP Lab Safety. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, min 95%, 100 mg. Retrieved from cplabsafety.com. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Retrieved from equation-chem.com. [Link]

  • Staab, H. A. (1992). Preparation of n-acylimidazoles.
  • ResearchGate. (n.d.). Synthesis of acyl-imidazoles by Okamoto and co-workers. Retrieved from researchgate.net. [Link]

  • Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles.
  • PubChem. (n.d.). 1-Methyl-1H-imidazole-2-carbonyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Samperi, F., et al. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. PubMed. [Link]

  • ResearchGate. (2006). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Retrieved from researchgate.net. [Link]

  • Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from orgsyn.org. [Link]

  • Furcht, F. W., & Sisti, N. J. (n.d.). The Regioselective Acylation Reactions of Imidazopyridines.
  • Molbase. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Retrieved from molbase.com. [Link]

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride. Retrieved from pubchemlite.com. [Link]

  • An, G. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • CEP Magazine. (n.d.). Ionic Liquids in the Chemical Synthesis of Pharmaceuticals. Retrieved from cepmagazine.com. [Link]

  • German, K. E., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds. MDPI. [Link]

Sources

Application

Application Notes & Protocols: Strategic Use of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in Synthesis

Introduction: A Versatile Heterocyclic Building Block 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive acylating agent prized in medicinal chemistry and drug development. The imidazole core is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive acylating agent prized in medicinal chemistry and drug development. The imidazole core is a crucial scaffold in numerous biologically active compounds, capable of engaging in hydrogen bonding and coordinating to metal ions in enzymes.[1] This reagent provides a direct and efficient means of incorporating the 1-methylimidazole-5-carboxamide moiety into target molecules. Its hydrochloride salt form enhances stability for storage, but requires specific considerations during reaction setup, which this guide will detail. As an acyl chloride, it offers high reactivity for rapid and high-yielding conversions, particularly in the formation of amides and esters.[2] These notes provide a comprehensive overview of its properties, safe handling, and detailed protocols for its application in acylation reactions.

Physicochemical Properties & Safe Handling

Proper handling and storage are critical for ensuring the reagent's reactivity and laboratory safety. Acyl chlorides are corrosive and moisture-sensitive compounds.[2][3]

Compound Properties
PropertyValueReference
CAS Number 343569-06-2[4]
Molecular Formula C₅H₆Cl₂N₂O[4]
Molecular Weight 181.02 g/mol [4]
Form Solid[5]
InChIKey OSRNDBCXJHFFLC-UHFFFAOYSA-N[6]
Safety & Handling Protocols
  • Corrosivity and Lachrymatory Effects: The reagent is a corrosive solid that causes severe skin burns and serious eye damage.[5][7] It reacts with moisture in the air to release hydrogen chloride (HCl) gas, which is toxic and causes irritation to the respiratory system.[2] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[8]

  • Moisture Sensitivity: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride reacts violently with water and alcohols.[3] This reaction is highly exothermic. It is imperative to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for all reactions to prevent hydrolysis and ensure reaction efficiency.[2]

  • Incompatibilities: Avoid contact with water, alcohols, amines (outside of controlled reaction conditions), strong bases, and strong oxidizing agents.[3][8][9]

Storage

Store the reagent in a cool, dry, and well-ventilated area, away from incompatible substances.[8] The container must be kept tightly sealed.[10] For long-term storage, keeping the container inside a desiccator or a glovebox is recommended to protect it from atmospheric moisture.[11]

Core Application: Amide Bond Formation

The primary application of 1-Methyl-1H-imidazole-5-carbonyl chloride is the acylation of primary and secondary amines to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

Mechanistic Considerations

The reaction is highly exothermic and rapid.[] The key to a successful and clean reaction lies in controlling the reaction conditions, particularly temperature and the stoichiometry of the base. Since the reagent is a hydrochloride salt, a minimum of two equivalents of a non-nucleophilic base is required:

  • The first equivalent neutralizes the hydrochloride salt, freeing the acyl chloride for reaction.

  • The second equivalent scavenges the HCl gas produced as a byproduct of the acylation reaction.[2]

A third equivalent of base may be required if the amine nucleophile is itself provided as a salt (e.g., an amine hydrochloride).

cluster_products Reaction Products reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride HCl reaction Nucleophilic Acyl Substitution reagent->reaction amine Amine Nucleophile (Primary or Secondary) amine->reaction base Base (≥ 2 eq.) (e.g., Et3N, DIPEA) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction product Target Amide Product reaction->product salt Amine Salt Byproduct (e.g., Et3N·HCl) reaction->salt workup Aqueous Workup (Wash with aq. NaHCO3, Brine) product->workup salt->workup purification Purification (Column Chromatography) workup->purification final_product Pure Amide purification->final_product

Sources

Method

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds from 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Introduction: The Strategic Value of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride emerges as a highly valuable and reactive starting material for the elaboration of this core structure. As an acyl chloride, it is primed for nucleophilic attack, providing a direct and efficient entry point to a diverse array of functionalized imidazole derivatives, including amides, esters, and ketones.

This guide provides an in-depth exploration of the synthetic utility of this reagent. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot reactions effectively, and adapt protocols for the synthesis of novel molecular entities. The protocols described herein are designed to be robust and self-validating, incorporating checkpoints for reaction monitoring and purification.

Reagent Profile: Physicochemical Properties and Critical Safety Data

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a reactive chemical that requires careful handling. Its nature as a hydrochloride salt of an acyl chloride renders it highly susceptible to hydrolysis and corrosive.[3][4]

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 343569-06-2[5]
Molecular Formula C₅H₅ClN₂O · HCl
Molecular Weight 181.02 g/mol
Appearance Typically an off-white to light yellow solidGeneric Data
Reactivity Highly reactive with water and nucleophiles. Moisture sensitive.[4]
Mandatory Safety Protocols

Working with acyl chlorides demands strict adherence to safety protocols to prevent exposure and ensure reaction integrity.

  • Handling: Always handle 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in a certified chemical fume hood. Avoid inhalation of dust and contact with skin or eyes.[4] It is classified as a substance that causes severe skin burns and serious eye damage.[3][6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[4]

  • Moisture Control: The reagent is highly sensitive to moisture.[4] Hydrolysis will convert the acyl chloride back to the unreactive carboxylic acid, terminating the desired reaction. All glassware must be oven- or flame-dried before use, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[3][4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][6]

Core Synthetic Application: Acylation of Nucleophiles

The primary utility of 1-Methyl-1H-imidazole-5-carbonyl chloride is as a potent acylating agent. The electron-deficient carbonyl carbon is an excellent electrophile, readily attacked by a wide range of nucleophiles.

G Start 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride Product Acylated Imidazole Derivative Start->Product Reaction Nuc Nucleophile (e.g., Amine, Alcohol, Arene) Nuc->Product Base Base (e.g., Et3N, Pyridine) Base->Product Solvent Anhydrous Solvent Solvent->Product

Figure 1: General workflow for nucleophilic acylation.

Protocol I: Synthesis of N-Substituted Imidazole-5-Carboxamides

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This protocol details the reaction of the acyl chloride with a primary or secondary amine.

Causality: The reaction is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the chloride ion. A base is required to neutralize both the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.

Table 2: Reagents & Key Reaction Parameters for Amidation

ParameterRecommended Value/ReagentRationale
Acyl Chloride 1.0 equivalentLimiting Reagent
Amine 1.0 - 1.2 equivalentsA slight excess can ensure full conversion of the acyl chloride.
Base 2.1 - 2.5 equivalentsMust neutralize the starting material's HCl and the HCl byproduct. Triethylamine or DIPEA are common choices.
Solvent Anhydrous DCM, THF, or DMFMust be aprotic and able to dissolve reagents.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Reaction Time 1 - 12 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Suspend 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to manage the initial exotherm upon base and nucleophile addition.

  • Nucleophile & Base Addition: In a separate vial, dissolve the desired amine (1.1 eq) and triethylamine (2.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring suspension of the acyl chloride over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol II: Synthesis of Imidazole-5-Carboxylates (Esters)

Esterification follows a similar mechanistic pathway to amidation, employing an alcohol as the nucleophile.

Causality: While alcohols are weaker nucleophiles than amines, the high reactivity of the acyl chloride allows the reaction to proceed efficiently. A non-nucleophilic base like triethylamine is used to scavenge the generated HCl. For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Suspend Acyl Chloride in Anhydrous Solvent (0 °C, N2 atm) Add Dropwise Addition of Alcohol + Base Prep->Add Stir Stir and Warm to RT Add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify

Figure 2: Experimental workflow for ester or amide synthesis.

Step-by-Step Methodology:

  • Setup: Use the same inert atmosphere setup as described in Protocol 3.1.

  • Reagent Addition: Suspend 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C.

  • Nucleophile & Base Addition: Add the desired alcohol (1.2 eq) followed by the dropwise addition of triethylamine (2.2 eq). For hindered or less reactive alcohols, add a catalytic amount of DMAP (0.05 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed, as determined by TLC/LC-MS. Some reactions may require gentle heating (40-50 °C) to proceed to completion.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to afford the target ester.

Advanced Applications: C-C Bond Formation

Beyond reactions with heteroatom nucleophiles, 1-Methyl-1H-imidazole-5-carbonyl chloride can participate in carbon-carbon bond-forming reactions, such as Friedel-Crafts acylation, to produce valuable ketone derivatives.

Protocol III: Synthesis of Imidazole-5-ketones via Friedel-Crafts Acylation

Causality: This reaction involves the acylation of an electron-rich aromatic or heteroaromatic ring. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring. This protocol requires strictly anhydrous conditions, as the Lewis acid reacts violently with water.

Step-by-Step Methodology:

  • Setup: Flame-dry all glassware and assemble under a stream of dry nitrogen or argon.

  • Lewis Acid Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloroethane (DCE) in the reaction flask and cool to 0 °C.

  • Acylium Ion Formation: Add 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq) portion-wise to the AlCl₃ suspension. Stir for 20-30 minutes at 0 °C.

  • Arene Addition: Add the electron-rich arene (e.g., anisole, 1.0 eq) dropwise, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS indicates completion.

  • Work-up: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This must be done in a fume hood with the sash down, as the quench is highly exothermic and releases HCl gas.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired ketone.

Troubleshooting and Mechanistic Insights

  • Low Yields: The most common cause of low yields is the hydrolysis of the starting acyl chloride. Ensure all glassware is scrupulously dried and all solvents and reagents are anhydrous. Running reactions under a positive pressure of an inert gas is essential.

  • No Reaction: With weakly nucleophilic amines or alcohols, a lack of reaction may indicate insufficient activation. For amidation, ensure enough base is present. For esterification, consider adding a catalyst like DMAP or gently heating the reaction.

  • Multiple Products: Side reactions can occur if the nucleophile has multiple reactive sites. Protecting group strategies may be necessary in such cases. For Friedel-Crafts reactions, the choice of solvent and temperature is crucial to avoid side-product formation.

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a powerful and versatile reagent for the synthesis of a wide range of functionalized heterocyclic compounds. By understanding the principles of nucleophilic acyl substitution and adhering to stringent anhydrous techniques, researchers can leverage this building block to efficiently construct novel amide, ester, and ketone derivatives. The protocols outlined in this guide serve as a robust foundation for exploration and innovation in the fields of medicinal chemistry and materials science.

References

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
  • Fisher Scientific. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific 250 mg.
  • Laroche, C., Li, J., Freyer, M. W., & Kerwin, S. M. (n.d.). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • Semantic Scholar. (2024). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-1-methylimidazole.
  • ChemicalBook. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Product Description.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 1,1'-Carbonyldiimidazole.
  • Sedeek, G. T. (2025). Synthesis of Some Heterocyclic Compounds Via Cyclization of Imidoyl Chloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Molbase. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-methyl-1h-imidazole-2-carbonyl chloride synthesis.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

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Application

The Versatile Acylating Agent: A Guide to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a valuable and reactive building block in modern...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a valuable and reactive building block in modern organic synthesis. We will delve into its chemical properties, safe handling procedures, and detailed protocols for its application in the acylation of various nucleophiles. Furthermore, we will explore its significance in the synthesis of complex molecules, particularly within the realm of pharmaceutical development.

Introduction: Unveiling a Powerful Synthetic Tool

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a heterocyclic acyl chloride that serves as a potent acylating agent. The presence of the imidazole ring imparts unique electronic properties to the molecule, influencing its reactivity and making it a strategic choice for the introduction of the 1-methyl-1H-imidazole-5-carbonyl moiety into a target structure. This functional group is a key component in a number of biologically active compounds, highlighting the importance of this building block in medicinal chemistry and drug discovery. The hydrochloride salt form enhances the compound's stability and simplifies its handling and storage.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in the laboratory.

PropertyValue
CAS Number 343569-06-2
Molecular Formula C₅H₆Cl₂N₂O
Molecular Weight 181.02 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Reacts with protic solvents like water and alcohols.

Safety and Handling: A Prerequisite for Successful Experimentation

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a reactive and corrosive compound that requires careful handling to ensure laboratory safety.

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.

  • Harmful if swallowed.

  • Reacts with water to produce hydrochloric acid, a corrosive and toxic gas.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Skin and Body Protection: A lab coat and appropriate footwear are essential. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal:

Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed. Dispose of waste material in accordance with local, state, and federal regulations.

Reaction Mechanism: The Nucleophilic Acyl Substitution

The primary utility of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride lies in its ability to acylate nucleophiles. This transformation proceeds through a well-established nucleophilic acyl substitution mechanism.

Figure 1. General mechanism of nucleophilic acyl substitution.

The reaction is initiated by the attack of the nucleophile (e.g., an amine or an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the new carbon-nucleophile bond, resulting in the acylated product. The liberated chloride ion then combines with the proton from the nucleophile to form hydrochloric acid.

Protocols for Acylation Reactions

The following protocols provide a general framework for the acylation of amines and alcohols using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Acylation of Amines (Amide Formation)

This protocol is analogous to the Schotten-Baumann reaction conditions and is effective for the acylation of primary and secondary amines.

Materials:

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) and the tertiary amine base (1.1 - 1.5 equivalents) in the anhydrous aprotic solvent.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 - 1.2 equivalents) in the same anhydrous solvent dropwise. The hydrochloride salt of the acyl chloride will be neutralized in situ by the excess base.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, as appropriate for the specific product.

Amide Synthesis Workflow Start Dissolve Amine and Base in Anhydrous Solvent AddAcylChloride Add 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride at 0 °C Start->AddAcylChloride React Stir at Room Temperature (2-16 h) AddAcylChloride->React Monitor Monitor by TLC or LC-MS React->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Amide Product Purify->Product

Figure 2. Workflow for the synthesis of amides.

General Protocol for the Acylation of Alcohols (Ester Formation)

The acylation of alcohols to form esters often requires a catalyst, such as a tertiary amine or pyridine, to activate the acyl chloride and scavenge the HCl byproduct.

Materials:

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

  • Alcohol substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Pyridine or a tertiary amine base (e.g., Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 equivalent) and pyridine or a tertiary amine base (1.1 - 2.0 equivalents) in the anhydrous aprotic solvent.

  • Addition of Acyl Chloride: Cool the solution to 0 °C. Add 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 - 1.2 equivalents) portion-wise or as a solution in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Applications in Drug Discovery and Development

The 1-methyl-1H-imidazole-5-carbonyl moiety is a key structural feature in several important pharmaceutical agents. Consequently, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a crucial building block in the synthesis of these and other potentially bioactive molecules.

Precursor to Important Pharmaceutical Intermediates:

This acylating agent is a valuable starting material for the synthesis of intermediates used in the production of drugs such as:

  • Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.

  • Nizofenone: A neuroprotective drug.

The synthesis of these complex molecules often involves the acylation of a specific amine or other nucleophilic fragment with the 1-methyl-1H-imidazole-5-carbonyl group to construct a key part of the final drug structure.[1]

The imidazole ring's ability to participate in hydrogen bonding and its ionizable nature can significantly influence the pharmacokinetic properties of a drug molecule, making it a desirable feature in drug design.[2]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently reactive nucleophile.3. Inadequate amount of base.1. Use a fresh bottle of the acyl chloride and ensure anhydrous reaction conditions.2. Increase the reaction temperature or use a more potent catalyst (e.g., DMAP for alcohol acylation).3. Increase the equivalents of the base.
Formation of multiple products 1. Reaction with a multifunctional nucleophile.2. Side reactions due to high temperatures.1. Use appropriate protecting groups for other reactive functional groups.2. Run the reaction at a lower temperature for a longer duration.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants and ensure complete reaction before work-up. Employ a different purification technique (e.g., recrystallization instead of chromatography).

Conclusion

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly effective and versatile building block for the introduction of the 1-methyl-1H-imidazole-5-carbonyl group into a wide range of molecules. Its utility in the synthesis of amides and esters, coupled with its relevance in the preparation of pharmaceutical intermediates, makes it an indispensable tool for synthetic and medicinal chemists. By following the outlined safety precautions and experimental protocols, researchers can confidently and efficiently utilize this reagent to advance their scientific endeavors.

References

  • Sigma-Aldrich. Safety Data Sheet for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.
  • Ataman Kimya A.Ş. 1-METHYLIMIDAZOLE. [Link]

  • Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.
  • Thermo Fisher Scientific. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.
  • Save My Exams. Acylation Mechanism. [Link]

  • Allen. Acylation Reaction- Mechanism, Applications and FAQs. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]

  • Sano, T. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
  • National Institutes of Health. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
  • Organic Syntheses. Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]

  • Der Pharma Chemica.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]

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Method

Application Notes and Protocols: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride as a Specialized Activating Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating Amide Bond Formation with Precision The synthesis of peptides and bioconjugates f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating Amide Bond Formation with Precision

The synthesis of peptides and bioconjugates forms the bedrock of numerous therapeutic and diagnostic innovations. Central to these syntheses is the formation of the amide bond—a reaction that, while conceptually simple, is fraught with challenges such as racemization, low yields, and unwanted side reactions. The choice of activating agent is therefore a critical determinant of success. This guide introduces 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride , a specialized reagent designed for the activation of carboxylic acids in amide bond formation.

This technical guide moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the use of this imidazole-based activating agent, providing detailed, field-proven protocols for its application in both solution-phase peptide synthesis and bioconjugation. We will explore the unique advantages conferred by the imidazole moiety, particularly in the context of minimizing racemization, and provide a comparative perspective against more conventional coupling reagents.

Physicochemical Properties and Handling

Before delving into applications, a thorough understanding of the reagent's properties and safety considerations is paramount.

PropertyValueSource
CAS Number 343569-06-2[1][2]
Molecular Formula C₅H₆Cl₂N₂O[1]
Molecular Weight 181.02 g/mol [1]
Appearance White to off-white solidInferred from typical acyl chlorides
Solubility Soluble in anhydrous aprotic solvents (e.g., DMF, DCM, THF)Inferred from chemical structure

Safety Precautions: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a corrosive substance that can cause severe skin burns and serious eye damage.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

The Mechanism of Activation: The Role of the Imidazole Moiety

The efficacy of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride as an activating agent stems from the in situ formation of a highly reactive acylimidazolium salt. This intermediate is central to the activation of the carboxylic acid and its subsequent reaction with a nucleophile, such as the N-terminus of an amino acid or a functional group on a biomolecule.

The activation process can be visualized as follows:

Activation_Mechanism cluster_0 Step 1: Formation of the Acylimidazolium Salt cluster_1 Step 2: Nucleophilic Attack and Amide Bond Formation Reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride Acylimidazolium Acylimidazolium Salt (Activated Intermediate) Reagent->Acylimidazolium Reacts with Carboxylic_Acid R-COOH Carboxylic_Acid->Acylimidazolium Activates Base Base (e.g., DIPEA) Base->Acylimidazolium Neutralizes HCl Amide_Bond R-CO-NH-R' (Amide Product) Acylimidazolium->Amide_Bond Nucleophilic Attack Nucleophile R'-NH₂ Nucleophile->Amide_Bond Byproduct 1-Methyl-1H-imidazole (Recycled or removed) Amide_Bond->Byproduct Releases

Caption: Mechanism of carboxylic acid activation and amide bond formation.

A key advantage of imidazole-based activating agents is their potential to suppress racemization, particularly when coupling chiral amino acids.[4][5] The formation of the planar 5(4H)-oxazolone intermediate is a primary pathway for racemization.[5] The steric and electronic properties of the acylimidazolium intermediate can disfavor the formation of this oxazolone, thereby preserving the stereochemical integrity of the amino acid.

Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

While commercially available, understanding the synthesis of this reagent provides insight into its reactivity. A common method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A representative synthesis is described for a similar compound, (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride, which involves refluxing the carboxylic acid with thionyl chloride.[6]

Synthesis_Workflow Start 1-Methyl-1H-imidazole- 5-carboxylic acid Reaction Reflux Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Product 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride Reaction->Product Workup Cooling and Crystallization Product->Workup Final_Product Purified Product Workup->Final_Product

Caption: General workflow for the synthesis of the activating agent.

Application in Solution-Phase Peptide Synthesis

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is particularly well-suited for solution-phase peptide synthesis where precise control over reaction conditions and purification of intermediates is critical. The following protocol provides a general guideline for the coupling of two N- and C-protected amino acids.

Protocol 1: Dipeptide Synthesis in Solution Phase

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with a C-protected amino acid (e.g., H-Gly-OMe).

Materials:

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq) in a minimal amount of anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir at room temperature for 15 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • In Situ Formation of the Activating Agent: To the cooled solution of Boc-Ala-OH, add 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.05 eq) followed by the dropwise addition of DIPEA (2.1 eq) over 5 minutes. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated acylimidazolium intermediate.

  • Coupling Reaction: Add the neutralized H-Gly-OMe solution from step 1 to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer successively with saturated aqueous NaHCO₃ solution (3 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide (Boc-Ala-Gly-OMe).

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Application in Bioconjugation

The high reactivity of the acylimidazolium intermediate generated from 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride makes it a candidate for bioconjugation reactions, such as the labeling of proteins or other biomolecules. It is crucial to perform such reactions under controlled pH conditions to ensure selectivity for the target functional group (e.g., lysine ε-amino groups) and to maintain the integrity of the biomolecule.

Protocol 2: Amine-Reactive Labeling of a Protein

This protocol outlines a general procedure for conjugating a small molecule containing a carboxylic acid to the primary amines of a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Small molecule with a carboxylic acid functional group

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

  • Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO)

  • DIPEA

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of the Small Molecule: In a microcentrifuge tube, dissolve the carboxylic acid-containing small molecule (10-20 eq excess relative to the protein) in a minimal volume of anhydrous DMF or DMSO.

  • In Situ Activation: Add 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq relative to the small molecule) and DIPEA (2.2 eq relative to the small molecule) to the solution. Vortex briefly and allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated small molecule solution dropwise to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight with gentle agitation.

  • Purification: Remove the unreacted small molecule and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer for the protein.

  • Characterization: Characterize the resulting bioconjugate using appropriate techniques such as UV-Vis spectroscopy, mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the protein's activity is retained.

Comparative Advantages and Considerations

When selecting an activating agent, it is essential to consider the specific requirements of the synthesis.

Activating AgentAdvantagesDisadvantages
1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride - Potential for low racemization.[4][5]- Forms a highly reactive acylimidazolium intermediate.- Byproducts are generally water-soluble, facilitating purification.- Highly moisture-sensitive.- Corrosive and requires careful handling.[3]- Less commonly used, requiring more optimization.
Carbodiimides (DCC, EDC) - Widely used and well-established.- EDC is water-soluble, and its urea byproduct can be washed away.[7]- Can lead to significant racemization without additives (e.g., HOBt, Oxyma).[5]- DCC produces a poorly soluble urea byproduct.[7]
Uronium/Aminium Salts (HBTU, HATU) - High coupling efficiency and fast reaction rates.[7]- Low levels of racemization.[7]- Well-suited for solid-phase peptide synthesis.[8]- Can be expensive.- Potential for side reactions (guanidinylation of the N-terminus).[4]

Conclusion and Future Perspectives

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. Its potential for low racemization and the generation of a highly reactive intermediate make it an attractive option for challenging peptide couplings and selective bioconjugation reactions. While not as universally employed as carbodiimides or uronium salts, its unique properties warrant consideration, particularly in scenarios where preserving stereochemical integrity is of utmost importance.

Further research into the precise reaction kinetics, a broader exploration of its substrate scope, and its adaptation to solid-phase peptide synthesis will undoubtedly expand the utility of this and other imidazole-based activating agents. As the demand for complex peptides and sophisticated bioconjugates continues to grow, the development and characterization of such specialized reagents will be crucial for advancing the frontiers of drug discovery and biotechnology.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Zhao, J., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(9), 2189–2202. [Link]

  • Dilun Biotechnology. (2023). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Molbase. Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248–3257. [Link]

  • Google Patents. (1983).
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Fisher Scientific. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific™. [Link]

  • Google Patents. (2023). Metal compositions and methods of use thereof. US20230201246A1.
  • ResearchGate. First activating reagents for peptide bond formation. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]

  • PubChem. 1-Methyl-1H-imidazole-2-carbonyl chloride. [Link]

  • ResearchGate. (2023). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]

  • PubMed. (2000). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. [Link]

  • CAS.org. (2023). U.S. National Patent Classifications Used by CAS. [Link]

  • Scholars' Mine. (1984). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. [Link]

  • Google Patents. (1995). Phosphorescent phosphor. US5424006A.
  • American Chemical Society. (2023). Kinetic study of the reactions of Imidazole derivatives with an N-hydroxysuccinimide ester tethered to a Silver nanoparticle surface using surface enhanced Raman spectroscopy (SERS). [Link]

  • ResearchGate. (2023). MgI2‐Mediated Chemoselective Cleavage of Protecting Groups: An Alternative to Conventional Deprotection Methodologies. [Link]

  • ResearchGate. (2023). Uncovering new properties of imidazolium salts: Cl- transport and supramolecular regulation of their transmembrane activity. [Link]

  • Royal Society of Chemistry. (2007). Carboxylic acid functionalized imidazolium salts: sequential formation of ionic, zwitterionic, acid-zwitterionic and lithium salt-zwitterionic liquid crystals. [Link]

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Application

Application Notes & Protocols: N-Acylation with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Abstract This document provides a comprehensive guide to the N-acylation of primary and secondary amines using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. N-acylation is a cornerstone transformation in organ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-acylation of primary and secondary amines using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. N-acylation is a cornerstone transformation in organic synthesis, pivotal for the construction of amide bonds found in countless pharmaceuticals, agrochemicals, and materials. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We delve into the reaction mechanism, provide detailed step-by-step experimental procedures, offer troubleshooting guidance, and emphasize critical safety considerations for handling this reactive acylating agent.

Introduction: The Significance of Heterocyclic Amide Synthesis

The amide bond is arguably one of the most important functional groups in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast number of synthetic drugs. The N-acylation reaction, typically involving the reaction of an amine with a carboxylic acid derivative, is the primary method for its formation.[1] Acyl chlorides, due to their high reactivity, are particularly effective acylating agents that allow for rapid and high-yielding amide bond formation, often under mild conditions.[2]

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a specialized acylating agent that introduces a methylated imidazole moiety into the target molecule. The imidazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets.[3] This makes the title compound a valuable building block for synthesizing novel bioactive compounds.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4][5] The presence of the hydrochloride salt necessitates the use of at least two equivalents of a base: one to liberate the free acyl chloride and another to neutralize the hydrogen chloride (HCl) generated during the acylation.[6]

Reagent Profile and Safety Imperatives

Table 1: Properties of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

PropertyValue
Molecular Formula C₅H₆Cl₂N₂O
Molecular Weight 197.02 g/mol
CAS Number 343569-06-2
Appearance Off-white to yellow solid
Reactivity Highly reactive, moisture-sensitive

Critical Safety Precautions:

Acyl chlorides are hazardous reagents that must be handled with extreme care in a well-ventilated chemical fume hood.[7][8]

  • Corrosivity: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is corrosive and can cause severe skin burns and serious eye damage.[9][10] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles or a face shield.[8]

  • Moisture Sensitivity: The compound reacts violently with water and moisture, hydrolyzing to the corresponding carboxylic acid and releasing corrosive HCl gas.[2][11] All experiments must be conducted under anhydrous conditions using oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).[12]

  • Inhalation Hazard: Inhalation of dust or vapors is harmful and can cause severe irritation to the respiratory tract.[10] Handle the solid reagent carefully to avoid generating dust.

  • Emergency Preparedness: Ensure immediate access to a safety shower and eyewash station. In case of skin contact, immediately rinse with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

The Chemistry of N-Acylation: Mechanism and Logic

The N-acylation reaction with an acyl chloride is a classic example of nucleophilic acyl substitution. The process can be broken down into two primary stages: addition and elimination.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[4]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.[6]

  • Deprotonation: The resulting product is a protonated amide. A molecule of base (typically an amine like triethylamine or the substrate amine itself) removes the proton from the nitrogen, yielding the final, neutral amide product and the hydrochloride salt of the base.[4]

N-Acylation Mechanism cluster_0 Nucleophilic Addition cluster_1 Elimination & Deprotonation Amine R₂NH AcylChloride R'-COCl Amine->AcylChloride Attack Tetrahedral Tetrahedral Intermediate [R'-C(O⁻)(Cl)(NHR₂⁺)] AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide [R'-C(=O)NHR₂⁺] Tetrahedral->ProtonatedAmide Collapse & Expel Cl⁻ Base Base (B:) Chloride Cl⁻ ProtonatedAmide->Chloride FinalAmide Final Amide [R'-CONR₂] ProtonatedBase B:H⁺ FinalAmide->ProtonatedBase

Caption: The nucleophilic addition-elimination mechanism for N-acylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-acylation of a generic primary or secondary amine. Stoichiometry and reaction times may need to be optimized for specific substrates.

Materials and Equipment
  • Reagents:

    • Amine Substrate (1.0 eq.)

    • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq.)

    • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq.)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask (flame- or oven-dried)

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Septa

    • Ice-water bath

    • Rotary evaporator

    • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

    • Dissolve the amine substrate (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice-water bath.

  • Acylation Reaction:

    • In a separate, dry vial under an inert atmosphere, suspend 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq.) in a minimal amount of anhydrous DCM. Note: The acyl chloride may not fully dissolve.

    • Using a syringe, slowly add the acyl chloride suspension dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, or until completion as indicated by TLC.[13]

  • Reaction Monitoring (TLC):

    • Monitor the reaction's progress by TLC.[14]

    • Spot the starting amine, the reaction mixture, and a co-spot on a TLC plate.

    • Develop the plate using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under a UV lamp and/or by staining.[14] The reaction is complete when the starting amine spot is no longer visible.

  • Workup and Isolation:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product is typically purified by silica gel column chromatography.[15]

    • Select an appropriate eluent system based on TLC analysis to achieve good separation between the product and any impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified N-acylated product.[15]

Characterization

Confirm the structure and purity of the final product using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic amide carbonyl stretch (typically ~1650 cm⁻¹).

Data Summary and Troubleshooting

Table 2: General Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry (Acyl Chloride) 1.05 - 1.2 equivalentsEnsures complete consumption of the limiting amine substrate.
Stoichiometry (Base) 2.2 - 3.0 equivalentsNeutralizes the HCl from the reagent and the HCl byproduct.
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents that do not react with the acyl chloride.[18]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Reaction Time 1 - 6 hoursSubstrate-dependent; monitor by TLC for optimal time.
Expected Yield 70 - 95%Varies based on the nucleophilicity and steric hindrance of the amine.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Non-anhydrous conditions.1. Use a fresh bottle of the reagent; handle strictly under inert gas.[11]2. Increase the amount of base to at least 2.2 equivalents.3. Ensure all glassware is oven-dried and solvents are anhydrous.
Starting Amine Remains 1. Reaction not complete.2. Sterically hindered or poorly nucleophilic amine.1. Increase reaction time or gently heat the mixture (e.g., to 40 °C).2. Consider a stronger, non-nucleophilic base (e.g., proton sponge) or a different solvent.
Multiple Products on TLC 1. O-acylation if substrate has a hydroxyl group.2. Di-acylation of primary amines (less common).3. Side reactions.1. Protect the hydroxyl group before acylation.[19]2. Use a strict 1:1 stoichiometry of amine to acylating agent.3. Maintain low temperature during addition and ensure efficient stirring.

Visualizing the Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_glass Flame-Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble Under N₂/Ar prep_reagents->setup dissolve Dissolve Amine & Base in Anhydrous Solvent setup->dissolve cool Cool to 0 °C dissolve->cool add Add Acyl Chloride Suspension Dropwise cool->add warm Warm to RT & Stir add->warm monitor Monitor by TLC warm->monitor quench Quench with H₂O monitor->quench extract Extract with Solvent quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: A summary of the experimental workflow for N-acylation.

References

  • Chem LibreTexts. (2023). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Online] Available at: [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. A Level Chemistry Revision Notes. [Online] Available at: [Link]

  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases. [Online] Available at: [Link]

  • Sciencemadness Wiki. (n.d.). Acyl chloride. [Online] Available at: [Link]

  • El-Faham, A., & Funosas, R. S. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Saudi Chemical Society, 17(1), 1-8. [Online] Available at: [Link]

  • YouTube. (2019). Overview of Acylation Reactions and Acyl Chlorides. [Online] Available at: [Link]

  • Chem LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Online] Available at: [Link]

  • Ataman Kimya. (n.d.). 1-METHYLIMIDAZOLE. [Online] Available at: [Link]

  • TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. [Online] Available at: [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Online] Available at: [Link]

  • Molbase. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. [Online] Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazole-2-carbonyl chloride. [Online] Available at: [Link]

  • National Institutes of Health. (2021). Purification and activity assays of N-terminal acetyltransferase D. [Online] Available at: [Link]

  • ChemWhat. (n.d.). 1-Methyl-1H-iMidazole-5-carbonyl chloride. [Online] Available at: [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Online] Available at: [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF SOME N-BASED HETEROCYCLIC COMPOUNDS USING POTTER’S CLAY AS A REUSABLE CATALYST. International Journal of Current Pharmaceutical & Clinical Research, 4(2), 112-117. [Online] Available at: [Link]

  • Defense Technical Information Center. (n.d.). Purification of N-Acetylgalactosaminidase by Isoelectric Focusing. [Online] Available at: [Link]

  • Equation Chemical. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. [Online] Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Online] Available at: [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Online] Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Online] Available at: [Link]

  • Defense Technical Information Center. (n.d.). Purification of N-Acetylgalactosaminidase by Isoelectric Focusing. [Online] Available at: [Link]

  • Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry, 409(29), 7223-7234. [Online] Available at: [Link]

  • Chemrevise. (n.d.). Analytical Techniques. [Online] Available at: [Link]

  • Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. [Online] Available at: [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Abstract & Introduction 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a pivotal bifunctional building block in modern pharmaceutical development, particularly in the synthesis of complex heterocyclic systems...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a pivotal bifunctional building block in modern pharmaceutical development, particularly in the synthesis of complex heterocyclic systems and targeted protein degraders. Its inherent reactivity, conferred by the acyl chloride group, combined with the specific stereo-electronic properties of the 1-methylimidazole core, makes it a valuable intermediate. However, the transition from bench-scale synthesis to pilot or manufacturing scale presents significant challenges related to safety, reaction control, and product stability.

This application note provides an in-depth guide for researchers, chemists, and process development professionals on the safe and efficient scale-up synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify critical process parameters, and outline a robust, self-validating protocol designed for reproducibility and safety at scale.

Synthetic Strategy and Mechanistic Considerations

The most direct and industrially viable route to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is the chlorination of its corresponding carboxylic acid precursor, 1-Methyl-1H-imidazole-5-carboxylic acid.

Choice of Chlorinating Agent

Several reagents can effect the transformation of a carboxylic acid to an acyl chloride, including oxalyl chloride, phosphorus pentachloride, and thionyl chloride (SOCl₂).[1][2][3] For scale-up operations, thionyl chloride is often the reagent of choice for several compelling reasons:

  • Cost-Effectiveness: It is generally more economical than other reagents like oxalyl chloride.

  • Favorable Byproducts: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture and scrubbed, simplifying product isolation.[1]

  • High Reactivity: It readily converts carboxylic acids to acyl chlorides, often without the need for a catalyst, although one can be used to increase the reaction rate.[4][5]

The Reaction Mechanism and Formation of the Hydrochloride Salt

The reaction proceeds via a chlorosulfite intermediate, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the chloride ion.[6]

A crucial aspect of this specific synthesis is the dual role of the reagents and byproducts. The imidazole ring contains a basic nitrogen atom (at position 3). The hydrogen chloride (HCl) generated in situ during the reaction protonates this nitrogen, leading to the formation of the hydrochloride salt of the final product.[7] This is often advantageous as the salt form can exhibit greater crystallinity and stability compared to the free base, aiding in its isolation and storage.

G cluster_0 Synthetic Workflow cluster_1 Gaseous Byproducts A 1-Methyl-1H-imidazole- 5-carboxylic acid B Reaction Vessel (Inert Atmosphere) A->B Charge Reactant C 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (in solution) B->C Add SOCl₂ Control Temperature Reaction Time H SO₂ (g) B->H To Scrubber I HCl (g) B->I To Scrubber D Precipitation/ Crystallization C->D Add Anti-solvent (e.g., Heptane) E Isolated Solid Product D->E Filtration F Drying under Vacuum E->F G Final Product for Analysis & Storage F->G

Caption: Overall workflow for the synthesis of the target compound.

Critical Process Parameters for Scale-Up

Scaling this synthesis requires meticulous control over several parameters to ensure safety, yield, and purity.

  • Water Content (Moisture Sensitivity): Both thionyl chloride and the acyl chloride product are extremely sensitive to moisture. Thionyl chloride reacts violently with water to produce HCl and SO₂.[8] The product will readily hydrolyze back to the starting carboxylic acid in the presence of water. Therefore, all glassware, reactors, solvents, and the starting material must be scrupulously dried before use. Operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: The reaction between the carboxylic acid and thionyl chloride is exothermic. On a large scale, this heat generation can become difficult to manage, potentially leading to a runaway reaction. A controlled addition rate of the thionyl chloride to a cooled slurry of the carboxylic acid is mandatory. The internal reaction temperature must be monitored continuously.

  • Stoichiometry and Reagent Role: While the stoichiometric requirement is one equivalent of SOCl₂, an excess is typically used in practice to ensure full conversion and to act as a solvent for the reaction. However, a large excess complicates the removal during work-up. A moderate excess (e.g., 2-5 equivalents) is often optimal.

  • Off-Gas Management: The reaction generates significant volumes of toxic and corrosive gases (HCl, SO₂). The reactor must be vented to a robust scrubbing system, typically containing a caustic solution (e.g., aqueous sodium hydroxide), to neutralize these acidic gases before they are released.

  • Isolation and Purification: The product is often isolated by precipitation. Adding a non-polar anti-solvent, such as heptane or diethyl ether, to the reaction mixture after completion causes the hydrochloride salt to crystallize or precipitate out.[7][9] The solid can then be collected by filtration, washed with a dry solvent to remove residual impurities, and dried under vacuum.

Detailed Scale-Up Protocol (100 g Scale)

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory or pilot plant setting with appropriate engineering controls. A thorough risk assessment must be performed before commencing any work.

Equipment and Reagents
ItemSpecificationPurpose
Reactor 2 L jacketed glass reactor with overhead stirrer, condenser, and N₂ inlet/outletMain reaction vessel
Addition Funnel 500 mL pressure-equalizing dropping funnelControlled addition of thionyl chloride
Temperature Probe Calibrated thermocoupleMonitoring internal reaction temperature
Chiller/Heater Circulator Capable of maintaining jacket temperatures from -10 °C to 80 °CTemperature control of the reactor
Gas Scrubber Two-stage bubbler system containing 2 M NaOH solutionNeutralization of HCl and SO₂ off-gas
Filtration Apparatus Glass filter funnel (e.g., Büchner) with filter paper, filter flaskProduct isolation
Vacuum Oven Capable of maintaining 40-50 °C under vacuumDrying of the final product
Starting Material 100 g (0.79 mol) 1-Methyl-1H-imidazole-5-carboxylic acid, driedReactant
Reagent 283 g (173 mL, 2.38 mol, 3.0 eq.) Thionyl Chloride (SOCl₂)Chlorinating agent and solvent
Anti-solvent 1 L n-Heptane, anhydrousTo induce product precipitation
Wash Solvent 200 mL n-Heptane, anhydrousWashing the isolated solid
Step-by-Step Procedure
  • System Preparation: Assemble the 2 L reactor system. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen pressure throughout the experiment.

  • Reactant Charging: Charge the dried 1-Methyl-1H-imidazole-5-carboxylic acid (100 g) into the reactor.

  • Cooling: Begin stirring and cool the reactor jacket to 0-5 °C.

  • Reagent Addition: Slowly add the thionyl chloride (173 mL) to the stirred slurry via the addition funnel over a period of 60-90 minutes. Crucially, monitor the internal temperature and maintain it below 10 °C during the addition. Gas evolution will be observed.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 70-75 °C and hold at this temperature for 2-4 hours, or until reaction completion is confirmed (e.g., by observing the cessation of gas evolution and the dissolution of all solids).

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C using the circulator.

  • Slowly add 1 L of anhydrous n-heptane to the cooled solution over 30-60 minutes. A precipitate will form.

  • Stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete crystallization.

  • Isolation: Filter the solid product under a nitrogen blanket. Wash the filter cake with two portions of cold (0-5 °C) anhydrous n-heptane (100 mL each).

  • Drying: Carefully transfer the solid to a vacuum oven and dry at 40-50 °C until a constant weight is achieved.

  • Characterization: The final product, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, should be a crystalline solid. Confirm its identity and purity via ¹H NMR, IR spectroscopy, and melting point analysis. The expected yield is typically in the range of 85-95%.

Safety and Hazard Management

The paramount consideration for this process is safety. A failure to adhere to safety protocols can result in severe injury or property damage.

G cluster_0 Safety & Handling Protocol A Pre-Operation Check B Wear Full PPE: - Safety Goggles & Face Shield - Acid-Resistant Gloves (Butyl) - Chemical Resistant Apron A->B Personnel C Verify Equipment Integrity: - Reactor Sealing - Scrubber Functionality - Inert Atmosphere A->C Equipment D Reagent Handling (Thionyl Chloride) C->D E Perform in Ventilated Fume Hood Use Cannula or Dry Syringe for Transfer D->E F Spill Management D->F I Waste Disposal E->I G Small Spill: Absorb with inert material (e.g., sand, vermiculite) Quench cautiously F->G Yes H Large Spill: Evacuate Area Contact EHS F->H No J Quench excess SOCl₂ slowly in a separate vessel with a stirred, cooled basic solution or alcohol. Dispose of as hazardous waste. I->J

Caption: Critical safety and handling workflow for the scale-up process.
Reagent Hazards
  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[10] It causes severe burns to the skin, eyes, and respiratory tract.[8] Reacts violently with water. All handling must be done in a well-ventilated chemical fume hood.[10][11]

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride: As an acyl chloride, it is corrosive and moisture-sensitive.[12][13] The dust can be irritating to the respiratory system.

Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[10]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or Viton.[8][10] Neoprene may also be suitable. Always inspect gloves before use.

  • Body Protection: A chemical-resistant lab coat or apron should be worn. For larger scales, a full chemical suit may be necessary.[8]

Spill and Waste Management
  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material like sand or vermiculite to contain the spill.[10][14] Do NOT use water or combustible materials.[14]

  • Waste: Unused thionyl chloride must be quenched carefully by slowly adding it to a stirred and cooled vessel containing a suitable nucleophile like isopropanol or a basic solution. The final mixture should be disposed of as hazardous waste according to local regulations.

Conclusion

The scale-up synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a manageable process when approached with a thorough understanding of the underlying chemistry and a strict adherence to safety protocols. The key to success lies in rigorous moisture control, precise management of the reaction exotherm, and a well-designed work-up procedure to isolate the stable hydrochloride salt. By implementing the critical process controls and safety measures outlined in this guide, researchers and development professionals can confidently and safely produce this valuable intermediate at scale.

References

  • Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Taylor & Francis Online. (n.d.). Imidazole derivatives synthesis: exploring different methods. Taylor & Francis. [Link]

  • ResearchGate. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • Acros Organics. (2019). Thionyl chloride - Safety Data Sheet. [Link]

  • Google Patents. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Imidazole-chemistry-synthesis-properties-industrial-applications-and-biological-and-medicinal-applications. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • Mol-Instincts. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

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Application

The Versatile Role of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in Modern Drug Discovery

Introduction: A Key Building Block for Targeted Therapies In the landscape of contemporary drug discovery, the strategic design and synthesis of small molecule inhibitors targeting specific biological pathways have becom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic design and synthesis of small molecule inhibitors targeting specific biological pathways have become paramount. Among the vast arsenal of chemical reagents available to medicinal chemists, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride has emerged as a crucial building block, particularly in the development of kinase inhibitors. The 1-methyl-1H-imidazole moiety serves as a key pharmacophore in a variety of bioactive molecules, prized for its ability to engage in specific hydrogen bonding and other non-covalent interactions within the active sites of enzymes.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and handling of this versatile reagent, complete with detailed protocols and mechanistic insights.

The imidazole ring is a common feature in many clinically relevant drugs due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. The incorporation of the 1-methyl-1H-imidazole-5-carboxamide scaffold has been particularly successful in the design of potent and selective inhibitors of the Janus kinase (JAK) family of enzymes, which are implicated in a range of inflammatory diseases and cancers.[1][2] The acyl chloride in its hydrochloride salt form provides a reactive handle for the facile introduction of this key structural motif onto a variety of molecular scaffolds, typically through the formation of robust amide bonds.

Chemical Properties and Handling

A clear understanding of the chemical properties and stability of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is essential for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C5H6Cl2N2O[3]
Molecular Weight 181.02 g/mol [3]
CAS Number 343569-06-2[3]
Appearance Off-white to yellow solidCommercial Suppliers
Reactivity Highly reactive acyl chloride, susceptible to hydrolysis. The hydrochloride salt form may require additional base in subsequent reactions.[4][5]
Safety Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a fume hood.Commercial Suppliers

Storage and Handling: Due to its reactivity with moisture, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place. All manipulations should be carried out using anhydrous solvents and techniques to prevent hydrolysis to the corresponding carboxylic acid.

Core Application: Synthesis of Kinase Inhibitors

The primary application of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. The resulting 1-methyl-1H-imidazole-5-carboxamide moiety often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme's ATP-binding site. This interaction is a common feature of many Type I and Type II kinase inhibitors.[1][2]

A notable example of the importance of the 1-methyl-imidazole scaffold is in the development of potent Jak2 inhibitors. Research has shown that derivatives of 1-methyl-1H-imidazole can be optimized to produce potent, orally bioavailable inhibitors with significant tumor growth inhibition in preclinical models.[1][2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and use of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in the synthesis of a representative amide.

Protocol 1: Preparation of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid, a common and efficient method for generating acyl chlorides.

Reaction Scheme:

G cluster_0 Synthesis of Acyl Chloride Carboxylic_Acid 1-Methyl-1H-imidazole-5-carboxylic acid Product 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Carboxylic_Acid->Product Reflux Thionyl_Chloride SOCl2 (excess) Thionyl_Chloride->Product

A representative synthesis of the acyl chloride.

Materials:

  • 1-Methyl-1H-imidazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable high-boiling inert solvent)

  • Anhydrous diethyl ether or hexanes for precipitation/washing

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Schlenk line or other inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (5-10 eq). Alternatively, the reaction can be performed in a high-boiling inert solvent like toluene with a smaller excess of thionyl chloride (2-3 eq).

  • Stir the mixture and heat to reflux (the temperature will depend on the boiling point of thionyl chloride or the solvent used). The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC (if a suitable method is available) or by observing the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. This should be done carefully in a well-ventilated fume hood, and a base trap is recommended to neutralize the acidic vapors.

  • The crude 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is often obtained as a solid. It can be purified by trituration or crystallization from an anhydrous non-polar solvent like diethyl ether or hexanes to remove any remaining impurities.

  • Filter the solid product under an inert atmosphere, wash with the anhydrous non-polar solvent, and dry under high vacuum. The product should be stored immediately in a desiccator under an inert atmosphere.

Expected Outcome:

The protocol should yield 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride as a solid in high yield (>90%). The purity can be assessed by ¹H NMR spectroscopy (in a suitable deuterated aprotic solvent like CDCl₃ or DMSO-d₆, though rapid hydrolysis can be an issue) and by the absence of the carboxylic acid starting material.

Protocol 2: Representative Amide Coupling Reaction

This protocol details a general procedure for the acylation of a primary or secondary amine with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride to form the corresponding amide.

Workflow Diagram:

G cluster_workflow Amide Coupling Workflow start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride solution dropwise cool->add_acyl react Stir at 0 °C to Room Temperature add_acyl->react quench Quench Reaction with Water/Aqueous Solution react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography/Crystallization concentrate->purify

A typical workflow for amide bond formation.

Materials:

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq)

  • A primary or secondary amine (1.0-1.2 eq)

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (2.0-3.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, and magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the non-nucleophilic base (2.0-3.0 eq) in anhydrous DCM. The use of at least two equivalents of base is crucial to neutralize both the hydrochloride salt of the acyl chloride and the HCl generated during the reaction.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dry flask, dissolve 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure amide.

Quantitative Data Summary (Representative):

ParameterExpected Value
Reaction Time 1-4 hours
Yield 70-95% (substrate dependent)
Purity (post-purification) >98% (by HPLC and NMR)

Conclusion: An Enabling Reagent for Drug Discovery

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a valuable and highly reactive building block that facilitates the incorporation of the 1-methyl-1H-imidazole-5-carboxamide scaffold into target molecules. Its application is particularly prominent in the synthesis of kinase inhibitors, where this moiety plays a critical role in achieving high potency and selectivity. By understanding its chemical properties and employing robust synthetic protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

  • Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • Ioannidis, S. et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazole-2-carbonyl chloride. [Link]

Sources

Method

Application Notes & Protocols: Streamlining Synthesis with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in One-Pot Reactions

Introduction: A Versatile Building Block for Medicinal Chemistry In the fast-paced environment of drug discovery and development, efficiency is paramount. One-pot syntheses, which combine multiple reaction steps in a sin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the fast-paced environment of drug discovery and development, efficiency is paramount. One-pot syntheses, which combine multiple reaction steps in a single vessel without the need for intermediate purification, represent a cornerstone of modern synthetic strategy, saving time, resources, and reducing waste.[1][2] 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive and versatile building block, primed for incorporation into complex molecular scaffolds. The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its ability to engage in various biological interactions.[3][4] This guide provides detailed protocols and mechanistic insights for leveraging this reagent in one-pot syntheses of amides and esters, key functional groups in a vast array of pharmaceuticals.

The hydrochloride salt of the acyl chloride enhances its stability for storage while ensuring high reactivity upon liberation of the free acyl chloride in the reaction medium. Its utility is particularly pronounced in the rapid generation of compound libraries for screening and in the efficient construction of complex intermediates.

Core Concept: In-Situ Generation and Subsequent Reaction

A key strategy for utilizing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in a one-pot fashion involves its parent carboxylic acid, 1-Methyl-1H-imidazole-5-carboxylic acid. The carboxylic acid can be converted to the highly reactive acyl chloride in situ using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] Once formed, the acyl chloride is not isolated but is immediately subjected to reaction with a nucleophile (an amine or alcohol) present in the same reaction vessel to yield the desired amide or ester. This circumvents the need to handle the often moisture-sensitive acyl chloride hydrochloride.

Application Protocol 1: One-Pot Synthesis of N-Substituted-1-methyl-1H-imidazole-5-carboxamides

This protocol details a generalized one-pot procedure for the synthesis of a diverse range of amides starting from 1-Methyl-1H-imidazole-5-carboxylic acid. The reaction proceeds via the in situ formation of the acyl chloride, followed by a Schotten-Baumann-type acylation of a primary or secondary amine.[5]

Reaction Principle & Workflow

The process begins with the activation of the carboxylic acid to the acyl chloride. Subsequently, an amine nucleophile, in the presence of a base to neutralize the generated HCl, attacks the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond.

G cluster_0 Step 1: Acyl Chloride Formation (In Situ) cluster_1 Step 2: Amide Formation cluster_2 Work-up & Purification A 1-Methyl-1H-imidazole- 5-carboxylic acid D 1-Methyl-1H-imidazole- 5-carbonyl chloride (Reactive Intermediate) A->D Activation B Thionyl Chloride (SOCl₂) B->D C Solvent (e.g., DCM, THF) C->D G Final Amide Product D->G Acylation E Primary or Secondary Amine (R-NH₂ or R₂NH) E->G F Base (e.g., Triethylamine, DIEA) F->G HCl Scavenger H Aqueous Quench G->H I Extraction H->I J Purification (e.g., Chromatography) I->J

Caption: One-Pot Amide Synthesis Workflow.

Detailed Step-by-Step Protocol
  • Preparation: To a dry, inert-atmosphere flask, add 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Activation: Cool the stirring suspension to 0 °C. Add thionyl chloride (1.2-1.5 eq) dropwise. Causality Note: Excess thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride. The reaction is performed at 0°C to control the exothermic reaction and minimize side products.

  • Intermediate Formation: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear. The reaction can be gently warmed (e.g., to 40 °C) to drive the formation of the acyl chloride to completion.[7]

  • Nucleophile & Base Addition: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (2.5-3.0 eq) in the same anhydrous solvent. Causality Note: The base is crucial to neutralize both the HCl generated during the acyl chloride formation and the HCl produced during the amidation step, driving the reaction to completion.[5]

  • Amidation: Add the amine/base solution dropwise to the freshly prepared acyl chloride solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reagent Table
ReagentMolar Equiv.Purpose
1-Methyl-1H-imidazole-5-carboxylic acid1.0Starting Material
Thionyl Chloride (SOCl₂)1.2 - 1.5Activating Agent (forms acyl chloride)
Amine (R-NH₂ or R₂NH)1.1Nucleophile
Base (TEA or DIEA)2.5 - 3.0HCl Scavenger
Anhydrous Aprotic Solvent-Reaction Medium

Application Protocol 2: One-Pot Synthesis of 1-methyl-1H-imidazole-5-carboxylates (Esters)

This protocol outlines a one-pot esterification using the same principle of in situ acyl chloride formation, followed by reaction with an alcohol. This method is particularly useful for synthesizing esters from sterically hindered or less reactive alcohols.

Reaction Principle & Workflow

Similar to the amide synthesis, the carboxylic acid is first converted to the more reactive acyl chloride. An alcohol, often in the presence of a base, then acts as the nucleophile to form the ester linkage.

G cluster_0 Step 1: Acyl Chloride Formation (In Situ) cluster_1 Step 2: Ester Formation cluster_2 Work-up & Purification A 1-Methyl-1H-imidazole- 5-carboxylic acid D 1-Methyl-1H-imidazole- 5-carbonyl chloride (Reactive Intermediate) A->D Activation B Thionyl Chloride (SOCl₂) B->D C Solvent (e.g., DCM, Toluene) C->D G Final Ester Product D->G Acylation E Alcohol (R-OH) E->G F Base (e.g., Pyridine, TEA) F->G HCl Scavenger H Aqueous Quench G->H I Extraction H->I J Purification (e.g., Chromatography) I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing the Hydrolysis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Welcome to the technical support resource for handling 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into a critical side reaction: hydrolysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is giving low yields and I'm isolating the corresponding carboxylic acid. What is happening?

A1: You are observing the results of a classic side reaction: hydrolysis. Acyl chlorides, particularly those on electron-rich heterocyclic systems like imidazole, are highly reactive and susceptible to reaction with water.[1][2] The carbonyl carbon of the acyl chloride is highly electrophilic, and water, even in trace amounts, can act as a nucleophile. This reaction converts your starting material into the inactive 1-Methyl-1H-imidazole-5-carboxylic acid hydrochloride, halting your desired acylation process.[3][4]

The presence of the hydrochloride salt can exacerbate the issue by increasing the compound's hygroscopicity, meaning it readily absorbs moisture from the atmosphere.

Q2: What are the primary sources of water contamination in my reaction, and how can I mitigate them?

A2: Water contamination can originate from several seemingly minor sources which collectively impact your reaction's success. The key is a systematic approach to creating an anhydrous (water-free) environment.

Key Sources & Preventative Measures:

Source of MoistureMitigation ProtocolRationale
Atmosphere Conduct all manipulations under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line techniques.[5]Air contains significant moisture, which will readily react with the acyl chloride upon exposure.[1]
Glassware Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator or under an inert gas stream.[5]Standard air-drying leaves a microscopic film of water on glass surfaces that is sufficient to initiate hydrolysis.
Solvents Use anhydrous grade solvents packaged under an inert atmosphere. If necessary, distill solvents over an appropriate drying agent (e.g., CaH₂, Na/benzophenone) prior to use.[5]Even high-purity solvents can contain parts-per-million (ppm) levels of water that are detrimental to sensitive reagents.
Reagents Ensure your amine or alcohol nucleophile is anhydrous. If it is a salt (e.g., a hydrochloride), it may be hygroscopic and require drying under high vacuum. Ensure any added base (e.g., triethylamine) is freshly distilled.Liquid reagents are common carriers of dissolved water. Bases like triethylamine are notoriously hygroscopic.
Q3: I've taken precautions to eliminate water, but my yields are still inconsistent. What other factors could be at play?

A3: Beyond direct hydrolysis, several other factors related to the reagent's nature and handling can lead to poor outcomes.

  • Improper Storage: This compound must be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from moisture.[1][6] Repeatedly opening a stock bottle in the open lab atmosphere will introduce moisture, leading to gradual degradation of the reagent over time.[7][8]

    • Pro-Tip: Aliquot the acyl chloride into smaller, single-use vials under an inert atmosphere. This preserves the integrity of the main stock.[8]

  • Reaction with the HCl Salt: If your nucleophile is a primary or secondary amine, the reaction will generate HCl. This HCl can protonate the starting amine, rendering it non-nucleophilic and stalling the reaction. While your starting material is an HCl salt, the reaction of the acyl chloride itself will produce an additional equivalent of HCl.

    • Solution: Always include a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in your reaction mixture to act as an HCl scavenger.[2][3][5] Typically, at least 2 equivalents of base are needed: one to neutralize the hydrochloride salt of the starting material and one to scavenge the HCl produced during the reaction.

  • Competing Basicity: The imidazole ring itself is basic and can be protonated.[9][10] While the 1-methyl group prevents acylation at that nitrogen, the electronic nature of the ring influences the reactivity of the acyl chloride group. The hydrochloride form suggests the imidazole nitrogen is protonated, which can influence the electrophilicity of the carbonyl group.

Visualizing the Problem: The Hydrolysis Pathway

The diagram below illustrates the nucleophilic acyl substitution mechanism by which water attacks the carbonyl carbon, leading to the unwanted carboxylic acid byproduct.

HydrolysisMechanism AcylChloride 1-Methyl-1H-imidazole- 5-carbonyl chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Water H₂O (Trace Moisture) Water->AcylChloride CarboxylicAcid 1-Methyl-1H-imidazole- 5-carboxylic acid (Inactive Byproduct) Tetrahedral->CarboxylicAcid Elimination of Cl⁻ & Deprotonation HCl HCl Tetrahedral->HCl

Caption: Mechanism of acyl chloride hydrolysis.

Troubleshooting Workflow

If you are experiencing issues, follow this logical decision tree to diagnose and solve the problem.

TroubleshootingWorkflow start Low Yield / Byproduct Formation check_hydrolysis Is the byproduct 1-Methyl-1H-imidazole- 5-carboxylic acid? start->check_hydrolysis review_anhydrous Review Anhydrous Technique: 1. Oven/Flame-dry glassware? 2. Anhydrous solvents? 3. Inert atmosphere? check_hydrolysis->review_anhydrous Yes check_base Is a base (e.g., TEA, Pyridine) being used? check_hydrolysis->check_base No improve_handling Improve Reagent Handling: 1. Aliquot stock reagent? 2. Store in desiccator/glovebox? review_anhydrous->improve_handling rerun_rxn Implement changes and rerun the reaction. improve_handling->rerun_rxn add_base Add ≥2 equivalents of a non-nucleophilic base to scavenge HCl. check_base->add_base No check_nucleophile Is the nucleophile (amine/alcohol) of sufficient purity and reactivity? check_base->check_nucleophile Yes add_base->rerun_rxn check_nucleophile->rerun_rxn

Caption: Troubleshooting decision tree for acylation reactions.

Gold-Standard Protocol: Anhydrous Acylation of an Amine

This protocol details the necessary steps for successfully coupling 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride with a generic primary amine (R-NH₂).

Materials:

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq)

  • Primary amine (R-NH₂) (1.0 eq)

  • Triethylamine (TEA), freshly distilled (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried, two-neck round-bottom flask with stir bar, septum, and condenser

Procedure:

  • System Preparation: Assemble the glassware and flame-dry it under vacuum. Allow the system to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition:

    • To the reaction flask, add the primary amine (1.0 eq).

    • Dissolve/suspend the amine in anhydrous DCM (volume determined by desired concentration).

    • Cool the flask to 0°C using an ice-water bath. This helps to control the exothermic reaction.[11]

    • Slowly add the triethylamine (2.2 eq) via syringe.

  • Acyl Chloride Addition:

    • In a separate, dry vial under inert gas, weigh the 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq).

    • Dissolve it in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the stirring amine solution at 0°C over 15-20 minutes using a syringe. A rapid addition can lead to side reactions.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

  • Chemistry of Acid Halides. Chemistry LibreTexts. Accessed January 11, 2026. [Link]

  • Acid Halides to Carboxylic Acids: Hydrolysis. JoVE. Accessed January 11, 2026. [Link]

  • Acyl chloride. Wikipedia. Accessed January 11, 2026. [Link]

  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable. Accessed January 11, 2026. [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. Accessed January 11, 2026. [Link]

  • How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. Accessed January 11, 2026. [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. Accessed January 11, 2026. [Link]

  • Acetyl Chloride Storage. Reddit. Accessed January 11, 2026. [Link]

  • Acyl chlorides stability. Sciencemadness Discussion Board. Accessed January 11, 2026. [Link]

  • Synthesis and Reactions of Imidazole. Zenodo. Accessed January 11, 2026. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Accessed January 11, 2026. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Welcome to the technical support resource for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common challenges encountered when using this versatile reagent. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, and what are its primary applications?

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a heterocyclic acyl chloride. Structurally, it combines the high reactivity of an acyl chloride with the unique properties of a methyl-imidazole ring. It is primarily used as an acylating agent to introduce the 1-methyl-1H-imidazole-5-carbonyl moiety into a molecule. This is particularly common in medicinal chemistry for the synthesis of amides and esters, where the imidazole group can serve as a key pharmacophore or a synthetic handle for further modifications. Acyl imidazoles, in general, are recognized as powerful acylating agents.[1]

Q2: The reagent is a hydrochloride salt. How does this affect my reaction setup?

This is a critical point for successful application. The hydrochloride salt means the imidazole ring is protonated. For the acylation reaction to proceed, you must add a sufficient amount of base to neutralize both the hydrochloride salt and the HCl gas that is generated as a byproduct of the acylation reaction itself.[1] Failure to do so is a primary cause of low or no yield. Typically, at least two equivalents of a non-nucleophilic base are required.

Q3: What makes this reagent different from a simple acyl chloride like benzoyl chloride?

The key difference lies in the N-methylimidazole ring. The nitrogen atoms in the ring can influence the reactivity of the acyl chloride. The N-methylimidazole moiety is a known catalyst for acylation reactions.[2][3] This can lead to self-catalysis or other complex mechanistic pathways. Unlike simple amides, N-acyl imidazoles are significantly more reactive towards nucleophilic attack, making them effective acyl transfer reagents.[4]

Q4: How should I handle and store this reagent?

Like all acyl chlorides, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is highly sensitive to moisture. It will readily hydrolyze upon contact with water in the air to form the corresponding carboxylic acid, rendering it inactive.[5] The reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Always handle it in a glove box or under a dry, inert atmosphere. Use anhydrous solvents and thoroughly dried glassware for all reactions.

Troubleshooting Guide: Low Reaction Yield

Low or no yield is the most common issue encountered. The following guide provides a systematic approach to identifying and resolving the root cause.

Issue 1: Incomplete or Stalled Reaction

Primary Cause: Insufficient base, leading to protonation of the nucleophile.

Explanation: Your nucleophile (e.g., a primary or secondary amine) is also a base. In the presence of the acidic hydrochloride salt and the generated HCl, the amine will be protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot attack the acyl chloride, thus halting the reaction.

Troubleshooting Protocol:

  • Verify Base Stoichiometry: Ensure at least 2.0 equivalents of a suitable base are used. For sensitive or weakly nucleophilic substrates, increasing to 2.5-3.0 equivalents may be beneficial.

  • Select the Right Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid bases like pyridine if it can compete as a nucleophile.

  • Order of Addition: Add the base to the solution of your amine or alcohol before introducing the acyl chloride. This ensures the nucleophile remains in its active, deprotonated state.

Issue 2: No Product Detected, Starting Material Consumed

Primary Cause: Hydrolysis of the acyl chloride.

Explanation: Acyl chlorides are highly electrophilic and react violently with water.[5] Even trace amounts of moisture in your solvent, on your glassware, or in your starting materials can rapidly convert the acyl chloride to the unreactive 1-methyl-1H-imidazole-5-carboxylic acid.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere.

    • Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • If possible, run the reaction under a positive pressure of nitrogen or argon.

  • Check Reagent Quality: If the reagent has been opened multiple times or stored improperly, it may be hydrolyzed. Test a small amount with a drop of water to see if it fumes (indicative of HCl formation and reactivity).

Issue 3: Low Yield with Formation of Side Products

Primary Cause: Competing side reactions or reagent degradation at elevated temperatures.

Explanation: While heating can sometimes drive slow reactions to completion, it can also promote side reactions or degradation, particularly with complex heterocyclic molecules. The imidazole ring itself can be susceptible to side reactions under harsh conditions.[6]

Troubleshooting Protocol:

  • Optimize Temperature: Start reactions at a low temperature (e.g., 0 °C) and allow them to slowly warm to room temperature. This moderates the initial exothermic reaction and minimizes byproduct formation. Only apply heat if the reaction is confirmed to be stalled at room temperature via TLC or LC-MS analysis.

  • Monitor Reaction Progress: Use analytical techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the product. This helps determine the optimal reaction time and prevents extended heating that could lead to degradation. A simple HPLC method using a C8 or C18 column with a mobile phase of methanol and a phosphate buffer can often be adapted to monitor these reactions.[7]

Workflow & Data Summary

General Reaction Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction.

troubleshooting_workflow start Reaction Failure (Low/No Yield) check_base Verify Base (>2 eq. non-nucleophilic base?) start->check_base base_ok YES check_base->base_ok  No Issue   base_no NO (Adjust Stoichiometry/Type) check_base->base_no  Problem Found   check_conditions Verify Anhydrous Conditions (Dry solvent/glassware?) cond_ok YES check_conditions->cond_ok  No Issue   cond_no NO (Dry all components) check_conditions->cond_no  Problem Found   check_reagent Check Reagent Quality (Properly stored?) reagent_ok YES check_reagent->reagent_ok  No Issue   reagent_no NO (Use fresh reagent) check_reagent->reagent_no  Problem Found   base_ok->check_conditions base_no->start Re-run cond_ok->check_reagent cond_no->start Re-run optimize_temp Optimize Temperature (Start at 0 °C -> RT) reagent_ok->optimize_temp reagent_no->start Re-run monitor Monitor Progress (TLC / LC-MS) optimize_temp->monitor success Successful Reaction monitor->success

Caption: Systematic workflow for troubleshooting low-yield reactions.

Table 1: Recommended Reaction Parameters
ParameterAmine Acylation (Amide Synthesis)Alcohol Acylation (Ester Synthesis)Rationale & Key Considerations
Stoichiometry
Nucleophile1.0 eq.1.0 - 1.2 eq.Using a slight excess of alcohol can improve kinetics for less reactive substrates.
Acyl Chloride HCl1.05 - 1.2 eq.1.1 - 1.3 eq.A slight excess ensures full conversion of the limiting nucleophile.
Base (e.g., TEA, DIPEA)2.1 - 2.5 eq.2.2 - 2.6 eq.Must neutralize both the HCl salt and the HCl byproduct.
Solvent Anhydrous DCM, THF, or ACNAnhydrous DCM, THF, or PyridineSolvent must be aprotic and dry. Pyridine can act as both solvent and base/catalyst for alcohol acylations.
Temperature 0 °C to Room Temp.0 °C to Room Temp. (or reflux if needed)Start cold to control the initial exotherm. Alcohols are generally less nucleophilic than amines and may require heating.[8]
Reaction Time 1 - 6 hours2 - 24 hoursMonitor by TLC/LC-MS. Esterifications are typically slower than amidations.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol details the formation of an amide from a primary or secondary amine.

Materials:

  • Amine (1.0 eq.)

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq.)

  • Triethylamine (TEA) or DIPEA (2.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the amine (1.0 eq.) and TEA or DIPEA (2.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dry flask, dissolve 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq.) in a minimum amount of anhydrous DCM.

  • Transfer the acyl chloride solution to the dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and then brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Ester Synthesis

This protocol details the formation of an ester from a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq.)

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.2 eq.)

  • Triethylamine (TEA) or Pyridine (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen/argon inlet.

  • Dissolve the alcohol (1.0 eq.) and base (2.5 eq.) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Add the 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.2 eq.) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). If monitoring shows the reaction is sluggish, it may be gently heated to reflux.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with the reaction solvent (e.g., DCM) and wash sequentially with 1M HCl (to remove excess base), water, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Mechanism Overview: Amide Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism.

mechanism acyl_chloride R-COCl (Acyl Chloride) intermediate Tetrahedral Intermediate acyl_chloride->intermediate + R'-NH₂ amine R'-NH₂ (Amine) product R-CONHR' (Amide) intermediate->product - Cl⁻ h_plus intermediate->h_plus - H⁺ hcl HCl

Caption: Nucleophilic addition-elimination mechanism for amide formation.

References

  • Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. Journal of Organic Chemistry, 72, 4551-4553. Available at: [Link]

  • ChemScence. (n.d.). Exploring the Synthesis of Acyl Imidazoles with N-(Trimethylsilyl)imidazole. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Available at: [Link]

  • Ernst, W. E. (1965). Method of synthesis of 1-acyl imidazoles. U.S. Patent No. 3,197,476. Washington, DC: U.S. Patent and Trademark Office.
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144. Available at: [Link]

  • Molbase. (n.d.). Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Available at: [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • MIT OpenCourseWare. (2007). Reaction Work-Up I. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Available at: [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • National Institutes of Health. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Available at: [Link]

  • ResearchGate. (n.d.). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column. Available at: [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available at: [Link]

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-91. Available at: [Link]

  • Fisher Scientific Canada. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific™. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazole-2-carbonyl chloride. Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. YouTube. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

  • Ioannou, A., & Varotsis, C. (n.d.). Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. Journal of Food Processing & Technology. Available at: [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O). Available at: [Link]

  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]

  • ResearchGate. (2006). A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this reactive acylating agent. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.

Core Concepts: Understanding the Reactivity of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a valuable reagent for the synthesis of 1-methyl-1H-imidazole-5-carboxamides, a scaffold present in numerous biologically active molecules. As an acyl chloride, it is highly reactive towards nucleophiles, most commonly amines, to form amide bonds. The presence of the hydrochloride salt is a key feature, rendering the imidazole ring protonated. This enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. However, this reactivity also predisposes it to several side reactions that can complicate your synthesis and purification processes.

This guide will walk you through the most common side products, their mechanisms of formation, and strategies to mitigate their occurrence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Amide Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting amine.

  • The major product observed is the corresponding carboxylic acid (1-Methyl-1H-imidazole-5-carboxylic acid).

Potential Causes and Solutions:

  • Inadequate Neutralization of the Hydrochloride Salt: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is an acid salt. The reaction with an amine requires a base to neutralize the HCl that is part of the reagent and the HCl generated during the acylation. If an insufficient amount of base is used, the amine nucleophile will be protonated and rendered unreactive.[1]

    • Solution: Use at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent is required to neutralize the hydrochloride salt of the acyl chloride, and a second equivalent is needed to scavenge the HCl produced during the amide bond formation. It is often beneficial to use a slight excess (2.1-2.5 equivalents) of the base to ensure the reaction goes to completion.

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly susceptible to hydrolysis by water, which leads to the formation of the corresponding carboxylic acid. This is a common byproduct if the reaction is not performed under strictly anhydrous conditions.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If your amine starting material is a hydrochloride salt, it is crucial to either use a protocol that can handle the salt directly with sufficient base or to freebase the amine before the reaction.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly with the acyl chloride.

    • Solution: For less reactive amines, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or NMP to enhance the reaction rate. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the acylation.

Issue 2: Presence of Multiple Impurities in the Crude Reaction Mixture

Symptoms:

  • TLC or LC-MS shows several spots or peaks in addition to the desired product and starting materials.

Potential Causes and Solutions:

  • Formation of 1-Methyl-1H-imidazole-5-carboxylic acid: As mentioned, this is a common byproduct due to hydrolysis.

    • Purification Strategy: This acidic impurity can typically be removed by an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution. The desired amide product will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.

  • Decarboxylation of the Carboxylic Acid Side Product: Imidazole carboxylic acids can be prone to decarboxylation, especially upon heating.[2] While the acyl chloride itself is not directly decarboxylated, the hydrolysis product, 1-methyl-1H-imidazole-5-carboxylic acid, can potentially lose CO2 to form 1-methylimidazole.

    • Mitigation and Purification: To minimize the formation of the carboxylic acid and subsequent decarboxylation, maintain anhydrous conditions and avoid excessive heating during the reaction and workup. If 1-methylimidazole is formed, it can often be removed by evaporation under reduced pressure due to its volatility, or by chromatographic purification.

  • Side Reactions with the Solvent or Base: Certain solvents or bases can react with the highly reactive acyl chloride. For example, primary or secondary amine bases can compete with the intended amine nucleophile.

    • Solution: Use non-nucleophilic bases like TEA or DIPEA. Choose inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for the reaction.

Frequently Asked Questions (FAQs)

Q1: My amine starting material is also a hydrochloride salt. How much base should I use?

A1: If your amine is a hydrochloride salt, you will need to add an additional equivalent of base to neutralize it. Therefore, a total of at least three equivalents of a non-nucleophilic base is recommended: one for the acyl chloride hydrochloride, one for the amine hydrochloride, and one to scavenge the HCl produced during the reaction.

Q2: What is the optimal temperature for reactions with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride?

A2: Typically, these reactions are performed at 0 °C to room temperature. Starting the reaction at a lower temperature can help to control the exothermicity and minimize side reactions. For less reactive amines, the temperature can be gradually increased.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the reaction. A successful reaction will show the consumption of the starting amine and the formation of a new, typically less polar, product spot or peak.

Q4: What are the best practices for storing and handling 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride?

A4: Due to its moisture sensitivity, this reagent should be stored in a tightly sealed container under an inert atmosphere and in a desiccator. Handle it quickly in a dry environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.

Experimental Protocols

General Procedure for Amide Synthesis
  • To a stirred solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., DCM or THF) at 0 °C under an inert atmosphere, add a solution of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Visualizing the Reaction and Side Products

The following diagram illustrates the primary reaction pathway and the most common side reactions.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions AcylChloride 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride DesiredAmide Desired Amide Product AcylChloride->DesiredAmide + Amine + Base Hydrolysis Hydrolysis AcylChloride->Hydrolysis + H2O Amine Amine (R-NH2) Amine->DesiredAmide Base Base (e.g., TEA) Base->DesiredAmide CarboxylicAcid 1-Methyl-1H-imidazole-5-carboxylic acid Hydrolysis->CarboxylicAcid Decarboxylation Decarboxylation (with heat) CarboxylicAcid->Decarboxylation DecarboxylatedProduct 1-Methylimidazole Decarboxylation->DecarboxylatedProduct

Caption: Reaction scheme showing the desired amide formation and common side products.

Data Summary Table

Issue Potential Cause Recommended Solution Key Parameters to Control
Low/No YieldInsufficient baseUse ≥2 equivalents of a non-nucleophilic base (or ≥3 if amine is a salt)Stoichiometry of the base
Hydrolysis of acyl chlorideUse anhydrous conditions and an inert atmosphereExclusion of water
Multiple ImpuritiesFormation of carboxylic acidAqueous basic workup (e.g., NaHCO3 solution)Anhydrous conditions
DecarboxylationAvoid excessive heat during reaction and workupTemperature

References

  • ResearchGate. Why did my amide syntesis does not work? Available at: [Link]

  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES - DergiPark. Available at: [Link]

  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Available at: [Link]

  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Available at: [Link]

  • 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O) - PubChemLite. Available at: [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes - ResearchGate. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. Available at: [Link]

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific. Available at: [Link]

  • How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? - Reddit. Available at: [Link]

  • 1-Methyl-1H-imidazole-2-carbonyl chloride | C5H5ClN2O | CID 22646752 - PubChem. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. Available at: [Link]

  • 1-methyl-1H-imidazole-5-carboxamide | C5H7N3O | CID 2736884 - PubChem. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • Can anyone help with the synthesis of a secondary amide from carboxylic acid? Available at: [Link]

  • 1-Methyl-1H-iMidazole-5-carbonyl chloride CAS#: 41716-12-5; ChemWhat Code: 452716. Available at: [Link]

  • 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O) - PubChemLite. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Welcome to the technical support guide for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (CAS: 343569-06-2). This document provides in-depth guidance, troubleshooting advice, and validated protocols for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (CAS: 343569-06-2). This document provides in-depth guidance, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals. Our goal is to empower you to use this reactive building block with confidence by understanding its stability profile in various common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride?

A1: The primary and most immediate stability concern is its high reactivity towards nucleophiles. As an acyl chloride, the compound is highly susceptible to hydrolysis (reaction with water) and solvolysis (reaction with other nucleophilic solvents like alcohols).[1][2] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[1][3] This reaction is often rapid and leads to the formation of the corresponding carboxylic acid (1-Methyl-1H-imidazole-5-carboxylic acid) and hydrogen chloride.[4][5]

Q2: I observed white fumes when I opened a fresh bottle of the reagent. Is my material compromised?

A2: This is a common and expected observation. Acyl chlorides react readily with atmospheric moisture.[4] The "fumes" you observe are actually a fine aerosol of hydrochloric acid, formed as the hydrogen chloride (HCl) gas produced during hydrolysis reacts with ambient water vapor.[3][4] While this indicates the high reactivity of the compound, it does not necessarily mean the bulk of the material is compromised, especially in a newly opened bottle. However, it underscores the critical need for handling the reagent under dry, inert conditions.[6][7]

Q3: Which solvents are recommended for preparing stock solutions or running reactions?

A3: The best choices are anhydrous, aprotic solvents that do not contain nucleophilic groups. Recommended solvents include:

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

Crucial Note: The term "anhydrous" is critical. Always use solvents from a freshly opened bottle or those that have been rigorously dried using appropriate methods (e.g., passed through an activated alumina column or distilled from a suitable drying agent). Even trace amounts of water in these solvents can lead to significant degradation of the acyl chloride over time.

Q4: Are there any solvents I should strictly avoid?

A4: Yes. You must avoid all protic and nucleophilic solvents, as they will readily react with and consume the acyl chloride.[2] Strictly avoid:

  • Water (H₂O)

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol)

  • Primary and Secondary Amines (unless they are the intended reactant)

  • Dimethyl Sulfoxide (DMSO) - can be oxidized by reactive acyl chlorides.

Q5: My acylation reaction is giving low or inconsistent yields. Could reagent instability be the cause?

A5: Absolutely. This is a classic symptom of reagent degradation. If the acyl chloride has been improperly stored or handled, a significant portion may have hydrolyzed to the unreactive carboxylic acid. This reduces the available amount of the active acylating agent, leading to poor yields. We highly recommend verifying the purity of the reagent before use, especially if it has been stored for an extended period or if the container has been opened multiple times. See Protocol 2 for a method to assess purity.

Troubleshooting Guide: Common Experimental Issues

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Degradation: The acyl chloride has hydrolyzed to the carboxylic acid due to exposure to moisture.[8] 2. Wet Solvents/Reagents: Use of non-anhydrous solvents or wet starting materials.1. Verify Reagent Purity: Perform a quick purity check using HPLC or ¹H NMR (see Protocol 2). Use a fresh bottle if significant degradation is detected. 2. Ensure Anhydrous Conditions: Use freshly dried solvents. Dry other reagents if necessary. Handle all materials under an inert atmosphere (N₂ or Ar).[6]
Inconsistent Results Batch-to-Batch 1. Variable Reagent Quality: The amount of active acyl chloride varies due to inconsistent handling and storage between experiments. 2. Atmospheric Moisture Fluctuation: Running reactions on humid days without proper inert atmosphere techniques.1. Standardize Handling: Implement a strict, standardized handling protocol (see Protocol 1). Aliquot the reagent upon receipt to minimize repeated exposure of the main stock bottle. 2. Use an Inert Atmosphere: Always use a glovebox or Schlenk line for weighing and dispensing the reagent.[7]
Appearance of a New, Polar Impurity in LC-MS/NMR 1. Hydrolysis Product: The impurity is likely the 1-Methyl-1H-imidazole-5-carboxylic acid formed from hydrolysis.1. Confirm Identity: The mass of the impurity should correspond to the carboxylic acid (M-Cl+OH). The ¹H NMR will show a characteristic broad carboxylic acid proton peak. 2. Improve Reaction Setup: Re-evaluate your experimental setup to eliminate all potential sources of moisture.

Technical Deep Dive: Stability & Degradation

Mechanism of Hydrolysis

The degradation of 1-Methyl-1H-imidazole-5-carbonyl chloride in the presence of water proceeds via a nucleophilic acyl substitution mechanism, often detailed as a nucleophilic addition-elimination pathway.[4][5] The process is self-catalyzed as the HCl produced can protonate the carbonyl, further increasing its electrophilicity.

The diagram below outlines the key steps of this degradation pathway.

G cluster_main Hydrolysis of 1-Methyl-1H-imidazole-5-carbonyl chloride AcylChloride 1-Methyl-1H-imidazole- 5-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Water H₂O (Nucleophile) Water->Intermediate Nucleophilic Attack CarboxylicAcid 1-Methyl-1H-imidazole- 5-carboxylic acid (Degradation Product) Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl (Byproduct) Intermediate->HCl Proton Transfer & Elimination

Caption: Hydrolysis degradation pathway.

Summary of Solvent Stability

The following table provides a qualitative guide to the stability of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in common laboratory solvents. This is based on the general reactivity principles of acyl chlorides.[2]

SolventSolvent TypeStability RatingRationale & Expert Insights
DCM, Chloroform Aprotic, Non-polarRecommended Excellent choice. Non-nucleophilic and can be easily dried. Ensure use of anhydrous grade.
Acetonitrile (ACN) Aprotic, PolarGood Widely used, but notoriously hygroscopic. Use only from a fresh Sure/Seal™ bottle or after rigorous drying.
Tetrahydrofuran (THF) Aprotic, Polar EtherGood Good choice, but prone to peroxide formation upon storage. Use freshly distilled or inhibitor-free anhydrous grade.
Toluene, Hexanes Aprotic, Non-polarModerate Limited utility due to poor solubility of the hydrochloride salt.
N,N-Dimethylformamide (DMF) Aprotic, PolarUse with Caution While aprotic, DMF can act as a catalyst for acylation and may form a Vilsmeier-type intermediate, complicating reactivity.[8] Not recommended for storage.
Water (H₂O) ProticHighly Unstable Reacts vigorously and immediately via hydrolysis to form the carboxylic acid.[3]
Methanol, Ethanol Protic, AlcoholHighly Unstable Reacts rapidly via alcoholysis (solvolysis) to form the corresponding methyl or ethyl ester.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarNot Recommended Can react with highly reactive acyl chlorides in an exothermic manner. Avoid.

Experimental Protocols & Workflows

Protocol 1: Standard Handling Procedure for Solid Reagent

This protocol minimizes exposure to atmospheric moisture, preserving the integrity of the reagent.

  • Preparation: Move the sealed reagent bottle, a tared vial for weighing, and necessary spatulas/syringes into an inert atmosphere glovebox. If a glovebox is not available, perform the transfer under a positive pressure flow of dry nitrogen or argon gas.

  • Equilibration: Allow the reagent bottle to equilibrate to ambient temperature before opening to prevent condensation of moisture on the cold powder.

  • Dispensing: Quickly open the bottle and transfer the desired amount of the solid to the tared vial.

  • Sealing: Tightly seal both the main reagent bottle and the vial containing the aliquot before removing them from the inert atmosphere. Use electrical tape or Parafilm® for an extra seal on the main bottle for long-term storage.

  • Storage: Store the main container in a desiccator at the recommended temperature, away from light and moisture.[6][9]

Protocol 2: Self-Validating Purity Assessment by HPLC

This stability-indicating method allows you to quantify the amount of active acyl chloride versus its primary degradant, the carboxylic acid.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation:

    • "As-Is" Sample: Carefully prepare a ~1 mg/mL solution of the acyl chloride in anhydrous acetonitrile. Immediately cap the vial and analyze.

    • Forced Degradation Sample (Validation): Prepare a second ~1 mg/mL solution. Before capping, add one drop (~20 µL) of water. Swirl for 5 minutes. This sample will intentionally hydrolyze the acyl chloride to the carboxylic acid, serving as a positive control to identify the degradant peak.

  • Analysis & Interpretation:

    • Inject both samples.

    • In the "Forced Degradation" chromatogram, identify the new, typically more polar (earlier eluting) peak corresponding to the carboxylic acid.

    • In the "As-Is" sample chromatogram, integrate the peaks for the parent acyl chloride and the carboxylic acid.

    • Purity (%) = [Area(Acyl Chloride) / (Area(Acyl Chloride) + Area(Carboxylic Acid))] x 100

    • A purity level >95% is generally acceptable for most applications.

Workflow for Solvent Selection

This workflow provides a logical pathway for selecting and validating a solvent for your specific application.

Caption: Experimental workflow for solvent validation.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). ZNotes. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Available at: [Link]

  • Clark, J. (n.d.). Acyl chlorides. Chemguide. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]

  • JoVE. (n.d.). Acid Halides to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • Zhang, Y., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in acylation with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Troubleshooting Low Conversion Rates and Reaction Failures Welcome to the technical support resource for acylation reactions utilizing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Low Conversion Rates and Reaction Failures

Welcome to the technical support resource for acylation reactions utilizing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during its use. We will move beyond simple procedural steps to explore the underlying chemical principles governing success, ensuring your experiments are both efficient and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation reaction shows very low or no conversion. What is the most common reason when using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride?

A1: The most frequent cause of low conversion is inadequate or inappropriate base selection. The reagent is a hydrochloride salt, meaning the imidazole nitrogen is protonated (pKa of the conjugate acid is ~7). This has two critical implications:

  • Initial Neutralization: At least one equivalent of base is required simply to neutralize the HCl salt and generate the free, reactive acyl chloride in situ.

  • Scavenging Reaction Byproduct: A second equivalent of base is necessary to scavenge the HCl molecule that is produced during the acylation of your nucleophile (e.g., an amine or alcohol).

Therefore, a minimum of two equivalents of base is essential for the reaction to proceed effectively. Often, using a slight excess (e.g., 2.2 to 2.5 equivalents) is beneficial to drive the reaction to completion.

Troubleshooting Workflow: Base Selection

start Low Conversion Observed check_base_eq Check Equivalents of Base Used start->check_base_eq less_than_two < 2 equivalents? check_base_eq->less_than_two Yes more_than_two ≥ 2 equivalents? check_base_eq->more_than_two No increase_base Action: Increase base to 2.2-2.5 eq. less_than_two->increase_base check_base_strength Investigate Base Strength (pKa) more_than_two->check_base_strength

Caption: Initial troubleshooting flow for base stoichiometry.

Q2: I've used more than two equivalents of base, but my yield is still poor. Could the type of base be the problem?

A2: Absolutely. The strength and steric nature of the base are critical.

  • Base Strength (pKa): The chosen base must be strong enough to deprotonate your nucleophile, making it more reactive, without causing unwanted side reactions. For acylating a typical primary or secondary amine, a non-nucleophilic organic base like triethylamine (TEA, pKa of conjugate acid ~10.7) or N,N-diisopropylethylamine (DIPEA, pKa of conjugate acid ~11) is standard. If you are acylating a less reactive nucleophile, such as an aniline or a hindered amine, a stronger base might be required.

  • Steric Hindrance: A bulky base like DIPEA is often preferred over TEA because it is less nucleophilic. This minimizes the risk of the base itself reacting with the highly electrophilic acyl chloride, which would form an unstable acyl-ammonium intermediate and consume your reagent.

  • Aqueous Inorganic Bases: Avoid using aqueous bases like NaOH or K₂CO₃ if your reaction is sensitive to water. The acyl chloride can rapidly hydrolyze back to the carboxylic acid in the presence of water, which is a very common cause of failure.

BasepKa (Conjugate Acid)Common UseKey Consideration
Triethylamine (TEA)~10.7General purposeCan act as a nucleophile, potential side reactions
DIPEA (Hünig's Base)~11.0Acylating sensitive substratesSterically hindered, non-nucleophilic
Pyridine~5.2Can act as a nucleophilic catalystGenerally less basic, can be slow
DMAP (cat.)~9.7Catalyst with another baseHighly nucleophilic, accelerates acylation
Q3: My starting materials are disappearing, but I'm not getting my desired product. What side reactions could be occurring?

A3: Several side reactions can compete with your desired acylation, especially if conditions are not optimized.

  • Hydrolysis: 1-Methyl-1H-imidazole-5-carbonyl chloride is highly electrophilic and susceptible to hydrolysis. Any moisture in your solvent, reagents, or glassware will convert it back to the corresponding carboxylic acid, halting the reaction. Ensure all materials are rigorously dried before use.

  • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol like methanol or ethanol), it can be acylated in competition with your substrate. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are standard choices.

  • Oligomerization/Polymerization: In concentrated solutions or in the presence of certain catalysts, acyl chlorides can sometimes self-react. While less common, ensure the substrate is present when the active acyl chloride is generated. A good practice is to add the acyl chloride solution slowly to the mixture of your substrate and base.

  • Side reactions with the nucleophile: If your substrate has multiple nucleophilic sites, you may see acylation at undesired positions. This requires a protection strategy for the other functional groups.

Reaction Scheme: Competing Pathways

AC Acyl Chloride (Active) Product Desired Amide Product AC->Product + Nucleophile Hydrolysis Carboxylic Acid (Side Product) AC->Hydrolysis + H2O Base_Reaction Acyl-Ammonium Intermediate (Side Product) AC->Base_Reaction + Nucleophilic Base Amine Your Nucleophile (e.g., R-NH2) Amine->Product Water Water (H2O) Water->Hydrolysis Base Excess Base (e.g., TEA) Base->Base_Reaction

Caption: Potential reaction pathways for the acyl chloride.

Q4: What is the optimal temperature and reaction time for this acylation?

A4: The optimal conditions are substrate-dependent, but a good starting point is to perform the reaction at a low temperature and allow it to warm gradually.

  • Initial Temperature: Start the reaction at 0 °C (ice bath). This helps to control the initial exothermic reaction that occurs upon adding the acyl chloride and base, minimizing side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring Progress: The best way to determine the ideal time is to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the disappearance of your starting nucleophile. Running the reaction for too long after completion can sometimes lead to product degradation.

Validated Experimental Protocol: Acylation of a Primary Amine

This protocol provides a reliable starting point for the acylation of a generic primary amine.

Materials:

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

  • Substrate (Primary Amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, dried in an oven or flame-dried under vacuum.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Preparation:

    • In the flask, dissolve the primary amine (1.0 eq) in anhydrous DCM (use a concentration of ~0.1 M).

    • Add DIPEA (2.2 eq) to the solution.

    • Cool the mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition:

    • In a separate dry vial, weigh 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq).

    • Dissolve it in a minimal amount of anhydrous DCM.

    • Slowly add the acyl chloride solution dropwise to the stirring amine/DIPEA mixture at 0 °C over 10-15 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Chemical Synthesis and Properties: Details on the synthesis and reactivity of related imidazole carbonyl compounds can be found in various organic chemistry journals.
  • Acylation Mechanisms: For a comprehensive understanding of acylation reactions, consult advanced organic chemistry textbooks or review articles on amide bond form
  • pKa Values: Base pKa values are widely available in chemical data resources and publications. For example, the Bordwell pKa table is a common reference. (Note: A direct link is not provided as per instructions, but this is a standard, searchable resource).
Optimization

Removal of 1-methyl-1H-imidazole-5-carboxylic acid byproduct

Technical Support Center: Byproduct Purification Introduction: The Challenge of a Polar Byproduct In many synthetic routes, particularly those involving the construction of complex heterocyclic scaffolds for pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Byproduct Purification

Introduction: The Challenge of a Polar Byproduct

In many synthetic routes, particularly those involving the construction of complex heterocyclic scaffolds for pharmaceutical development, 1-methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0) can emerge as a persistent and challenging byproduct. Its amphoteric nature—possessing both a basic imidazole ring and an acidic carboxylic acid group—along with its high polarity, often leads to complications in downstream purification. This guide provides a structured, problem-oriented approach to effectively remove this byproduct, ensuring the high purity of your target compound. We will explore the chemical principles behind each method and provide detailed protocols for immediate application in your lab.

Physicochemical Properties of the Byproduct

A clear understanding of the byproduct's properties is the foundation of an effective purification strategy. The key is to exploit differences between your desired compound and the data presented below.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [1][2]
Appearance White to off-white solid[1][3]
Melting Point 192-228 °C[1]
pKa (Carboxylic Acid) ~1.91 (Predicted)[3]
Storage Temperature 2-8°C[1][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the removal of 1-methyl-1H-imidazole-5-carboxylic acid.

Q1: Why is this byproduct so difficult to remove with standard silica gel chromatography?

A1: The difficulty arises from the molecule's dual functionality. The imidazole ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[4][5] Your product may elute as a broad, streaking band, often co-eluting with other polar components.

Q2: My desired product is a neutral or basic organic compound. What is the most effective removal strategy?

A2: For neutral or basic target compounds, an acid-base liquid-liquid extraction is by far the most efficient and scalable method. The strategy relies on selectively deprotonating the carboxylic acid group of the byproduct.

  • The Chemistry: By washing your crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base (e.g., saturated sodium bicarbonate solution), you convert the carboxylic acid into its corresponding carboxylate salt. This ionic salt is highly soluble in the aqueous layer and will be partitioned out of the organic phase, while your neutral or basic product remains in the organic layer.

  • Why it Works: The pKa of the carboxylic acid is very low (~1.91), meaning it is easily deprotonated by a weak base like bicarbonate (the pKa of carbonic acid is ~6.4). This dramatic shift in polarity and solubility is the driving force for the separation.

Q3: I've performed the basic wash, but I suspect some byproduct remains. What went wrong?

A3: Incomplete removal via basic extraction can be due to a few factors:

  • Insufficient Base: You may not have used enough of the basic solution to deprotonate all of the acidic byproduct. Repeat the wash with a fresh portion of the aqueous base.

  • Emulsion Formation: The presence of other materials can lead to the formation of an emulsion, trapping the byproduct at the interface. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

  • pH Reversion: Ensure the pH of the aqueous layer is distinctly basic (pH > 8) after the wash. If your reaction mixture was highly acidic to begin with, you may need multiple washes or a slightly stronger base (e.g., dilute sodium carbonate).

Q4: My desired product is also an acid. How can I separate it from the 1-methyl-1H-imidazole-5-carboxylic acid byproduct?

A4: This is a more challenging scenario where acid-base extraction is not viable. Your primary options are chromatography or recrystallization.

  • Chromatography: You must modify the conditions to suppress the unwanted interactions with the silica gel.

    • Mobile Phase Modifier: Add a small amount of a competitive acid, like acetic acid or formic acid (0.5-1%), to your eluent system.[6] This protonates the basic sites on the imidazole ring and saturates the acidic sites on the silica, leading to sharper peaks and better separation based on polarity differences.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which will have less affinity for the basic imidazole moiety.[4]

  • Recrystallization: If there is a significant difference in solubility between your desired product and the byproduct in a particular solvent system, recrystallization can be highly effective.[4][7] This requires careful solvent screening to find a system where one compound is soluble at high temperatures but crystallizes upon cooling, while the other remains in the mother liquor.

Method Selection Workflow

The following diagram provides a decision-making framework for selecting the appropriate purification strategy.

G start Start: Crude Product (contains byproduct) product_type What is the nature of your desired product? start->product_type extraction Perform Acid-Base Extraction (Protocol 1) product_type->extraction Neutral or Basic chromatography Use Modified Chromatography (Protocol 2) product_type->chromatography Acidic or Zwitterionic end_pure Pure Product extraction->end_pure crystallization Attempt Recrystallization (Protocol 3) chromatography->crystallization Poor Separation chromatography->end_pure Successful Separation crystallization->end_pure Successful end_complex Consider alternative methods (e.g., preparative HPLC) crystallization->end_complex Unsuccessful

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for separating the acidic byproduct from a neutral or basic desired compound.

Workflow Visualization

G cluster_start Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_separation Step 3: Separation cluster_workup Step 4: Workup start Crude Mixture Desired Product (DP) + Byproduct (BP) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Separatory Funnel Add aq. NaHCO₃ solution Shake and vent dissolve->sep_funnel org_layer Organic Layer (Top) Contains Neutral/Basic DP sep_funnel->org_layer aq_layer Aqueous Layer (Bottom) Contains Deprotonated Byproduct (BP-Na+) sep_funnel->aq_layer dry Dry Organic Layer (e.g., Na₂SO₄) org_layer->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Desired Product evaporate->pure_product

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel of a suitable size.

  • First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently.

  • Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer. If using dichloromethane, the organic layer will be on the bottom.

  • Repeat Wash: Repeat the wash (steps 3-4) with a fresh portion of saturated NaHCO₃ solution to ensure complete removal. Check the pH of the second aqueous wash with pH paper to confirm it is basic (pH ≥ 8).

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any residual water-soluble components.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Modified Flash Column Chromatography

This protocol is designed for separating the byproduct from acidic or polar neutral compounds where extraction is not feasible.

  • Stationary Phase Selection: Pack a glass column with silica gel as a slurry in the initial mobile phase. For particularly sensitive compounds, consider using neutral alumina.[4]

  • Mobile Phase Preparation: Based on TLC analysis, select a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Crucially, modify this eluent by adding 0.5-1% acetic acid or formic acid.[6] This will protonate the byproduct, minimizing its interaction with the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel ("dry loading") for best results, or load it directly as a concentrated band ("wet loading").

  • Elution: Run the column using pressurized air (flash chromatography). Start with the determined mobile phase and gradually increase the polarity if necessary to elute your desired compound.

  • Fraction Collection & Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Recrystallization

This method is contingent on finding a suitable solvent system where the desired product and byproduct have different solubility profiles.

  • Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water). A good single solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

References

  • Vertex AI Search. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Molekula. (n.d.). 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
  • ResearchGate. (2014). Can anyone suggest how to remove imidazole from the purified protein samples?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.
  • National Center for Biotechnology Information. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[(dicyclohexyl)methyl]-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Methyl-1H-imidazole-5-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • ResearchGate. (2021). Optimized HPLC chromatograms of eight imidazole antifungal drug.... Retrieved from [Link]

  • PubMed. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Retrieved from [Link]

  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-methyl-1h-imidazole-5-carboxylic acid ( 41806-40-0). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The protocols and explanations herein are designed to be a self-validating system, grounding your experimental choices in solid scientific principles.

I. Understanding the Reagent: A Foundation for Success

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive acylating agent. Its utility in synthesizing a variety of amide and ester derivatives is predicated on the high electrophilicity of the carbonyl carbon. However, this reactivity also presents challenges, primarily its sensitivity to moisture.[1][2][3] The hydrochloride salt form enhances its stability as a solid, but it readily hydrolyzes in the presence of water to form 1-Methyl-1H-imidazole-5-carboxylic acid.[4][5] A thorough understanding of its properties is paramount for a successful reaction and work-up.

II. Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues that may arise during the work-up of reactions involving 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Scenario 1: Low or No Yield of the Desired Product

  • Potential Cause 1: Hydrolysis of the Acyl Chloride. The most common reason for low yield is the premature hydrolysis of the starting material.[6] Acyl chlorides are highly susceptible to reaction with water.[1][4][7]

    • Solution: Ensure all glassware is rigorously dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Potential Cause 2: Ineffective Quenching. An inappropriate quenching strategy can lead to the degradation of the desired product or the formation of unwanted byproducts.

    • Solution: The quenching agent should be chosen based on the nature of your product. For most applications, a slow addition of a saturated aqueous solution of sodium bicarbonate is effective.[9] This will neutralize the HCl generated during the reaction and hydrolyze any remaining acyl chloride.

  • Potential Cause 3: Product Loss During Extraction. The product, an imidazole derivative, may have some water solubility, especially if it can be protonated.

    • Solution: During aqueous extraction, ensure the pH of the aqueous layer is basic (pH > 8) to keep your imidazole-containing product in its neutral, more organic-soluble form. If your product has significant water solubility even in its neutral form, back-extraction of the aqueous layer with an organic solvent like dichloromethane is recommended.[10]

Scenario 2: Difficulty in Purifying the Product by Column Chromatography

  • Problem: The product is streaking or tailing on the silica gel column.

    • Cause: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, leading to poor separation.[11]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[9] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using neutral or basic alumina as the stationary phase can also mitigate this issue.[11]

  • Problem: Co-elution with 1-Methyl-1H-imidazole-5-carboxylic acid.

    • Cause: If the acyl chloride was hydrolyzed, the resulting carboxylic acid byproduct might have similar polarity to your desired product.

    • Solution: Before column chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1 M NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer, while your neutral product remains in the organic layer.[10]

Scenario 3: Formation of an Emulsion During Extraction

  • Problem: The organic and aqueous layers do not separate cleanly during the work-up.

    • Cause: Emulsions are common during the extraction of basic organic compounds with aqueous solutions, especially with vigorous shaking.[10]

    • Solution: To break the emulsion, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the layers.[10] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction involving 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride?

A1: The choice of quenching agent depends on the subsequent work-up and the stability of your product. A common and generally safe method is the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate to the reaction mixture at a low temperature (e.g., 0 °C).[9] This neutralizes the HCl byproduct and hydrolyzes the excess acyl chloride. Other options include water or alcohols, which will convert the acyl chloride to the carboxylic acid or an ester, respectively.[12]

Q2: My product is an amide. How can I separate it from the unreacted amine starting material?

A2: An acid-base extraction is a highly effective method. After quenching the reaction, dilute the mixture with an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The unreacted amine will be protonated and move into the aqueous layer, while your amide product, being less basic, will remain in the organic layer.[10]

Q3: How can I confirm that my starting acyl chloride is of good quality?

A3: Due to their high reactivity, analyzing acyl chlorides by methods like TLC can be misleading as they can hydrolyze on the plate.[8] A simple and effective method is to take a small aliquot of the acyl chloride and react it with an excess of a simple nucleophile, like methanol. Then, analyze the resulting methyl ester by TLC or LC-MS to confirm the presence and purity of the acyl chloride.

Q4: What are the key safety precautions when working with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride?

A4: Acyl chlorides are corrosive and react violently with water.[13][14] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Ensure that all glassware is dry and that the reaction is protected from atmospheric moisture.

IV. Experimental Protocols and Data

General Work-up Procedure: A Step-by-Step Guide
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching process.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate portion-wise with vigorous stirring. Continue addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.[9]

  • Washing: Combine the organic layers and wash with brine to remove residual water.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]

Data Summary Table
ParameterRecommended Value/SolventRationale
Quenching Agent Saturated aq. NaHCO₃Neutralizes HCl and hydrolyzes excess acyl chloride.
Extraction Solvent Dichloromethane, Ethyl AcetateGood solubility for a wide range of organic products.
Aqueous Wash (for amine removal) 1 M HClProtonates basic amines for removal into the aqueous phase.[10]
Aqueous Wash (for acid removal) 1 M NaOH or sat. aq. NaHCO₃Deprotonates acidic byproducts for removal.[16]
Chromatography Modifier 0.5-1% TriethylaminePrevents tailing of basic imidazole compounds on silica gel.[9][11]

V. Visualizing the Workflow

Work-up Procedure Workflow Diagram

Workup_Procedure cluster_reaction Reaction Completion cluster_quench Quenching cluster_extraction Extraction cluster_purification Purification Reaction Reaction Mixture Quench Cool to 0 °C Add sat. aq. NaHCO₃ Reaction->Quench 1. Extract Extract with Organic Solvent (3x) Quench->Extract 2. Wash Wash with Brine Extract->Wash 3. Dry Dry over Na₂SO₄ Wash->Dry 4. Concentrate Concentrate Dry->Concentrate 5. Crude Crude Product Concentrate->Crude Purify Column Chromatography Pure Pure Product Purify->Pure Crude->Purify

Sources

Optimization

Technical Support Center: Reactions of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for your experiments involving this versatile reagent. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive acylating agent used in the synthesis of a variety of amides and esters. The presence of the imidazole ring and its hydrochloride salt form presents unique considerations in reaction design and execution. Understanding the interplay between the acyl chloride's reactivity, the nature of the nucleophile, and the crucial role of the base is paramount for success. This guide will walk you through these key aspects, providing both theoretical understanding and practical, field-proven advice.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Q1: Why is the compound a hydrochloride salt, and how does this affect my reaction?

The hydrochloride salt form enhances the compound's stability and shelf-life by preventing self-reaction or degradation. The protonation of the imidazole nitrogen at position 3 deactivates the ring towards unwanted side reactions. However, this means that for every equivalent of the acyl chloride hydrochloride, you will need an additional equivalent of base to neutralize the HCl salt, on top of the base required to scavenge the HCl generated during the acylation reaction itself. Therefore, a minimum of two equivalents of base is typically required.

Q2: What is the most common cause of low yields in my acylation reaction?

The most frequent culprit for low yields is the hydrolysis of the acyl chloride. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will lead to the formation of the unreactive 1-methyl-1H-imidazole-5-carboxylic acid. Ensuring strictly anhydrous conditions is critical.

Q3: Can I use a nucleophilic base like pyridine?

While pyridine can be used, it is generally not recommended. Pyridine is a nucleophile and can react with the acyl chloride to form an acylpyridinium salt. While this intermediate is also an acylating agent, it can lead to a more complex reaction profile and potential side products. Non-nucleophilic bases are the preferred choice to solely act as proton scavengers.

Q4: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) can be used to monitor the reaction. However, be aware that the acyl chloride is highly reactive and may hydrolyze on the silica gel plate, potentially showing a spot corresponding to the carboxylic acid. It is often more reliable to monitor the disappearance of the nucleophile (e.g., the amine or alcohol) and the appearance of the product. Quenching a small aliquot of the reaction mixture with methanol and analyzing the resulting methyl ester by LC-MS can also be an effective monitoring technique.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during reactions with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Hydrolysis of Acyl Chloride: Reagent degraded due to moisture.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.- Handle the acyl chloride hydrochloride in a glovebox or under a positive pressure of inert gas.
2. Insufficient Base: Inadequate neutralization of HCl salt and generated HCl.- Use at least 2 equivalents of a suitable non-nucleophilic base.- For weakly nucleophilic amines, a stronger base or an additional equivalent may be required.
3. Low Nucleophilicity of Substrate: Amine or alcohol is not reactive enough.- For weakly nucleophilic anilines or hindered alcohols, consider using a stronger, non-nucleophilic base (e.g., DBU) or adding a catalyst like 4-DMAP.- Heating the reaction may be necessary, but monitor for decomposition.
Multiple Products Observed 1. Reaction with Nucleophilic Base: Use of a base like pyridine or primary/secondary amines.- Switch to a sterically hindered, non-nucleophilic base such as DIPEA or 2,6-lutidine.
2. Diacylation of Primary Amine: Excess acyl chloride reacting with the product amide.- Use a slight excess (1.05-1.1 equivalents) of the primary amine relative to the acyl chloride.
3. Side Reactions on Imidazole Ring: Under very harsh basic conditions.- Avoid excessively strong bases like n-BuLi or NaH unless specifically required and at low temperatures, as they can deprotonate the imidazole ring.
Difficult Product Purification 1. Emulsion during Aqueous Work-up: Presence of organic bases like DIPEA.- Use a minimal amount of base.- During work-up, acidify the aqueous layer with dilute HCl to protonate the excess base and improve separation.- Consider using a solid-supported base that can be filtered off.
2. Product is Water-Soluble: The amide or ester product has high polarity.- After reaction completion, evaporate the solvent and purify directly by column chromatography.- If an aqueous work-up is necessary, saturate the aqueous layer with NaCl to reduce the solubility of the product before extraction.

Part 3: Experimental Protocols & Methodologies

These protocols provide a starting point for your experiments. Optimization may be necessary depending on your specific substrate.

Protocol 1: General Procedure for Amide Synthesis with a Primary Amine

This protocol details the reaction of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride with a primary amine using a non-nucleophilic base.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the amine in an anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.2 eq.).

  • Acyl Chloride Addition: In a separate flask, dissolve 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq.) in anhydrous DCM or THF. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve primary amine (1.0 eq.) in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 prep3 Add DIPEA (2.2 eq.) prep2->prep3 reac1 Add solution of acyl chloride HCl (1.1 eq.) dropwise prep3->reac1 reac2 Warm to RT and stir (2-16 h) reac1->reac2 reac3 Monitor by TLC/LC-MS reac2->reac3 work1 Aqueous work-up (NaHCO₃, brine) reac3->work1 work2 Dry and concentrate work1->work2 work3 Purify by column chromatography work2->work3

Caption: Workflow for amide synthesis.

Protocol 2: Esterification with an Alcohol

This protocol outlines the synthesis of an ester from an alcohol, which often requires a catalyst for less nucleophilic alcohols.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

  • Dissolution: Dissolve the solids in anhydrous DCM or THF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or DIPEA (2.5 eq.).

  • Acyl Chloride Addition: Slowly add a solution of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.2 eq.) in anhydrous DCM.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor for the disappearance of the alcohol.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting Decision Tree

G start Reaction Issue: Low or No Product q1 Are you using anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Have you used at least 2 eq. of base? a1_yes->q2 reco1 Ensure all reagents, solvents, and glassware are dry. a1_no->reco1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is your nucleophile weak (e.g., aniline)? a2_yes->q3 reco2 Increase base to >2 eq. to neutralize HCl salt and generated HCl. a2_no->reco2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No reco3 Consider a stronger base (e.g., DBU) or add a catalyst (e.g., DMAP). Heating may be required. a3_yes->reco3 end Consult further literature or technical support. a3_no->end

Caption: Troubleshooting low product yield.

Part 4: Data and References

Table of Common Non-Nucleophilic Bases

The choice of base is critical. This table provides a comparison of commonly used non-nucleophilic bases.

BaseAbbreviationpKa of Conjugate Acid (in DMSO)Molar Mass ( g/mol )Key Characteristics
N,N-DiisopropylethylamineDIPEA, Hünig's Base8.5129.24Highly sterically hindered, commonly used.[1]
TriethylamineTEA, Et₃N9.0101.19Less hindered than DIPEA, slightly stronger base.[1]
2,6-Lutidine-~7.5107.15Sterically hindered pyridine derivative.
1,8-Diazabicycloundec-7-eneDBU13.5 (in MeCN)152.24Strong, non-nucleophilic base, useful for deprotonating weak acids.
4-DimethylaminopyridineDMAP17.95 (in MeCN)122.17Excellent nucleophilic catalyst for acylations, used in catalytic amounts.[2]
References
  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide deriv
  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry Letters, 79, 129080. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • N,N-Diisopropylethylamine. In Wikipedia. [Link]

  • Synthesis and structure elucidation of new methyl 1H-benzimidazole-5-carboxylate derivatives. Journal of the Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Molecules, 25(7), 1698. [Link]

  • Method of synthesis of 1-acyl imidazoles. US3197476A.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(22), 5468. [Link]

  • The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Organic Letters, 2(14), 2117-2120. [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575. [Link]

  • Imidoyl chloride. In Wikipedia. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(109), 89682-89688. [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™. University of Huddersfield Research Portal. [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(12), 3247-3252. [Link]

  • Unlocking the imidazole ring: A comprehensive review of synthetic strategies. Results in Chemistry, 4, 100344. [Link]

  • The reactivity of imidazole derivatives on their being acylated in the surface layer of cationic micelles. Tetrahedron Letters, 16(15), 1279-1282. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. [Link]

  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Molbase. [Link]

  • Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content. Journal of the Chemical Society, Perkin Transactions 2, (11), 2247-2251. [Link]

  • 1-methyl-1h-imidazole-5-carbonyl chloride hydrochloride (C5H5ClN2O). PubChemLite. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • 1-Methyl-1H-imidazole-2-carbonyl chloride. PubChem. [Link]

  • SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. HETEROCYCLES, 20(9), 1707-1711. [Link]

  • pH/pKa values in non-aqueous solvents. Reddit. [Link]

  • 4-Dimethylaminopyridine. In Wikipedia. [Link]

  • REGIOSELECTIVE N-ACYLATION OF. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1184-1194. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control in Reactions with 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of temperature control when utilizing this reactive acylating agent. Proper thermal management is paramount to ensure high-yield, high-purity outcomes and to avoid unwanted side reactions and decomposition. This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

I. Understanding the Thermal Profile of 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive acylating agent due to the presence of the acyl chloride functional group. The imidazole ring, while a stable aromatic system, can be susceptible to degradation under harsh conditions. The hydrochloride salt form generally enhances the stability of the compound by protonating the imidazole ring, which can reduce its nucleophilicity and potential for side reactions. However, like most acyl chlorides, it is sensitive to moisture and can be thermally labile.

While specific thermal decomposition data for this compound is not extensively published, general principles for handling acyl chlorides and imidazole-containing compounds should be strictly followed. Decomposition at elevated temperatures can lead to a decrease in yield and the formation of colored impurities. Reactions are often exothermic, necessitating careful temperature control during the addition of reagents.

II. Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during acylation reactions with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride that can be attributed to improper temperature control.

Issue 1: Low or No Product Yield

  • Question: My acylation reaction is resulting in a very low yield or no desired product. Could temperature be the cause?

  • Answer: Yes, improper temperature is a frequent cause of low or no product yield. The issue can stem from two extremes:

    • Temperature Too Low: The activation energy for the reaction may not be met, resulting in a sluggish or stalled reaction. This is particularly relevant for less nucleophilic substrates.

    • Temperature Too High: The acyl chloride may be degrading faster than it reacts with your substrate. High temperatures can also promote side reactions.

    Troubleshooting Steps:

    • Initial Reaction at Low Temperature: Always start your reaction at a low temperature, typically 0 °C, especially during the addition of the acyl chloride. This helps to control the initial exotherm of the reaction.

    • Gradual Warming: If the reaction is slow at 0 °C (as monitored by TLC or LC-MS), allow the reaction to slowly warm to room temperature.

    • Controlled Heating: If the reaction still does not proceed at room temperature, gentle heating may be necessary. Use a precisely controlled heating mantle or oil bath and increase the temperature in small increments (e.g., to 40 °C, then 50 °C). Monitor the reaction closely for product formation and the appearance of byproducts.

    • Consider a Catalyst: For challenging acylations, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can often facilitate the reaction at lower temperatures.

Issue 2: Formation of Colored Impurities

  • Question: My reaction mixture is turning yellow or brown, and my final product is difficult to purify. What's happening?

  • Answer: The development of color in the reaction mixture is often an indicator of thermal degradation of the 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride or other reaction components. Imidazole rings can be sensitive to oxidation and other decomposition pathways at elevated temperatures.[1]

    Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most critical step. If you are running the reaction at an elevated temperature, reduce it.

    • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which is often exacerbated by heat.[1]

    • Optimize Reaction Time: Prolonged heating, even at moderate temperatures, can lead to degradation. Aim for the shortest reaction time necessary for complete conversion of the starting material.

    • Purify Starting Materials: Ensure that your solvents and other reagents are pure and anhydrous, as impurities can sometimes catalyze decomposition at lower temperatures.

Issue 3: Inconsistent Reaction Outcomes

  • Question: I am getting variable yields and purity from batch to batch. How can I improve the reproducibility of my reaction?

  • Answer: Inconsistent temperature control is a common source of poor reproducibility.

    Troubleshooting Steps:

    • Precise Temperature Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction mixture.

    • Controlled Addition: Add the 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride solution dropwise to the reaction mixture, especially at the beginning of the reaction, to maintain a stable internal temperature.

    • Efficient Stirring: Ensure that the reaction mixture is well-stirred to avoid localized "hot spots" where the temperature may be significantly higher than the bulk solution.

    • Standardized Heating/Cooling: Use a reliable and consistent method for heating and cooling, such as a thermostatically controlled oil bath or a cryostat.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting temperature for an acylation reaction with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride?

    • A1: It is highly recommended to start the reaction at 0 °C using an ice-water bath. This allows for controlled addition of the acyl chloride and helps to dissipate any initial exothermic heat of reaction. The reaction can then be allowed to warm to room temperature or gently heated if necessary.

  • Q2: Can I run my reaction at elevated temperatures to speed it up?

    • A2: While gentle heating (e.g., 40-60 °C) may be necessary for unreactive substrates, it should be approached with caution. High temperatures can lead to the degradation of the acyl chloride and the formation of unwanted byproducts. A systematic approach to temperature optimization is recommended (see Protocol 1).

  • Q3: How can I determine the optimal temperature for my specific reaction?

    • A3: The optimal temperature will depend on your specific substrate and reaction conditions. A good approach is to run a small-scale temperature screening experiment. Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 40 °C) and monitor the progress of each by TLC or LC-MS to determine the best balance of reaction rate and purity.

  • Q4: Does the hydrochloride salt affect the thermal stability of the compound?

    • A4: Yes, the hydrochloride salt form generally increases the stability of the molecule compared to the free base. Protonation of the imidazole ring reduces its nucleophilicity and potential to participate in side reactions. However, it is still a reactive acyl chloride and should be handled with care.

  • Q5: Are there any visual cues I should watch for that indicate a temperature-related problem?

    • A5: A significant color change in the reaction mixture, typically to yellow or brown, is a strong indicator of thermal degradation.[1] Also, be aware of any unexpected evolution of gas or a rapid, uncontrolled increase in temperature, which could signal a runaway reaction.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Optimization

This protocol provides a systematic approach to determining the optimal reaction temperature for the acylation of a nucleophile (e.g., an amine or alcohol) with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the nucleophilic substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq.) in the same anhydrous solvent dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

  • Temperature Screening:

    • Run 1 (0 °C): Maintain the reaction at 0 °C and monitor its progress every 30 minutes for 2-4 hours by quenching aliquots with methanol and analyzing via TLC or LC-MS.

    • Run 2 (Room Temperature): If the reaction is slow at 0 °C, set up an identical reaction and allow it to stir at room temperature (~20-25 °C). Monitor as described above.

    • Run 3 (Elevated Temperature): If the reaction remains slow at room temperature, set up a third reaction and gently heat it to 40-50 °C using a controlled temperature oil bath. Monitor closely for both product formation and the appearance of any new spots on the TLC, which may indicate byproducts.

  • Analysis: Compare the yield, purity, and reaction time from each run to determine the optimal temperature for your specific application.

Table 1: General Temperature Guidelines for Acylation Reactions
Reaction TemperaturePotential OutcomeRecommendations
-20 °C to 0 °C Slow reaction rate, high selectivity, minimal degradation.Ideal starting point, especially for highly reactive nucleophiles.
Room Temperature (~20-25 °C) Moderate reaction rate, generally good selectivity.A good second step if the reaction is slow at 0 °C.
40 °C to 60 °C Faster reaction rate, increased risk of side reactions and degradation.Use with caution for less reactive nucleophiles. Monitor closely.
> 60 °C High risk of significant degradation and byproduct formation.Generally not recommended without extensive optimization and justification.

V. Visualizing Workflows

Diagram 1: Decision Tree for Temperature Troubleshooting

This diagram outlines a logical workflow for troubleshooting common temperature-related issues in your acylation reaction.

Temperature_Troubleshooting start Reaction Start low_yield Low or No Yield? start->low_yield color_change Color Change (Yellow/Brown)? low_yield->color_change No temp_too_low Action: Gradually increase temperature (RT, then 40-50°C) low_yield->temp_too_low Yes inconsistent Inconsistent Results? color_change->inconsistent No temp_too_high Action: Lower reaction temperature and/or use inert atmosphere color_change->temp_too_high Yes check_control Action: Standardize temperature control, reagent addition, and stirring inconsistent->check_control Yes success Successful Reaction inconsistent->success No temp_too_low->success temp_too_high->success check_control->success

Caption: Troubleshooting flowchart for temperature issues.

VI. References

  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. Molbase. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Thermogravimetric Analysis of Enthalpy Variation of 1-Alkyl-3-methylimidazole Chloride. Acta Physico-Chimica Sinica. [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Acylation with 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile acylating agent. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during its use, with a particular focus on overcoming the hurdles presented by sterically demanding substrates.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter in a question-and-answer format, providing both explanations and actionable solutions.

Question 1: I am observing low to no yield when reacting 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride with a sterically hindered secondary amine. What is the likely cause and how can I improve the outcome?

Answer:

This is a classic problem of steric hindrance. The bulky groups on your amine are likely preventing its effective nucleophilic attack on the carbonyl carbon of the acyl chloride. The rigid, planar structure of the imidazole ring itself can contribute to this challenge. Here’s a breakdown of the issue and a multi-pronged approach to solving it:

Causality: The rate of an acylation reaction is highly dependent on the ability of the nucleophile (the amine) to approach the electrophile (the acyl chloride). When both reactants have bulky substituents, the activation energy for the reaction increases dramatically, leading to a slow or non-existent reaction at standard temperatures.

Solutions:

  • Optimize Your Base: The choice of base is critical. In this reaction, the base serves two purposes: to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine hydrochloride salt (if you are using the salt form of the amine).[1][]

    • Use a Hindered, Non-Nucleophilic Base: Standard bases like triethylamine (TEA) can sometimes be too small and may not be effective in deprotonating a hindered amine hydrochloride in a crowded transition state. Consider using a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to compete as nucleophiles while being effective at scavenging protons.

    • Stoichiometry: Ensure you are using at least two equivalents of the base: one to neutralize the HCl from the acyl chloride reagent and one to deprotonate your amine salt. An excess (2.5-3 equivalents) is often beneficial to drive the reaction to completion.

  • Elevate the Reaction Temperature: Increasing the thermal energy of the system can provide the molecules with the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.

    • Stepwise Heating: Begin the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed after a few hours, gradually increase the temperature to 40-60 °C, and then higher if necessary. Be mindful that excessive heat can lead to byproduct formation.

  • Solvent Selection: The solvent can influence the reaction rate and solubility of your reactants.

    • Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be excellent choices for challenging acylations. They are effective at dissolving a wide range of substrates and can help to stabilize charged intermediates. However, be aware that DMF can be a source of dimethylamine as an impurity, which could lead to a byproduct.

    • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding carboxylic acid.[3]

  • Consider a Catalyst: For particularly challenging cases, the addition of a catalyst can be beneficial.

    • 4-Dimethylaminopyridine (DMAP): A catalytic amount of DMAP can significantly accelerate acylation reactions. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate.[] However, be cautious with highly hindered systems, as the formation of the acyl-DMAP intermediate itself might be sterically disfavored.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_base Is the base a hindered, non-nucleophilic one (e.g., DIPEA)? Are at least 2 equivalents used? start->check_base check_base->start No, adjust base increase_temp Gradually increase temperature (e.g., to 40-80°C) check_base->increase_temp Yes change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) under anhydrous conditions increase_temp->change_solvent Still no improvement success Reaction Successful increase_temp->success Improvement observed add_catalyst Add a catalytic amount of DMAP (0.1 eq) change_solvent->add_catalyst Still no improvement change_solvent->success Improvement observed add_catalyst->success Improvement observed failure Consider Alternative Reagents add_catalyst->failure Still no improvement

Caption: Troubleshooting flowchart for low-yield acylations.

Question 2: My reaction mixture turns cloudy and a precipitate forms, but my desired product is not being formed. What is happening?

Answer:

This is a common observation and usually points to a salt formation issue rather than product precipitation.

Causality: The reaction of an amine with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride generates one equivalent of HCl. If you are also starting with an amine hydrochloride salt, you have two sources of chloride ions. When you add your base (e.g., DIPEA), it will be protonated, forming a salt (e.g., DIPEA hydrochloride). This salt may have limited solubility in your reaction solvent (especially less polar ones like dichloromethane or THF), causing it to precipitate out.

Solutions:

  • Verify the Precipitate: Do not assume the precipitate is your product. Take a small aliquot of the reaction mixture (including the solid), dissolve it in a suitable solvent (like methanol or DMSO), and analyze it by LC-MS to identify the components.

  • Ensure Sufficient Base: As mentioned previously, ensure you have at least two equivalents of base to neutralize all sources of acid. An insufficient amount of base will leave you with unreacted amine hydrochloride, which is not nucleophilic.[1]

  • Solvent Choice: If the salt precipitation is problematic for stirring or analysis, switching to a more polar solvent like DMF may keep the salt in solution.

Question 3: I am getting a significant amount of 1-methyl-1H-imidazole-5-carboxylic acid in my final product. How can I prevent this?

Answer:

The presence of the carboxylic acid is a clear indication of the hydrolysis of your starting acyl chloride.

Causality: Acyl chlorides are highly electrophilic and will react readily with water. This can happen if your solvents are not anhydrous, if there is moisture in the air, or if your amine starting material is not dry.

Solutions:

  • Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry your glassware in an oven before use. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Dry Your Reagents: Ensure your amine and base are free of water. If necessary, dry them over a suitable drying agent.

  • Order of Addition: It is often best to combine the amine and the base in your anhydrous solvent first, and then add the acyl chloride (either as a solid or a solution in the same anhydrous solvent) to the mixture. This ensures that the nucleophilic amine is readily available to react with the acyl chloride as soon as it is introduced.

Frequently Asked Questions (FAQs)

Why is this reagent provided as a hydrochloride salt?

The hydrochloride salt form enhances the stability and shelf-life of the acyl chloride. The protonation of one of the imidazole nitrogens reduces the overall electron density of the ring system, making the acyl chloride group less susceptible to decomposition over time. It also makes the compound a crystalline solid, which is easier to handle and weigh accurately compared to a potentially reactive oil.

What is the mechanism of acylation with this reagent?

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the new amide bond. A base is required to neutralize the HCl that is generated.

Acylation Mechanism with a Hindered Amine

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Deprotonation R1(R2)NH R¹(R²)N-H AcylCl Im-C(=O)Cl R1(R2)NH->AcylCl Tetrahedral Im-C(O⁻)(Cl)-N⁺H(R¹)(R²) Tetrahedral_2 Im-C(O⁻)(Cl)-N⁺H(R¹)(R²) Amide_H Im-C(=O)-N⁺H(R¹)(R²) + Cl⁻ Tetrahedral_2->Amide_H Amide_H_2 Im-C(=O)-N⁺H(R¹)(R²) Final_Amide Im-C(=O)-N(R¹)(R²) + Base-H⁺ Amide_H_2->Final_Amide Base Base Base->Amide_H_2

Caption: Mechanism of amide bond formation.

Can I use alternative coupling reagents if steric hindrance is too severe?

Yes, if optimizing the conditions for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride fails, several other powerful coupling reagents are designed for sterically demanding amide bond formations.[] These often work by activating the corresponding carboxylic acid in situ.

Reagent ClassExamplesMechanism Highlights
Uronium/Guanidinium HATU, HBTU, HCTUForm highly reactive O-acylisourea intermediates.
Phosphonium PyBOP, BOPGenerate reactive phosphonium esters.
Carbodiimide DCC, EDC (often with HOBt or HOAt)Form O-acylisourea intermediates; additives suppress side reactions.
What analytical techniques are best for monitoring this reaction?
  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. Use a solvent system that provides good separation between your starting materials and the expected product. The product amide will typically be less polar than the amine starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to track the consumption of starting materials and the formation of the product, as well as identify any byproducts by their mass.

Experimental Protocol: Acylation of a Sterically Hindered Amine

This protocol provides a robust starting point for the acylation of a sterically hindered secondary amine, such as diisopropylamine, which can be adapted for other challenging substrates.

Materials:

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add diisopropylamine (1.2 eq) and anhydrous DMF (to make a 0.2 M solution based on the limiting reagent).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise with stirring.

  • Acyl Chloride Addition: In a separate flask, dissolve 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled amine/base mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by LC-MS.

  • Heating (If Necessary): If the reaction has not proceeded to a significant extent, heat the mixture to 50 °C and continue to monitor.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.

References

  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Why did my amide syntesis does not work? (2021). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]

  • Amide from carboxylic acid synthesis. (2024). Reddit. Retrieved January 11, 2026, from [Link]

  • Regioselective N-acylation of nitrogenous heterocyclic compounds. (2014). International Journal of ChemTech Research, 6(7), 3648-3655. [Link]

  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. (n.d.). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega, 7(26), 22811–22821. [Link]

  • Method of synthesis of 1-acyl imidazoles. (1965). Google Patents.
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]

  • 1-Methyl-1H-imidazole-2-carbonyl chloride. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Methyl (1H-imidazole-1-carbonyl)-L-alaninate. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • The regioselective acylation reactions of imidazopyridines. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride Reactions

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the characterization and troubleshooting of impurities arising from reactions involving 1-Methyl-1H-imidazole-5-carbonyl chloride hydroc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the characterization and troubleshooting of impurities arising from reactions involving 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesis and purification, ensuring the integrity of your experimental outcomes.

Introduction

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a valuable heterocyclic building block in medicinal chemistry and materials science. Its reactive acyl chloride moiety allows for the facile introduction of the 1-methyl-1H-imidazole-5-carboxamide core into a wide range of molecules. However, the high reactivity of this compound, coupled with the nuances of heterocyclic chemistry, can lead to the formation of various impurities that may complicate reaction work-ups, purification, and ultimately impact the quality of the final product. This guide provides a comprehensive overview of potential impurities, troubleshooting strategies for their formation, and detailed analytical protocols for their identification and characterization.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and use of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Issue 1: Low or No Yield of the Desired Acylated Product

Symptoms:

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting amine/alcohol.

  • The primary product isolated is the hydrolyzed carboxylic acid (1-Methyl-1H-imidazole-5-carboxylic acid).

Potential Causes & Solutions:

  • Moisture Contamination: Acyl chlorides are extremely sensitive to moisture, leading to rapid hydrolysis back to the corresponding carboxylic acid.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incomplete Acyl Chloride Formation: If you are preparing the acyl chloride in situ from 1-Methyl-1H-imidazole-5-carboxylic acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), the conversion may be incomplete.

    • Solution: Use a slight excess of the chlorinating agent (typically 1.2-1.5 equivalents). Consider the use of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride, which can accelerate the reaction.[2] For thionyl chloride reactions, refluxing may be necessary to drive the reaction to completion.[3]

  • Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines or alcohols may react sluggishly with the acyl chloride.

    • Solution: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct of the acylation reaction, which can protonate and deactivate the nucleophile.[4] For particularly challenging nucleophiles, the use of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.

Issue 2: Observation of a Brown or Dark-Colored Reaction Mixture

Symptoms:

  • The reaction mixture darkens significantly upon addition of the acyl chloride or during heating.

  • TLC analysis shows multiple, often polar, byproducts.

Potential Causes & Solutions:

  • Degradation of the Imidazole Ring: Imidazole and its derivatives can be susceptible to degradation under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[5]

    • Solution: Maintain a controlled reaction temperature. If heating is necessary, perform small-scale experiments to determine the optimal temperature that promotes the desired reaction without significant degradation. Minimize reaction times where possible.

  • Side Reactions with Thionyl Chloride: Thionyl chloride can sometimes lead to the formation of colored byproducts, especially with electron-rich heterocyclic systems.[3]

    • Solution: If thionyl chloride is suspected to be the cause, consider using a milder chlorinating agent like oxalyl chloride. Ensure that the thionyl chloride is of high purity and freshly distilled if necessary.

Issue 3: Presence of an Unexpected Chlorine-Containing Impurity

Symptoms:

  • Mass spectrometry analysis reveals an impurity with a mass corresponding to the addition of a chlorine atom to one of the starting materials or the product.

Potential Causes & Solutions:

  • Chlorination of the Imidazole Ring: Under certain conditions, particularly with excess thionyl chloride and elevated temperatures, electrophilic chlorination of the imidazole ring can occur.

    • Solution: Use a stoichiometric amount of the chlorinating agent. Maintain a lower reaction temperature. If ring chlorination persists, alternative methods for activating the carboxylic acid, such as using coupling reagents (e.g., HATU, HOBt), should be considered.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride?

A1: The most prevalent impurities typically arise from three main sources: the starting materials, the synthesis process, and degradation.

Impurity ClassSpecific ExamplesOrigin
Process-Related 1-Methyl-1H-imidazole-5-carboxylic acidIncomplete reaction with the chlorinating agent or hydrolysis of the product.
Unreacted Chlorinating Agent and Byproducts (e.g., sulfur dioxide, HCl)Excess reagent from the synthesis step.
Degradation Dimerized or polymerized imidazole speciesSelf-reaction or degradation under harsh conditions.
Side-Reaction N-acylated urea (if DMF is used as a catalyst)Reaction of the acyl chloride with DMF.
Ring-chlorinated derivativesSide reaction with the chlorinating agent.

Q2: How can I best store 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride to prevent degradation?

A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator. For long-term storage, refrigeration is recommended to minimize thermal degradation.

Q3: My acylation reaction with an amine is sluggish. What can I do to improve the reaction rate?

A3: First, ensure your reaction is truly anhydrous. If the issue persists, the addition of a tertiary amine base like triethylamine or DIPEA (2-3 equivalents) is essential to neutralize the generated HCl. For sterically hindered or electronically poor amines, adding a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

III. Analytical Characterization of Impurities

A multi-technique approach is often necessary for the unambiguous identification of impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for the separation and initial identification of impurities based on their retention times and mass-to-charge ratios.

Proposed HPLC Method:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and Mass Spectrometry (ESI+)

This method should provide good separation of the polar starting materials and impurities from the less polar acylated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of unknown impurities once they have been isolated or sufficiently enriched.

  • ¹H NMR: Can provide crucial information about the number and connectivity of protons. The chemical shifts of the imidazole ring protons are sensitive to substitution and can indicate if side reactions have occurred on the ring.[6]

  • ¹³C NMR: Provides information on the carbon skeleton and can help identify changes in the functional groups.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete structure of an unknown impurity by revealing proton-proton and proton-carbon correlations.

IV. Visualizing Impurity Formation Pathways

The following diagrams illustrate the key reaction and potential impurity formation pathways.

Synthesis and Hydrolysis 1-Methyl-1H-imidazole-5-carboxylic acid 1-Methyl-1H-imidazole-5-carboxylic acid 1-Methyl-1H-imidazole-5-carbonyl chloride HCl 1-Methyl-1H-imidazole-5-carbonyl chloride HCl 1-Methyl-1H-imidazole-5-carboxylic acid->1-Methyl-1H-imidazole-5-carbonyl chloride HCl SOCl₂ or (COCl)₂ 1-Methyl-1H-imidazole-5-carbonyl chloride HCl->1-Methyl-1H-imidazole-5-carboxylic acid H₂O (Hydrolysis)

Caption: Synthesis of the acyl chloride and its primary degradation pathway via hydrolysis.

Acylation and Side Reactions cluster_main Main Reaction cluster_side Potential Side Reactions 1-Methyl-1H-imidazole-5-carbonyl chloride HCl 1-Methyl-1H-imidazole-5-carbonyl chloride HCl Desired Amide/Ester Desired Amide/Ester 1-Methyl-1H-imidazole-5-carbonyl chloride HCl->Desired Amide/Ester R-NH₂ or R-OH / Base Ring-Chlorinated Impurity Ring-Chlorinated Impurity 1-Methyl-1H-imidazole-5-carbonyl chloride HCl->Ring-Chlorinated Impurity Excess SOCl₂ / Heat Dimerization/Polymerization Dimerization/Polymerization 1-Methyl-1H-imidazole-5-carbonyl chloride HCl->Dimerization/Polymerization Harsh Conditions

Caption: Desired acylation reaction and potential side reactions leading to impurities.

V. Experimental Protocols

Protocol 1: General Procedure for Acylation using 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride
  • To a solution of the amine or alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C under an inert atmosphere, add a solution of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Acids to Acyl Chlorides, Part 1. (2021, August 20). YouTube. [Link]

  • Nawaz, H., Pires, P., & El Seoud, O. A. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2004). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of pharmaceutical sciences, 93(8), 2037–2050.
  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?[Link]

  • Kabaňová, N., & Tokárová, Z. (2024). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. International Journal of Environmental Science and Technology.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?[Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR...[Link]

  • Singh, A., Kumar, A., & Singh, R. K. (2024). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Chemistry & biodiversity, e202403020.

Sources

Optimization

Improving selectivity in reactions with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for improving reaction selectivity and overcoming common challenges encountered when using this versatile acylating agent.

Introduction to the Reagent

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a highly reactive acylating agent, valued for its ability to introduce the 1-methyl-1H-imidazole-5-carbonyl moiety into a wide range of molecules. As an acyl chloride, it exhibits strong electrophilicity at the carbonyl carbon, making it susceptible to attack by even weak nucleophiles.[1][2] Its hydrochloride salt form ensures stability during storage but requires careful consideration during reaction setup, as the HCl must be neutralized.

This guide provides a structured approach to troubleshooting and protocol optimization, moving from frequently asked questions to in-depth experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction shows no or very low conversion. What is the most common cause?

A: The most frequent cause is moisture contamination. Acyl chlorides are highly sensitive to water and will rapidly hydrolyze to the corresponding carboxylic acid, rendering them unreactive for acylation.[3][4] Ensure all glassware is oven-dried, use anhydrous solvents, and handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Another common issue is inadequate neutralization of the hydrochloride salt and the HCl generated during the reaction; ensure you are using at least two equivalents of a suitable base.

Q2: What is the purpose of the hydrochloride salt, and how do I handle it?

A: The hydrochloride salt enhances the compound's stability for storage. However, for the acylation reaction to proceed, the HCl must be neutralized. This is typically achieved by adding at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent neutralizes the starting reagent's HCl salt, and the second equivalent scavenges the HCl molecule produced during the acylation of your substrate.[5][6]

Q3: Can I use a base like pyridine or 4-Dimethylaminopyridine (DMAP)?

A: While pyridine can be used as a base, it can also act as a nucleophilic catalyst. Similarly, DMAP is a highly effective acylation catalyst that forms a reactive N-acylpyridinium intermediate. These can be beneficial for difficult acylations but may also lead to unwanted side reactions or complicate purification. For initial trials, a non-nucleophilic amine base like TEA or DIPEA is recommended to act solely as an HCl scavenger.

Q4: How should I monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your reaction mixture with your starting amine/alcohol and the acyl chloride (or its hydrolysis product). The disappearance of the starting nucleophile and the appearance of a new, typically less polar, product spot indicates reaction progress. For more quantitative analysis, LC-MS is highly effective.

Part 2: Troubleshooting Guide - Improving Selectivity

This section addresses more complex issues, particularly achieving chemoselectivity in substrates with multiple nucleophilic sites.

Issue 1: Poor Chemoselectivity Between Amine and Alcohol Groups (N-acylation vs. O-acylation)

Q: I am trying to acylate a primary amine in the presence of a primary or secondary alcohol, but I am getting a mixture of N-acylated and O-acylated products. How can I favor N-acylation?

A: This is a common challenge rooted in the relative nucleophilicity of the functional groups. While primary amines are generally more nucleophilic than alcohols, factors like steric hindrance and reaction conditions can lead to competitive O-acylation.

Causality & Solution Workflow:

  • Exploit Inherent Nucleophilicity: The N-H bond of a primary amine is more acidic and the nitrogen lone pair is more available than that of an alcohol. This inherent reactivity difference is your primary tool.

    • Action: Run the reaction at a low temperature (e.g., -20 °C to 0 °C). The acylation of the more nucleophilic amine should have a lower activation energy and thus proceed faster at reduced temperatures, minimizing the acylation of the less reactive alcohol.

  • Leverage Basicity and Protonation: The choice of base and stoichiometry is critical.

    • Action: Use exactly one equivalent of a non-nucleophilic base (e.g., DIPEA) relative to your amino alcohol substrate. At low temperatures, the base will preferentially deprotonate the more acidic ammonium species formed transiently, but it will be insufficient to significantly deprotonate the alcohol, keeping its nucleophilicity low.

  • Solvent Effects: The solvent can influence nucleophilicity through hydrogen bonding.

    • Action: Use aprotic, non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents do not significantly solvate and stabilize the amine, preserving its high nucleophilicity relative to the alcohol.

Troubleshooting Decision Diagram:

G start Problem: Poor N- vs. O-Selectivity temp Is the reaction run at low temp (0°C or below)? start->temp base Are you using >1 eq. of base? temp->base No sol_low_temp Action: Lower temperature to -20°C to 0°C. Adds kinetic control. temp->sol_low_temp Yes solvent Is the solvent aprotic (DCM, THF)? base->solvent No sol_base Action: Use 1.05 eq. of non-nucleophilic base (DIPEA). Minimizes alcohol deprotonation. base->sol_base Yes sol_solvent Action: Switch to anhydrous DCM or THF. Avoids protic solvent interference. solvent->sol_solvent Yes success Outcome: Improved N-Acylation Selectivity solvent->success No sol_low_temp->base sol_base->solvent sol_solvent->success

Caption: Decision workflow for troubleshooting N- vs. O-acylation.

Issue 2: Formation of an Unexpected Byproduct - Possible Intramolecular Cyclization

Q: After acylating my amino alcohol, I see a major byproduct with a mass corresponding to the cyclized product (e.g., an oxazolidinone derivative from a β-amino alcohol), not the simple amide. Why is this happening?

A: This suggests an intramolecular reaction is occurring after the initial desired acylation. The reaction of β-amino alcohols with carbonylating agents is known to sometimes yield cyclic products like 1,3-oxazolidin-2-ones.[7]

Mechanism & Prevention:

  • Initial Acylation: The reaction likely proceeds as intended first, with either N- or O-acylation.

  • Intramolecular Attack: If the initial acylation occurs on the "wrong" atom (e.g., O-acylation when N-acylation is desired), the neighboring nucleophile (the amine) can perform a subsequent intramolecular attack on the newly formed ester carbonyl, displacing the imidazole group and forming a stable cyclic product. Even with initial N-acylation, if conditions are harsh, the hydroxyl group might be deprotonated and attack the amide carbonyl.

Preventative Measures:

  • Strict Temperature Control: As with improving selectivity, maintain low temperatures throughout the reaction and quench before allowing the mixture to warm to room temperature. This minimizes the energy available for the secondary cyclization reaction.

  • Use of Protecting Groups: If temperature control is insufficient, consider protecting the alcohol functional group (e.g., as a silyl ether like TBDMS) before the acylation step. The protecting group can then be removed in a subsequent step.

  • Inverse Addition: Add the acyl chloride solution slowly to the solution of the amino alcohol and base. This maintains a low concentration of the highly reactive acyl chloride, reducing the likelihood of side reactions.[8]

Part 3: Experimental Protocols & Data Management

Protocol 3.1: General Procedure for Amide Synthesis

This protocol provides a robust starting point for the acylation of a primary or secondary amine.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A 1. Dissolve amine (1 eq.) & DIPEA (2.2 eq.) in anhydrous DCM under N2. B 2. Cool solution to 0°C. A->B C 3. Add 1-Methyl-1H-imidazole-5-carbonyl chloride HCl (1.1 eq.) portion-wise. B->C D 4. Stir at 0°C to RT. Monitor by TLC. C->D E 5. Quench with H2O. Separate layers. D->E F 6. Wash organic layer with brine, dry (Na2SO4), and concentrate. E->F G 7. Purify by column chromatography. F->G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Coupling Reagents: Benchmarking 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Against Industry Standards

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. The choice of coupling reagent is a c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. The choice of coupling reagent is a critical parameter that dictates the success of peptide synthesis, influencing yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride with established coupling reagents such as HATU, HBTU, and EDC/HOBt. We will delve into their mechanisms of action, comparative performance, and provide practical, field-proven insights to inform your selection process.

The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond, a type of amide bond, between two amino acids is not a spontaneous process. It requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1] Coupling reagents are the catalysts that facilitate this activation. An ideal coupling reagent should promote rapid and complete acylation, minimize the risk of racemization at the chiral α-carbon of the amino acid, and generate byproducts that are easily removed from the reaction mixture.[2] The choice of reagent can be the difference between a high-purity, biologically active peptide and a complex mixture of isomers and byproducts.

A Profile of Common Coupling Reagents

Before evaluating 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, it is essential to understand the performance of the most widely used coupling reagents in modern peptide synthesis.

The Onium Salt Family: HATU and HBTU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium/uronium salt-based reagents that have become the gold standard for many peptide synthesis applications.[3] They are prized for their high efficiency, rapid reaction kinetics, and their ability to suppress racemization.[2][4]

The efficacy of these reagents lies in their ability to form highly reactive activated esters. The general mechanism, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), involves the formation of an active ester with either HOAt (1-hydroxy-7-azabenzotriazole) for HATU or HOBt (1-hydroxybenzotriazole) for HBTU. These active esters are then readily attacked by the amine component to form the peptide bond.[2] The presence of the HOAt or HOBt moiety is crucial for both increasing the reaction rate and minimizing racemization.[5]

The Carbodiimide Approach: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is frequently used in conjunction with an additive like HOBt.[6] Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[3] The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form a less reactive but more stable HOBt-active ester, which then proceeds to react with the amine.[5][6]

Introducing 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride: A Putative Coupling Reagent

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is an acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives and were historically one of the first classes of compounds used for peptide bond formation.[8][9] Their high reactivity stems from the excellent leaving group ability of the chloride ion.[10]

Proposed Mechanism of Action

The mechanism of an acyl chloride in peptide coupling is straightforward. The highly electrophilic carbonyl carbon of the acyl chloride is directly attacked by the nucleophilic amino group of the second amino acid. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid that is formed as a byproduct.

dot digraph "Acyl_Chloride_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Proposed mechanism for peptide bond formation using an acyl chloride."

Anticipated Performance and Challenges

While no direct comparative studies on the performance of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride as a peptide coupling reagent are readily available in published literature, we can infer its potential advantages and disadvantages based on the known chemistry of acyl chlorides and imidazole derivatives.

Potential Advantages:

  • High Reactivity: Acyl chlorides are generally more reactive than the active esters formed by HATU, HBTU, or EDC/HOBt, which could lead to very rapid coupling reactions.[11]

  • Cost-Effectiveness: The starting material, 1-Methyl-1H-imidazole-5-carboxylic acid, and the chlorinating agents used to prepare the acyl chloride are often less expensive than complex onium salts.

Significant Challenges:

  • Racemization: The high reactivity of acyl chlorides is a double-edged sword. They are known to be highly prone to causing racemization of the activated amino acid, which is a major concern in peptide synthesis.[12] The formation of an oxazolone intermediate, a key pathway for racemization, is often accelerated with highly reactive activating agents.[5]

  • Side Reactions: The high electrophilicity of acyl chlorides can lead to side reactions with sensitive functional groups on amino acid side chains.

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid, which can complicate handling and storage.

  • Byproduct Removal: The hydrochloric acid byproduct must be scavenged by a base, which can itself contribute to racemization.[13]

The presence of the N-methylated imidazole ring may influence the reactivity. Imidazole and its derivatives are known to act as acyl transfer catalysts.[14] It is possible that the imidazole nitrogen could play a role in the reaction, potentially through intramolecular catalysis, but this is speculative without experimental evidence.

Comparative Performance Data

The following table summarizes the expected and documented performance characteristics of the discussed coupling reagents. The data for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is inferred based on the general properties of acyl chlorides.

Feature1-Methyl-1H-imidazole-5-carbonyl chloride HClHATUHBTUEDC/HOBt
Reagent Class Acyl ChlorideAminium/Uronium SaltAminium/Uronium SaltCarbodiimide
Coupling Efficiency Potentially Very HighVery HighHighGood to High
Reaction Speed Potentially Very FastFastFastModerate
Racemization Risk Very High (Inferred) Very Low Low Low to Moderate
Moisture Sensitivity HighModerateModerateLow
Byproduct Removal Requires base to neutralize HClGenerally straightforwardGenerally straightforwardUrea byproduct can be problematic
Cost Low (Inferred)HighModerateLow

Experimental Protocols

General Protocol for Peptide Coupling with HATU
  • Dissolve the N-protected amino acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF).

  • Add HATU (1.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the amino acid.

  • Add the amino component (e.g., resin-bound peptide with a free N-terminus) (1.0 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring completion by a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Upon completion, proceed with the appropriate workup or washing steps to remove excess reagents and byproducts.

dot digraph "HATU_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption="Experimental workflow for HATU-mediated peptide coupling."

Hypothetical Protocol for Peptide Coupling with 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Note: This is a generalized, hypothetical protocol based on the principles of acyl chloride chemistry. Optimization would be required.

  • Dissolve the amino component (1.0 eq) in a dry, aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.0 eq) in the same dry, aprotic solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction for completion.

  • Upon completion, quench the reaction with a proton source (e.g., water or a mild aqueous acid) and proceed with standard workup and purification procedures.

Conclusion and Recommendations

While 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride presents a potentially reactive and cost-effective option for amide bond formation, its utility as a peptide coupling reagent is likely severely limited by the high risk of racemization associated with acyl chlorides. For the synthesis of peptides where stereochemical integrity is paramount for biological activity, the use of well-established onium salt reagents like HATU or carbodiimides with additives like EDC/HOBt is strongly recommended. These reagents have a proven track record of providing high coupling efficiencies with minimal racemization.

Further research and experimental validation are necessary to determine if 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride offers any advantages over existing reagents, particularly in terms of suppressing racemization, perhaps through a unique mechanism involving the imidazole moiety. Until such data is available, it should be considered a high-risk choice for routine peptide synthesis.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Review Article. (2011, May 1).
  • Benchchem. (n.d.).
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • LibreTexts Chemistry. (2020, May 30). 25.8: Peptide Synthesis.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • Benchchem. (n.d.). Application Notes and Protocols for HBTU in Complex Peptide Synthesis.
  • YouTube. (2019, January 19). Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide).
  • Kyoto University Research Information Repository. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology.
  • Nature. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis?
  • NIH. (n.d.).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • PubMed. (n.d.). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Peptide Synthesis Reagents.
  • NIH. (n.d.).
  • NIH. (n.d.). Introduction to Peptide Synthesis.

Sources

Comparative

A Comparative Guide to Peptide Coupling Reagents: The Established Efficacy of DCC/HOBt versus the Potential of Novel Acyl Chlorides

In the landscape of synthetic peptide chemistry, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is a critical decision that profoundly impacts reaction yield...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic peptide chemistry, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is a critical decision that profoundly impacts reaction yield, purity, and the biological activity of the final peptide. For decades, the combination of N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) has been a cornerstone of peptide synthesis, valued for its cost-effectiveness and efficiency.[1][2] However, the constant drive for improved methodologies has led to the exploration of alternative activating agents, including various acyl chlorides.

This guide provides an in-depth comparison of the classical DCC/HOBt coupling system with the theoretical and practical considerations of using a specialized acyl chloride, exemplified by 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. While extensive data on this specific imidazole derivative in peptide synthesis is not widely available in peer-reviewed literature, we will extrapolate its potential efficacy based on the known reactivity of acyl chlorides, providing a balanced perspective for researchers and drug development professionals.

The Cornerstone of Peptide Synthesis: DCC/HOBt

The carbodiimide-mediated approach, particularly with DCC, has been a workhorse in peptide synthesis since its introduction.[3][4] The mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, which can complicate purification.[5]

The introduction of HOBt as an additive was a significant advancement, as it intercepts the O-acylisourea to form an HOBt-active ester.[6][7] This active ester is more stable than the O-acylisourea, reducing the risk of racemization and improving coupling efficiency.[8][9]

The DCC/HOBt Reaction Mechanism

DCC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - DCU Racemization Racemization O_Acylisourea->Racemization Side Reaction (Oxazolone formation) DCU DCU Byproduct (Insoluble) HOBt HOBt Peptide Peptide Bond (R-CONH-R') HOBt_Ester->Peptide + H2N-R' Amine Amine (H2N-R') HOBt_regen HOBt (regenerated)

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Advantages and Disadvantages of DCC/HOBt
FeatureAdvantagesDisadvantages
Cost Relatively low cost.[1][2]-
Efficacy High coupling efficiency, especially with HOBt.[8]Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification, particularly in solid-phase synthesis.[1][9]
Racemization HOBt effectively suppresses racemization.[7][8][9]Some level of racemization can still occur, especially with sensitive amino acids.[10]
Handling DCC is a potent skin sensitizer and requires careful handling.[1] HOBt can be explosive in its anhydrous form.[3]-

The Challenger: Acyl Chlorides in Peptide Synthesis

Acyl chlorides are among the most reactive carboxylic acid derivatives and can readily acylate amines to form amides.[11] This high reactivity, in theory, could lead to very rapid and efficient peptide bond formation. The use of a specialized acyl chloride, such as 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, introduces a heterocyclic moiety that could influence solubility and reactivity.

The Acyl Chloride Reaction Mechanism

The reaction of an acyl chloride with an amine is a direct nucleophilic acyl substitution. The high reactivity stems from the excellent leaving group ability of the chloride ion.

Acyl_Chloride_Mechanism cluster_reaction Acyl Chloride Coupling cluster_side_reaction Potential Side Reaction Acyl_Chloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate + H2N-R' Amine Amine (H2N-R') Peptide Peptide Bond (R-CONH-R') Tetrahedral_Intermediate->Peptide - Cl- HCl HCl Byproduct Acyl_Chloride_Racemization Acyl Chloride Racemization Racemization Acyl_Chloride_Racemization->Racemization Oxazolone formation

Caption: General mechanism of acyl chloride mediated amide bond formation.

Theoretical Advantages and Anticipated Challenges of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

While specific experimental data for this reagent in peptide synthesis is scarce, we can infer its potential properties. The imidazole ring may enhance solubility in organic solvents commonly used in peptide synthesis. The hydrochloride salt form suggests it is stable for storage.

FeaturePotential AdvantagesAnticipated Challenges
Reactivity High reactivity could lead to very fast coupling times.High reactivity can be difficult to control and may lead to side reactions.
Byproducts The primary byproduct is HCl, which can be neutralized by a base. This avoids the issue of insoluble byproducts like DCU.The generated HCl must be scavenged by a non-nucleophilic base to prevent protonation of the amine component. The choice of base is critical to avoid side reactions.
Racemization -Acyl chlorides of N-protected amino acids are known to be highly susceptible to racemization via the formation of an oxazolone intermediate.[12] This is a major drawback for peptide synthesis where stereochemical integrity is crucial.
Handling May be less of a skin sensitizer than DCC, though it is corrosive.Likely moisture-sensitive, requiring anhydrous reaction conditions.

Experimental Protocols

Standard DCC/HOBt Coupling Protocol (Solid-Phase)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (6 times) to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate the next Fmoc-protected amino acid (5 equivalents) with DCC (5 equivalents) and HOBt (5 equivalents) in DMF for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (4 times) to remove excess reagents and the soluble DCU. The majority of DCU will precipitate and can be challenging to remove completely.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Hypothetical Protocol for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Disclaimer: This is a theoretical protocol based on general principles of acyl chloride chemistry and requires experimental validation.

  • Resin Preparation: Swell and deprotect the resin as described in the DCC/HOBt protocol.

  • Acyl Chloride Formation: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid in an anhydrous solvent like dichloromethane (DCM). Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0°C. Alternatively, if using pre-formed 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, this step is omitted.

  • Coupling: Dissolve the 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous DMF. Add this solution to the resin and shake at room temperature. The reaction progress should be monitored closely due to the expected high reactivity.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and the diisopropylethylammonium chloride salt.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

Conclusion: A Balance of Reliability and Innovation

The DCC/HOBt coupling method remains a reliable and widely used strategy in peptide synthesis due to its well-understood mechanism, effectiveness in suppressing racemization, and cost-efficiency.[1][2] The primary drawback is the formation of the insoluble DCU byproduct, which can present purification challenges.[9]

The use of acyl chlorides, such as the hypothetical application of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, presents a trade-off. The potential for rapid reactions and the absence of an insoluble byproduct are attractive. However, the significant risk of racemization is a major hurdle that must be overcome for this class of reagents to be broadly applicable in the synthesis of chiral peptides.[12]

For researchers and drug development professionals, the choice of coupling reagent will depend on the specific requirements of the synthesis. For routine, cost-sensitive applications where purification methods are well-established, DCC/HOBt is an excellent choice. For the synthesis of peptides where racemization is a major concern, other established coupling reagents such as HBTU, HATU, or PyBOP may be preferred. While the exploration of novel reagents like specialized acyl chlorides is a testament to the ongoing innovation in peptide chemistry, they require rigorous experimental validation to demonstrate their efficacy and, most importantly, their ability to preserve the stereochemical integrity of the peptide products.

References

  • Optimizing Peptide Synthesis: The Role of HOOBT in Reducing Racemization. (n.d.).
  • Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. (2023, February 8).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts. (n.d.). Benchchem.
  • Why do labs use acyl chlorides for peptide synthesis?. (2020, July 25). Reddit.
  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Epimerisation in Peptide Synthesis. (n.d.). PubMed Central.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Peptide Synthesis. (2020, May 30). Chemistry LibreTexts.
  • Racemization Assays. (n.d.).
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.).
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). PubMed Central.
  • Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. (2025, August 6). ResearchGate.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Acyl chloride VS activated ester method. (2023, April 16). Custom Peptide Synthesis Omizzur Ltd.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride. (n.d.). Smolecule.
  • Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride. (n.d.).
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD.
  • New Trends in Peptide Coupling Reagents. (2001, June). ResearchGate.
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.
  • 1-Methyl-1H-iMidazole-5-carbonyl chloride CAS#: 41716-12-5. (n.d.). ChemWhat.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 13). ResearchGate.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (n.d.). Organic Syntheses Procedure.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (n.d.). RSC Publishing.

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Validation

Spectroscopic analysis to confirm product formation from 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

A Multi-Spectroscopic Approach to Confirming Product Formation from 1-Methyl-1H-imidazole-5-carbonyl chloride A Senior Application Scientist's Guide to Unambiguous Structural Verification In the landscape of pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Spectroscopic Approach to Confirming Product Formation from 1-Methyl-1H-imidazole-5-carbonyl chloride

A Senior Application Scientist's Guide to Unambiguous Structural Verification

In the landscape of pharmaceutical and materials science research, the synthesis of novel compounds is merely the first step. The true measure of success lies in the rigorous, unambiguous confirmation of a molecule's structure. For drug development professionals, this is not just a matter of academic accuracy; it is a foundational requirement for safety, efficacy, and intellectual property. The starting material, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, is a highly reactive acyl chloride, a valuable building block for creating a diverse range of derivatives such as amides and esters. Its reactivity, however, necessitates a robust analytical workflow to confirm that the desired transformation has occurred and to rule out the presence of unreacted starting materials or undesired side products.

This guide provides a comparative framework for using three core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to validate product formation. We will move beyond rote procedural descriptions to explain the causality behind our analytical choices, demonstrating how these orthogonal techniques converge to provide irrefutable evidence of molecular identity. For this purpose, we will use the common and illustrative reaction of 1-Methyl-1H-imidazole-5-carbonyl chloride with benzylamine to form the target amide, N-benzyl-1-methyl-1H-imidazole-5-carboxamide.

The Exemplar Reaction: From Acyl Chloride to Amide

The fundamental transformation we aim to confirm is the nucleophilic acyl substitution, where the highly reactive acyl chloride is converted into a more stable amide.[1][2] This reaction serves as an excellent model due to the distinct spectroscopic changes that accompany the formation of the new carbon-nitrogen bond.

G cluster_reactants Reactants cluster_products Products SM 1-Methyl-1H-imidazole-5-carbonyl chloride Prod N-benzyl-1-methyl-1H-imidazole-5-carboxamide SM->Prod + Benzylamine (2 equivalents) Nuc Benzylamine Salt Benzylammonium chloride

Caption: Reaction workflow for amide synthesis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is the ideal first-pass analysis. It is fast, requires minimal sample preparation, and provides a clear, high-level view of the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific, quantized frequencies. The carbonyl (C=O) double bond, in particular, produces a strong, sharp absorption band. The electronic environment surrounding this bond dictates its vibrational frequency. An acyl chloride's carbonyl is attached to a highly electronegative chlorine atom, which inductively withdraws electron density, strengthening and shortening the C=O bond. This results in a high-frequency absorption.[3][4] Conversely, in an amide, the nitrogen's lone pair of electrons can be delocalized into the carbonyl through resonance, which lengthens and weakens the C=O bond, lowering its vibrational frequency.[3][4] This predictable shift is the cornerstone of our IR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid product directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal after analysis.

Data Comparison: Acyl Chloride vs. Amide

The diagnostic power of IR lies in comparing the product spectrum to the starting material spectrum. The key is to look for the disappearance of one signal and the appearance of another.

Functional GroupStarting Material (Acyl Chloride)Product (Amide)Rationale for Change
C=O Stretch ~1810-1770 cm⁻¹ (strong, sharp)[4][5][6]~1690-1650 cm⁻¹ (strong, sharp)[3][6][7]Conversion of acyl chloride to amide decreases C=O bond order via resonance, lowering the frequency.
N-H Stretch Absent~3500-3200 cm⁻¹ (medium, often broad)Introduction of the secondary amide N-H group from benzylamine.
N-H Bend Absent~1550 cm⁻¹ (medium)Appearance of the "Amide II" band, characteristic of N-H bending.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: While IR confirms the functional group transformation, NMR spectroscopy elucidates the precise atomic connectivity, providing the definitive structural blueprint. By mapping the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR), we can confirm not only that an amide was formed, but that it was formed with the correct nucleophile (benzylamine) at the correct position.

Why it's a Self-Validating System: The combination of chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons) in ¹H NMR, along with the distinct chemical shifts in ¹³C NMR, creates a unique fingerprint for the target molecule. Any deviation from the expected pattern would indicate a different isomer, a side product, or unreacted starting material.

Experimental Protocol: Sample Preparation for NMR
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often useful for amides as it slows the exchange of the N-H proton, allowing it to be observed more clearly.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Standard: Add a small drop of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be invaluable.[9][10]

G H2 H-2 H4 H-4 CH3 N-CH₃ NH N-H CH2 CH₂ ArH Ar-H C_CO C=O C2 C-2 C4 C-4 C5 C-5

Caption: Key atoms for NMR correlation in the product.

Data Comparison: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information. The most significant changes will be the appearance of signals corresponding to the newly introduced benzyl group.

Proton EnvironmentStarting Material (Acyl Chloride)Product (N-benzyl Amide)Rationale for Change
Imidazole H-2 ~7.5-7.7 ppm (s)[11]~7.6-7.8 ppm (s)Minor shift due to change in electronic nature of C5 substituent.
Imidazole H-4 ~7.0-7.2 ppm (s)[11]~7.9-8.1 ppm (s)Significant downfield shift due to the anisotropic effect of the new amide carbonyl.
N-CH₃ ~3.7 ppm (s)[11][12]~3.8 ppm (s)Minor shift.
Benzylamine Protons Absent~7.2-7.4 ppm (m, 5H) ~4.6 ppm (d, 2H) ~8.5-9.0 ppm (t, 1H, in DMSO) Appearance of aromatic (Ar-H), benzylic (CH₂), and amide (N-H) protons confirms incorporation of the benzylamine moiety.
Data Comparison: ¹³C NMR Spectroscopy

¹³C NMR is particularly powerful for observing the carbonyl carbon, which experiences a dramatic change in its electronic environment.

Carbon EnvironmentStarting Material (Acyl Chloride)Product (N-benzyl Amide)Rationale for Change
Carbonyl (C=O) ~165-170 ppm~160-165 ppm Upfield shift upon conversion from a highly deshielded acyl chloride to a less deshielded amide.
Imidazole C-2, C-4, C-5 ~137, ~129, ~120 ppm[13]Minor shiftsShifts reflect the new electronic environment.
N-CH₃ ~34 ppm[13]~35 ppmMinor shift.
Benzyl Carbons Absent~138 ppm (quat.) ~127-129 ppm (Ar-CH) **~44 ppm (CH₂) **Appearance of these 4 new signals confirms the presence of the benzyl group.

Mass Spectrometry (MS): The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry provides the final, and perhaps most crucial, piece of evidence: the molecular weight of the product. This technique measures the mass-to-charge ratio (m/z) of ionized molecules. By confirming that the product has the exact molecular weight predicted from its chemical formula, we verify that the desired atoms have combined correctly. Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, making interpretation straightforward.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent that is compatible with mass spectrometry, such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: The solution is infused directly into the ESI source at a slow, constant flow rate.

  • Ionization: A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

  • Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio, generating the mass spectrum.

Data Comparison: Molecular Ion Confirmation
CompoundChemical FormulaExact MassExpected [M+H]⁺ (m/z)
Starting Material C₅H₅ClN₂O144.01145.02
Product C₁₂H₁₃N₃O215.11216.11

Synthesizing the Evidence: A Unified Analytical Logic

G Start Purified Reaction Product IR IR Spectroscopy Start->IR Quick Check NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Detailed Structure IR_Res ✓ Functional Group Transformed (Acyl Chloride → Amide) IR->IR_Res MS Mass Spectrometry NMR->MS Final Confirmation NMR_Res ✓ Correct Atomic Connectivity ✓ Regiochemistry Confirmed NMR->NMR_Res MS_Res ✓ Correct Molecular Formula ✓ Correct Molecular Weight MS->MS_Res Conclusion Unambiguous Structure Confirmed IR_Res->Conclusion NMR_Res->Conclusion MS_Res->Conclusion

Caption: Logical flow for multi-spectroscopic product validation.

This integrated approach ensures trustworthiness and scientific integrity. The IR spectrum provides the initial hypothesis: "an amide has been formed." The NMR data then tests and validates this hypothesis by providing a detailed structural map. Finally, the mass spectrum offers the definitive proof by confirming the elemental composition. When the data from all three techniques align with the predicted structure, the identity of the product is confirmed beyond a reasonable doubt. This rigorous, multi-faceted validation is the standard expected in modern chemical and pharmaceutical research.

References

  • Gao, Y., et al. (2021). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Available at: [Link]

  • LibreTexts Chemistry. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Available at: [Link]

  • Gao, X., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Available at: [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • ResearchGate. (2019). The mass spectra of imidazole and 1-methylimidazole. Available at: [Link]

  • ResearchGate. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Luk, Y. Y., et al. (2009). Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. Bioconjugate Chemistry. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of Reactions with 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride

Introduction In the landscape of modern drug discovery and synthetic chemistry, the precise and efficient formation of amide and ester bonds is paramount. Acylation reactions are a cornerstone of this endeavor, and the c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the precise and efficient formation of amide and ester bonds is paramount. Acylation reactions are a cornerstone of this endeavor, and the choice of acylating agent is critical to achieving desired outcomes in terms of yield, purity, and reaction kinetics.[1] 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is an activated acylating agent employed for its heightened reactivity, particularly in the synthesis of complex molecules. The imidazole core lends unique electronic properties, while the acyl chloride moiety provides the necessary electrophilicity for reactions with a broad range of nucleophiles.[2]

However, this high reactivity presents a significant analytical challenge. The reagent is sensitive to moisture, leading to rapid hydrolysis, and reactions can be accompanied by side products. Consequently, robust analytical methods are essential for accurate reaction monitoring, product quantification, and impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the indispensable technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[3]

This guide provides a comprehensive comparison of LC-MS methodologies for analyzing reactions involving 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. We will explore strategies for rapid reaction monitoring and precise quantification, compare its performance profile against common alternatives, and provide detailed, field-tested protocols to ensure the integrity and reproducibility of your analytical results.

The Analytical Imperative: Why LC-MS is Essential

The analysis of reactions with highly reactive acylating agents like 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride demands an analytical technique that can provide a clear, real-time picture of the reaction landscape.

Key Challenges:

  • Reagent Instability: The primary analytical challenge is the reagent's susceptibility to hydrolysis. The acyl chloride can readily react with trace amounts of water in the reaction mixture or during sample preparation to form the corresponding carboxylic acid (1-Methyl-1H-imidazole-5-carboxylic acid).

  • Reaction Speed: Acylations with this reagent are often rapid, necessitating a high-throughput analytical method to accurately track the consumption of starting materials and the formation of the desired product.[3]

  • Byproduct Formation: Besides hydrolysis, other side reactions can occur, depending on the substrate and reaction conditions. Identifying and quantifying these impurities is crucial for process optimization and quality control.

  • Matrix Effects: Reaction mixtures are often complex, containing catalysts, bases, and residual starting materials that can interfere with accurate quantification.[3]

LC-MS is uniquely suited to address these challenges by providing chromatographic separation of components prior to their sensitive and selective detection by mass spectrometry.[4]

Comparative LC-MS Methodologies

The optimal LC-MS strategy depends on the analytical objective. We will compare two primary workflows: high-throughput reaction monitoring for qualitative assessment and tandem mass spectrometry (MS/MS) for rigorous quantitative analysis.

Workflow 1: Rapid Reaction Monitoring with UPLC-MS

For rapid, qualitative checks on reaction progress, Ultra-Performance Liquid Chromatography (UPLC) coupled with a simple single quadrupole or time-of-flight (TOF) mass spectrometer is ideal.[3] The goal here is speed and efficiency, allowing chemists to make informed decisions about reaction time points.

  • Sample Preparation (The Quench):

    • Rationale: The key is to immediately stop the reaction to get an accurate snapshot. Diluting the reactive aliquot into a large volume of organic solvent containing a trace of acid both quenches the reaction and precipitates incompatible salts.

    • Procedure:

      • Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

      • Immediately quench the aliquot in 1 mL of acetonitrile containing 0.1% formic acid in a 1.5 mL microcentrifuge tube.

      • Vortex the sample for 30 seconds.

      • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial for analysis.[3]

  • UPLC-MS Conditions:

    • Rationale: A fast gradient on a short C18 column provides sufficient separation to resolve the starting materials from the product in under 2 minutes, maximizing throughput. Formic acid is used as a mobile phase additive to promote protonation and enhance ionization in positive electrospray ionization (ESI+) mode.

    • Instrumentation: Waters ACQUITY UPLC with a QDa Mass Detector or equivalent.

ParameterSettingRationale
Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)Provides excellent retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent; provides good peak shape.
Gradient Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutesFast gradient for rapid elution and high throughput.[3]
Flow Rate 0.6 mL/minOptimal for a 2.1 mm ID column to ensure sharp peaks without excessive pressure.
Injection Volume 1-5 µLKept low to avoid column overloading.
MS Detector ESI Positive ModeThe imidazole moiety is readily protonated, making ESI+ the ideal ionization mode.
Scan Range 100-500 m/zCovers the expected mass range of reactants and products.
Workflow 2: Quantitative Analysis with LC-MS/MS

For accurate determination of product yield, purity, and reaction kinetics, tandem mass spectrometry (MS/MS) on a triple quadrupole (QqQ) instrument is the gold standard.[3] The use of Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out chemical noise.[5]

  • Sample Preparation:

    • Rationale: For quantification, a more rigorous sample preparation is required, often involving the use of an internal standard (IS) to correct for variations in sample processing and instrument response. The IS should be a structurally similar compound that is not present in the sample.

    • Procedure:

      • Prepare a stock solution of a suitable internal standard (e.g., an isotopically labeled analog or a structurally related compound with similar chromatographic behavior).

      • At the time of quenching, add the aliquot of the reaction mixture to a vial containing a known concentration of the internal standard in acetonitrile.

      • Perform serial dilutions to bring the analyte concentration within the calibrated range of the instrument.

      • Filter through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Conditions:

    • Rationale: A slightly longer chromatographic run (5-10 minutes) is employed to ensure baseline separation of the analyte from any isomeric byproducts, which might share the same precursor and product ions. Ammonium acetate is often used as a buffer to improve peak shape and reproducibility.[6][7]

    • Instrumentation: Sciex Triple Quad™ or equivalent.

ParameterSettingRationale
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Longer column for improved resolution of potential isomers.
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides buffering capacity for improved peak shape.[6]
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Tailored gradient to separate analyte from impurities (e.g., 5-10 min run time)Ensures baseline separation for accurate integration.
Flow Rate 0.4 mL/minAdjusted for the longer column to maintain efficiency.
MS Detector ESI Positive Mode with MRMHighly selective and sensitive detection mode for quantification.[5]

To develop an MRM method, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
1-Methyl-1H-imidazole-5-carbonyl chloride145.0Fragment 1The [M+H]⁺ of the free base. The HCl salt will dissociate.
Amide/Ester ProductVariesVariesProduct-specific transitions must be determined experimentally.
Hydrolysis Product (Carboxylic Acid)127.0Fragment 2The [M+H]⁺ of 1-Methyl-1H-imidazole-5-carboxylic acid.

Note: The specific product ions must be determined by infusing a standard of each compound and performing a product ion scan.

Performance Comparison: Alternative Acylating Agents

While 1-Methyl-1H-imidazole-5-carbonyl chloride is a potent reagent, other alternatives are commonly used. LC-MS analysis provides a direct method to compare their performance in a given reaction. Common alternatives include standard acyl chlorides (e.g., benzoyl chloride) and coupling reagents like 1,1'-Carbonyldiimidazole (CDI).[1][2]

Hypothetical Comparison Data

The following table presents a hypothetical comparison of an acylation reaction with a model amine, monitored by LC-MS/MS.

Parameter1-Methyl-1H-imidazole-5-carbonyl chlorideBenzoyl Chloride + BaseCarboxylic Acid + CDI
Reaction Time (to 95% conversion) 15 minutes2 hours6 hours
Product Yield (%) 92%85%88%
Key Byproduct Hydrolysis to carboxylic acid (3%)Unreacted starting materialImidazole-related impurities
LC-MS Analytical Notes Fast reaction requires rapid quenching. Main byproduct is easily resolved.Slower reaction is easier to monitor. Requires monitoring of base.Multiple reaction intermediates can be observed.

This data illustrates how LC-MS can quantitatively benchmark different synthetic routes, providing crucial information for process development professionals.

Visualizing the Workflow and Chemistry

Diagrams are essential for clearly communicating experimental processes and chemical transformations.

Experimental Workflow Diagram

This diagram outlines the decision-making process for analyzing an acylation reaction.

G cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Interpretation Start Start Acylation Reaction (Substrate + Acylating Agent) Aliquot Take Reaction Aliquot Start->Aliquot Quench Quench in ACN + 0.1% FA (Add Internal Standard for Quant) Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter Decision Analytical Goal? Filter->Decision Qual Qualitative Monitoring (UPLC-MS) Decision->Qual Speed/ Progress Quant Quantitative Analysis (LC-MS/MS) Decision->Quant Accuracy/ Yield Report_Qual Assess Reaction Progress (% Conversion) Qual->Report_Qual Report_Quant Determine Exact Yield & Purity Quant->Report_Quant

Caption: LC-MS analytical workflow from reaction to data interpretation.

Reaction and Degradation Pathway

This diagram illustrates the primary reaction pathway and the common hydrolysis side reaction.

G reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride product Desired Acylated Product (Amide or Ester) reagent->product + Nucleophile (Desired Reaction) hydrolysis_product Hydrolysis Byproduct (Carboxylic Acid) reagent->hydrolysis_product + H₂O (Side Reaction) nucleophile Nucleophile (R-NH2 or R-OH) nucleophile->product water H₂O (Trace Moisture)

Caption: Desired acylation pathway and competing hydrolysis side reaction.

Conclusion

The successful application of reactive acylating agents like 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in modern synthesis is inextricably linked to the power of advanced analytical techniques. LC-MS provides the necessary speed, sensitivity, and selectivity to navigate the challenges of reagent instability and rapid reaction times. By choosing the appropriate LC-MS workflow—be it rapid UPLC-MS for reaction monitoring or rigorous LC-MS/MS for quantification—researchers can gain precise control over their chemical transformations. This guide equips scientists and drug development professionals with the foundational knowledge and practical protocols to implement robust, self-validating analytical systems, ultimately accelerating the development of novel chemical entities.

References

  • A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products - Benchchem. (n.d.).
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - NIH. (n.d.).
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITION - International Journal of ChemTech Research. (2014).
  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific 250 mg. (n.d.).
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Validation

A Comparative Guide to Purity Assessment of Compounds Synthesized Using 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride

Introduction: The Critical Role of Purity in Synthesis In the realm of drug development and medicinal chemistry, the synthesis of novel compounds is merely the first step. The true measure of success lies in the purity a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

In the realm of drug development and medicinal chemistry, the synthesis of novel compounds is merely the first step. The true measure of success lies in the purity and characterization of the final product. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a versatile reagent, frequently employed as a key building block for introducing the 1-methyl-1H-imidazole-5-carbonyl moiety into target molecules, often through acylation of amines or alcohols. The resulting imidazole-containing compounds are of significant interest in pharmaceutical research.

However, the journey from starting materials to a pure, well-characterized compound is fraught with potential pitfalls, including side reactions, incomplete conversions, and residual starting materials. For researchers, scientists, and drug development professionals, a rigorous and multi-faceted approach to purity assessment is not just a matter of good practice—it is a prerequisite for reliable biological data and regulatory compliance. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds, a standard that underscores the importance of accurate purity determination.[1]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of compounds synthesized from 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.

The Synthetic Landscape: Anticipating Potential Impurities

A typical application of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride involves the acylation of a nucleophile, such as a primary or secondary amine, to form an amide. Understanding this reaction is key to anticipating the potential impurity profile, which is the first step in developing a robust analytical strategy.

Generic Reaction Scheme: 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride + R-NH₂ → N-substituted-1-methyl-1H-imidazole-5-carboxamide

The following diagram illustrates the potential sources of impurities that must be monitored.

G reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride HCl reaction Acylation Reaction reagent->reaction imp2 Hydrolysis Product: 1-Methyl-1H-imidazole- 5-carboxylic acid reagent->imp2 Reaction with trace H2O nucleophile Starting Nucleophile (e.g., R-NH2) nucleophile->reaction product Desired Product: N-R-1-methyl-1H-imidazole- 5-carboxamide reaction->product imp1 Unreacted Starting Nucleophile reaction->imp1 Incomplete Reaction imp3 Byproducts from Side Reactions reaction->imp3 cluster_impurities cluster_impurities imp4 Residual Solvents

Caption: Potential impurities in syntheses using 1-Methyl-1H-imidazole-5-carbonyl chloride HCl.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive and trustworthy assessment. We will compare the three most powerful and commonly used techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chromatographic Techniques: The Separation Specialists

Chromatography is the cornerstone of purity analysis, enabling the physical separation of the main compound from its impurities.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of pharmaceutical compounds, prized for its high resolving power and quantitative accuracy.[3] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For imidazole derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice.[4]

Principle of Operation: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds elute based on their hydrophobicity; more polar compounds, like the potential hydrolysis byproduct (1-methyl-1H-imidazole-5-carboxylic acid), will elute earlier, while the typically more nonpolar amide product will be retained longer. Purity is calculated as the area percentage of the main product peak relative to the total area of all detected peaks.

Experimental Protocol: General RP-HPLC Method

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Water. Rationale: The acid suppresses the ionization of free silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds like imidazoles. It also aids in protonation for subsequent LC-MS analysis.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes. Rationale: A gradient is crucial for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar ones are resolved from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the imidazole core and any other chromophores absorb, typically around 220-254 nm. A DAD is superior as it can detect impurities that may have different UV maxima than the parent compound.

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

Parameter Typical Setting Rationale & Causality
Stationary Phase C18 (Octadecylsilane)Provides excellent hydrophobic retention for a wide range of organic molecules. Ideal for separating the target amide from more polar starting materials or byproducts.
Mobile Phase pH Acidic (e.g., 0.1% FA)Ensures consistent protonation state of the basic imidazole nitrogen, leading to sharp, reproducible peaks.
Detector Diode Array (DAD)Acquires a full UV spectrum at each point, essential for peak purity analysis and identifying co-eluting impurities with different spectral properties.
Quantification Area PercentProvides a relative purity value. Assumes all compounds have a similar response factor at the chosen wavelength, which is a key limitation.
Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV provides quantitative data on relative purity, it offers no structural information about the impurities. LC-MS is the definitive tool for impurity identification, coupling the separation power of HPLC with the detection and structural elucidation capabilities of mass spectrometry.[5][6] It is indispensable for confirming the identity of the desired product and characterizing unknown peaks observed in the HPLC chromatogram.[7]

Principle of Operation: The eluent from the HPLC column is directed into a mass spectrometer. The molecules are ionized (typically via Electrospray Ionization, ESI), and the mass spectrometer separates and detects these ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and any separated impurities.[8]

Experimental Protocol: General LC-MS Method

The LC method is often identical to the HPLC method described above, as mobile phases containing formic acid are compatible with MS.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Rationale: The imidazole nitrogen is basic and readily accepts a proton, making it highly suitable for positive mode ESI.

  • Mass Analyzer Mode:

    • Full Scan: The analyzer scans a wide mass range (e.g., 100-1000 m/z) to detect all ions eluting from the column. This is used to confirm the molecular weight of the product ([M+H]⁺) and identify the molecular weights of impurities.

    • Tandem MS (MS/MS): For structural elucidation, the ion corresponding to an impurity can be isolated, fragmented, and the resulting fragment ions analyzed. This fragmentation pattern provides structural clues to identify the unknown compound.[6]

Spectroscopic Techniques: The Structural Detectives

Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound and can be powerful tools for purity assessment.

Quantitative NMR (qNMR) Spectroscopy

Often overlooked, qNMR is a primary analytical method that can determine the absolute purity (on a weight/weight basis) of a compound without requiring a reference standard of the analyte itself.[9][10] This contrasts with HPLC's relative area percent purity. It is a non-destructive technique that serves the dual purpose of structural confirmation and purity determination in a single experiment.[9]

Principle of Operation: A known mass of the synthesized compound is dissolved with a known mass of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The ¹H NMR spectrum is acquired under specific quantitative conditions. The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard.[11]

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Instrumentation: NMR spectrometer (≥400 MHz recommended).

  • Internal Standard: Choose a standard with high purity, low volatility, and signals that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized compound into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons being quantified, often 30-60 seconds). Rationale: This is the most critical parameter. It ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral directly proportional to the number of protons, which is the foundation of quantification.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire enough scans for a high signal-to-noise ratio (>250:1) on the peaks used for quantification.

  • Data Analysis: Calculate the purity using the following formula: Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd (%) Where: I = Integral, N = Number of protons for the signal, M = Molecular weight, m = mass, Purity = Purity of the standard, x = analyte, std = standard.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical method depends on the specific question being asked: "What is the purity?" (HPLC), "What are the impurities?" (LC-MS), or "What is the absolute mass purity?" (qNMR).

Caption: An integrated, multi-technique approach to purity assessment.

Feature HPLC-UV/DAD LC-MS Quantitative NMR (qNMR)
Primary Purpose Quantitative purity (relative area %)Impurity identification & structural elucidationAbsolute purity (w/w %) & structural confirmation
Principle Chromatographic separation, UV absorbanceChromatographic separation, mass-to-charge ratioNuclear spin resonance, signal integration vs. standard
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Sample Requirement Low (~1 mg/mL)Low (~0.1 mg/mL)Higher (~10-20 mg)
Destructive? YesYesNo
Key Advantage Excellent for resolving complex mixtures; industry standard for release testing.Unambiguous molecular weight information for all components.[8]A primary ratio method; does not require a reference standard of the analyte.[10][12]
Key Limitation Assumes equal detector response for all compounds; provides no structural data on unknowns.Response factors can vary significantly; quantification is more complex.Lower sensitivity; requires careful experimental setup (e.g., long relaxation delays).
Best For Routine quality control, determining relative purity and impurity profile.Characterizing unknown peaks from HPLC, confirming product identity.Obtaining an absolute purity value for a reference standard or final compound.

Comparison with Alternative Synthetic Reagents

While 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is an effective acylating agent, an alternative is to use the corresponding carboxylic acid (1-Methyl-1H-imidazole-5-carboxylic acid) with peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Change in Impurity Profile: When using coupling reagents, the potential impurities shift. Instead of unreacted acyl chloride, one must look for unreacted carboxylic acid and impurities derived from the coupling reagents themselves (e.g., HOBt, tetramethylurea from HATU).

  • Adaptation of Analytical Methods: The described HPLC, LC-MS, and NMR methods are fully capable of detecting these alternative impurities. The LC-MS method becomes particularly crucial for identifying the unique masses associated with coupling agent byproducts. The qNMR method remains robust, as it is insensitive to impurities that do not contain protons (or whose signals do not overlap).

Conclusion: An Integrated and Self-Validating Workflow

  • Initial Assessment (HPLC): Begin with a high-resolution RP-HPLC method to separate all components and obtain a relative purity value (area %). This provides the initial impurity profile.

  • Identification (LC-MS): Use an identical or very similar LC method coupled to a mass spectrometer to obtain the molecular weight of the main peak (confirming product formation) and all impurity peaks. Use MS/MS to probe the structure of significant unknown impurities.

  • Absolute Quantification (qNMR): For final compounds, especially those intended for biological screening or as reference standards, perform a ¹H qNMR experiment to determine the absolute purity. This result validates the HPLC purity and provides a definitive mass-based value, which is insensitive to non-proton-containing impurities (like inorganic salts) that might be missed by other methods.

By integrating these techniques, researchers can create a self-validating system. The HPLC chromatogram provides the map, the LC-MS identifies the landmarks, and the qNMR provides the precise, absolute measurement of the territory. This comprehensive approach ensures the integrity of the synthesized compound and the reliability of all subsequent scientific endeavors.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry.
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  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
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  • Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals.
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  • Revision of Purity Criteria for Tested Compounds. (2009). Journal of Medicinal Chemistry.
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023).
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  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020).
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Comparative

A Technical Guide to Acylating Agents: Benchmarking 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride Against Novel Alternatives

For correspondence: Abstract In the landscape of modern organic synthesis, the selection of an appropriate acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic str...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

In the landscape of modern organic synthesis, the selection of an appropriate acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a comprehensive technical comparison of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a representative of activated imidazole-based acylating agents, against a curated selection of both traditional and novel acylating agents. By examining the mechanistic underpinnings, reactivity profiles, and practical handling considerations of each class, we aim to equip researchers, particularly those in drug discovery and development, with the insights necessary to make informed decisions for their specific synthetic challenges. This guide is grounded in established chemical principles and supported by representative experimental protocols and comparative data.

Introduction: The Central Role of Acylation in Synthesis

Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The efficacy of an acylation reaction is intrinsically linked to the nature of the acylating agent employed. The ideal agent offers a harmonious balance of high reactivity, substrate compatibility, operational simplicity, and a favorable byproduct profile.

Traditionally, acyl chlorides and acid anhydrides have been the workhorses of acylation, prized for their high reactivity.[2] However, this reactivity is often a double-edged sword, leading to challenges with sensitive substrates and the generation of corrosive byproducts like HCl.[1] This has spurred the development of a diverse arsenal of acylating agents with more nuanced reactivity profiles.

This guide will focus on 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride as a focal point for discussion. While specific performance data for this particular reagent is not extensively documented in publicly available literature, its structure as an N-acyl-N'-methylimidazolium salt allows us to extrapolate its behavior based on the well-established principles of acyl imidazole and acylazolium chemistry. We will benchmark this class of reagents against established alternatives and emergent, novel agents that offer unique advantages in modern synthetic applications.

The Imidazole-Based Acylating Agent: A Profile of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride belongs to the class of N-acylimidazolium salts. The quaternization of the second nitrogen atom by a methyl group is expected to significantly enhance the electrophilicity of the carbonyl carbon compared to a neutral N-acylimidazole. This heightened reactivity stems from the positive charge on the imidazole ring, which acts as a powerful electron-withdrawing group and stabilizes the departing imidazole leaving group.

The hydrochloride salt form suggests that the compound is likely a stable, crystalline solid, which can be an advantage for handling and storage compared to fuming acyl chlorides.

Mechanistic Rationale for Enhanced Reactivity

The high reactivity of N-acyl-N'-alkylimidazolium salts is attributed to the excellent leaving group ability of the N-alkylimidazole. The positive charge on the imidazolium ring is delocalized, making it a very stable entity upon departure. A Brønsted acid can further accelerate the amidation by protonating the imidazolium ring, further increasing its leaving group potential.[3]

Diagram 1: Proposed Mechanism of Acylation with an N-Acyl-N'-methylimidazolium Salt

G cluster_0 Acylation of an Amine reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride hydrochloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine R'-NH2 (Nucleophile) amine->intermediate product Amide Product intermediate->product Collapse of Intermediate byproduct 1-Methylimidazolium chloride (Leaving Group) intermediate->byproduct G cluster_1 Reactivity Spectrum Acyl_Chlorides Acyl Chlorides (Very High) Acylimidazolium_Salts Acylimidazolium Salts (High) Acid_Anhydrides Acid Anhydrides (High) Acyl_Fluorides Acyl Fluorides (Moderate-High) Activated_Esters Activated Esters (Moderate)

Caption: A qualitative comparison of the general reactivity of different classes of acylating agents.

Experimental Protocols: Representative Methodologies

The following protocols are provided as illustrative examples for the acylation of a generic primary amine. Researchers should optimize conditions for their specific substrates.

Protocol for Acylation using an Acyl Chloride

Objective: To synthesize an N-alkyl amide from a primary amine and an acyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography as needed.

Protocol for Acylation using an N-Acylimidazolium Salt (Hypothetical for the Target Compound)

Objective: To synthesize an N-alkyl amide from a primary amine and 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Materials:

  • Primary amine (1.0 equiv)

  • 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv, to neutralize the hydrochloride and the HCl generated)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • Dissolve the primary amine in anhydrous ACN in a round-bottom flask under an inert atmosphere.

  • Add DIPEA to the solution.

  • Add 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

  • Purify by flash column chromatography if necessary.

Protocol for Acylation using an Acyl Fluoride

Objective: To synthesize an N-alkyl amide from a primary amine and an acyl fluoride.

Materials:

  • Primary amine (1.0 equiv)

  • Acyl fluoride (1.1 equiv)

  • Potassium carbonate (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous THF, add the primary amine.

  • Add the acyl fluoride to the mixture at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The choice of an acylating agent is a nuanced decision that requires careful consideration of the substrate's properties, the desired reaction outcome, and practical considerations such as cost and safety. While traditional reagents like acyl chlorides remain valuable for their high reactivity, the development of novel agents offers compelling advantages for modern synthetic challenges.

Based on its structure, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride represents a class of highly activated acylating agents. The N-methylimidazolium moiety is an excellent leaving group, suggesting that this reagent would be highly effective for the acylation of a wide range of nucleophiles, potentially under milder conditions than those required for some less reactive agents. Its solid nature is also a practical advantage for handling.

For applications demanding high selectivity and stability, acyl fluorides present a compelling alternative to their chloride counterparts. In the specialized field of peptide synthesis, activated esters remain the gold standard for minimizing racemization. For transformations that are not amenable to traditional nucleophilic acyl substitution, the radical-based chemistry of acyl-1,4-dihydropyridines offers exciting new possibilities.

The continuous evolution of acylating agents is a testament to the ingenuity of synthetic chemists. As the demand for more efficient, selective, and sustainable chemical transformations grows, we can anticipate the emergence of even more sophisticated reagents that will further expand the synthetic chemist's toolkit.

References

  • Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461-469. [Link] [4]2. Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775. [Link] [5]3. Clamor, N., Damrath, M., Kuczmera, T., Duvinage, D., & Nachtsheim, B. J. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. [Link] [6]4. Fukushima, K., et al. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Angewandte Chemie International Edition, 59(31), 12925-12930. [Link] [3]5. Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Kim, G. H., Kim, D. H., Lee, Y., & Yang, J. W. (2025). Sustainable Synthesis of Acyl Fluoride via 1,3-Chelation-Assisted Transhalogenation and Its Application in the Valorization of Biomass-Derived Alcohol in Aqueous System.
  • L'Heureux, A., & Beaulieu, F. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 583-590. [Link] [7]8. LifeTein. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link] [8]9. Mahdavi, H., & Imanzadeh, G. H. (2025). Comparative reaction pathways of acyl fluorides and chlorides with amines. ResearchGate.

  • Mamos, P., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033.
  • Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647-1650. [Link] [9]12. Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay catalyst. Journal of Chemical and Pharmaceutical Research, 6(6), 133-139. [10]14. Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. [Link] [11]15. Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

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Validation

A Comparative Kinetic Analysis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride as an Acylating Agent

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, particularly in the realm of pharmaceutical and fine chemical development, the choice of an acylating agent is a crit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realm of pharmaceutical and fine chemical development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth technical comparison of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a heterocyclic acylating agent, with more conventional alternatives such as benzoyl chloride and acetic anhydride. Our analysis is grounded in the principles of chemical kinetics, offering a framework for rational reagent selection supported by proposed experimental designs.

Introduction: The Significance of Acylating Agents in Modern Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1] This fundamental transformation is integral to the synthesis of esters, amides, and ketones, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the acylating agent is a paramount consideration, with highly reactive agents often enabling transformations that are sluggish or unfeasible with less reactive counterparts. However, high reactivity can also lead to poor selectivity and handling difficulties.

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride emerges as an intriguing candidate in this space. The imidazole moiety, a ubiquitous heterocycle in biological systems and medicinal chemistry, imparts unique electronic and steric properties to the acyl chloride.[2][3] This guide aims to elucidate the kinetic profile of this reagent, providing a comparative framework against established acylating agents.

The Reactivity Landscape: A Comparative Overview

The reactivity of acylating agents is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[4][5] In nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate, and the rate is often influenced by the facility with which the leaving group departs.

A general reactivity hierarchy places acyl chlorides as more reactive than acid anhydrides, which are in turn more reactive than esters and amides.[5] This is primarily due to the excellent leaving group ability of the chloride ion.

Table 1: General Reactivity Comparison of Common Acylating Agents

Acylating AgentGeneral StructureLeaving GroupRelative ReactivityKey Characteristics
Acyl Chloride R-COClCl⁻Very HighHighly reactive, sensitive to moisture, generates HCl byproduct.[6]
Acid Anhydride (RCO)₂ORCOO⁻HighLess reactive than acyl chlorides, easier to handle, generates a carboxylic acid byproduct.
N-Acylimidazole R-CO-ImImidazoleModerateGood reactivity, often used as acyl transfer agents, generates imidazole as a byproduct.[7]

Our focus, 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, combines the high reactivity of an acyl chloride with the unique features of a heterocyclic scaffold. The protonated imidazole ring is expected to be a good leaving group, potentially enhancing the reactivity compared to simple N-acylimidazoles.

Experimental Design for a Comparative Kinetic Study

To objectively compare the performance of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a well-designed kinetic study is essential. This section outlines a detailed experimental protocol for determining the reaction kinetics of acylation of a model nucleophile, benzyl alcohol.

Rationale for Experimental Choices
  • Model Reaction: The acylation of benzyl alcohol is chosen as a representative reaction. Benzyl alcohol is a primary alcohol with moderate reactivity, allowing for measurable reaction rates with a range of acylating agents.

  • Analytical Techniques: We propose the use of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for monitoring the reaction progress.[8][9]

    • NMR Spectroscopy: Provides real-time quantitative data on the consumption of reactants and the formation of products without the need for sample quenching.[10][11]

    • HPLC: Offers high sensitivity and separation efficiency, allowing for the accurate quantification of multiple components in the reaction mixture at discrete time points.[12][13]

  • Reaction Conditions: The reactions will be conducted under pseudo-first-order conditions, with a large excess of benzyl alcohol, to simplify the kinetic analysis. All experiments will be performed in a dry, aprotic solvent (e.g., acetonitrile) to prevent hydrolysis of the acylating agents.[14][15][16][17]

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative kinetic study.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_comparison Comparison reagent_prep Prepare stock solutions of: - 1-Methyl-1H-imidazole-5-carbonyl chloride HCl - Benzoyl chloride - Acetic anhydride - Benzyl alcohol (in excess) - Internal standard (e.g., 1,3,5-trimethoxybenzene) instrument_setup Set up NMR spectrometer and HPLC system initiate_reaction Initiate reaction by adding acylating agent to benzyl alcohol solution in an NMR tube or reaction vial at a constant temperature. nmr_monitoring Acquire 1H NMR spectra at regular time intervals. initiate_reaction->nmr_monitoring Real-time hplc_sampling Withdraw aliquots at specific time points, quench the reaction, and prepare for HPLC analysis. initiate_reaction->hplc_sampling Time-course nmr_data Integrate characteristic peaks of reactant and product in NMR spectra. nmr_monitoring->nmr_data hplc_data Determine concentrations from HPLC peak areas using a calibration curve. hplc_sampling->hplc_data kinetic_plot Plot ln([Reactant]) vs. time to determine the pseudo-first-order rate constant (k'). nmr_data->kinetic_plot hplc_data->kinetic_plot rate_law Determine the overall rate law and second-order rate constant (k). kinetic_plot->rate_law compare_k Compare the second-order rate constants for each acylating agent. rate_law->compare_k thermodynamics Determine activation parameters (Ea, ΔH‡, ΔS‡) by conducting experiments at different temperatures. compare_k->thermodynamics conclusion Draw conclusions on the relative reactivity and suitability of each agent. thermodynamics->conclusion

Caption: Workflow for the comparative kinetic analysis of acylating agents.

Detailed Experimental Protocols

Protocol 1: In-situ NMR Kinetic Monitoring

  • Prepare a stock solution of benzyl alcohol (e.g., 1 M) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in dry acetonitrile-d3.

  • Transfer 0.5 mL of this solution to a dry NMR tube.

  • Acquire a baseline ¹H NMR spectrum.

  • Prepare a stock solution of the acylating agent (e.g., 0.1 M) in dry acetonitrile-d3.

  • At time t=0, rapidly inject a known volume of the acylating agent stock solution into the NMR tube, ensuring thorough mixing.

  • Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals.

  • Process the spectra and integrate the signals corresponding to a non-overlapping proton of the acylating agent and the product (benzyl benzoate or the corresponding ester).

  • Plot the natural logarithm of the normalized integral of the acylating agent peak versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').

Protocol 2: HPLC Kinetic Analysis

  • In a thermostated reaction vessel, combine a solution of benzyl alcohol (e.g., 1 M) in dry acetonitrile.

  • At time t=0, add a known amount of the acylating agent (e.g., 0.05 M).

  • At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a quenching agent (e.g., a dilute solution of a primary amine like piperidine).

  • Dilute the quenched samples with the mobile phase and analyze by reverse-phase HPLC with UV detection.

  • Quantify the concentration of the remaining acylating agent and the formed product using a pre-established calibration curve.

  • Plot the natural logarithm of the concentration of the acylating agent versus time to determine the pseudo-first-order rate constant (k').

Anticipated Results and Comparative Performance

Based on the principles of chemical reactivity and data from analogous systems, we can anticipate the relative performance of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Table 2: Predicted Kinetic and Performance Comparison

Parameter1-Methyl-1H-imidazole-5-carbonyl chloride HClBenzoyl ChlorideAcetic Anhydride
Expected Relative Rate Constant (k) HighVery HighModerate
Handling & Stability Likely moisture-sensitive, requires inert atmosphere.[14][15][16][17]Highly moisture-sensitive, corrosive.[6]Less sensitive to moisture than acyl chlorides.
Byproducts 1-Methyl-1H-imidazole hydrochlorideHCl (corrosive gas)Acetic acid
Potential Advantages Tunable reactivity, potentially milder reaction conditions than benzoyl chloride, non-gaseous byproduct.High reactivity for unreactive substrates.Safer to handle, less corrosive byproduct.
Potential Disadvantages Higher cost, potential for side reactions involving the imidazole ring.High reactivity can lead to low selectivity, corrosive byproduct.Lower reactivity, may require catalyst or harsher conditions.

The electron-withdrawing nature of the protonated imidazole ring in 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is expected to enhance the electrophilicity of the carbonyl carbon, leading to a high reaction rate. However, the steric bulk of the imidazole moiety might slightly temper this reactivity compared to the less hindered benzoyl chloride.

Mechanistic Insights and the Role of the Imidazole Moiety

The reaction is expected to proceed via a standard nucleophilic acyl substitution mechanism.

Caption: Generalized mechanism for nucleophilic acyl substitution.

For 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, the imidazole moiety can play a dual role. Primarily, it acts as part of the leaving group. Additionally, the nitrogen atoms of the imidazole ring could potentially interact with the nucleophile or other species in solution, influencing the reaction pathway and rate.

Conclusion: A Promising Reagent Warranting Further Investigation

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride presents itself as a potentially valuable acylating agent, offering a balance of high reactivity and potentially more manageable handling and byproduct profiles compared to traditional acyl chlorides. Its unique heterocyclic structure opens avenues for fine-tuning reactivity and exploring novel synthetic strategies.

The experimental framework outlined in this guide provides a robust methodology for quantifying the kinetic performance of this reagent and directly comparing it to established alternatives. The resulting data will be invaluable for researchers and drug development professionals in making informed decisions about reagent selection, ultimately leading to more efficient and optimized synthetic processes. While direct experimental kinetic data for the title compound is not yet widely available in the literature, the proposed studies, grounded in established analytical techniques, will undoubtedly shed light on its full potential as a modern tool in organic synthesis.

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Comparative

A Senior Application Scientist's Guide to Acylating Agents: A Mechanistic Comparison Featuring 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride

For professionals in drug development and synthetic chemistry, the precise and efficient formation of amide and ester bonds is a cornerstone of molecular construction. The choice of acylating agent is a critical decision...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and synthetic chemistry, the precise and efficient formation of amide and ester bonds is a cornerstone of molecular construction. The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the complexity of downstream purification.[1] While common reagents like standard acyl chlorides and acid anhydrides are prevalent, specialized reagents such as 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride offer a unique combination of reactivity and control.

This guide provides a mechanistic investigation into the reactions of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, comparing its performance and underlying chemical principles with those of classical acylating agents and modern peptide coupling reagents. Our focus is to move beyond simple procedural descriptions and delve into the causality behind experimental choices, empowering researchers to select the optimal tool for their synthetic challenges.

Part 1: The Subject in Focus: 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a heterocyclic acyl chloride. Its structure is key to its reactivity. The presence of the highly reactive acyl chloride group, attached to an electron-rich imidazole ring, creates a potent electrophile. The hydrochloride salt form ensures stability during storage and handling, but it requires neutralization or the use of excess base during the reaction to free the imidazole nitrogen, which can then participate in the reaction mechanism.

Proposed Reaction Mechanism

The acylation of a nucleophile (e.g., a primary amine, R'-NH₂) with 1-Methyl-1H-imidazole-5-carbonyl chloride proceeds via a nucleophilic acyl substitution pathway. The imidazole moiety plays a more complex role than a simple leaving group.

  • Activation/Neutralization: In the presence of a base, the hydrochloride is neutralized. The primary amine nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion is expelled as the initial leaving group, forming a highly reactive N-acylimidazolium species. This species is significantly more reactive than a typical amide.[2]

  • Acyl Transfer: The N-acylimidazolium intermediate is then attacked by another molecule of the amine nucleophile (or the intended nucleophile if a different one is used for the initial activation), transferring the acyl group and releasing 1-methylimidazole as a byproduct.

This two-step acyl transfer process, where the imidazole acts as a temporary carrier of the acyl group, is a form of catalysis that is well-documented for imidazole derivatives.[3][4]

G cluster_0 Step 1: Formation of Acylimidazolium Intermediate cluster_1 Step 2: Acyl Transfer Reagent 1-Methyl-1H-imidazole- 5-carbonyl chloride Intermediate1 Tetrahedral Intermediate Reagent->Intermediate1 Nucleophilic Attack Nucleophile1 Nucleophile (R-NH₂) Nucleophile1->Intermediate1 Acylimidazolium N-Acylimidazolium Ion Intermediate1->Acylimidazolium Collapse Chloride Cl⁻ Intermediate1->Chloride Leaving Group Product Acylated Product (R-NH-COR') Acylimidazolium->Product Acyl Transfer Byproduct 1-Methylimidazole Acylimidazolium->Byproduct Release Nucleophile2 Nucleophile (R-NH₂) Nucleophile2->Product

Caption: Proposed mechanistic pathway for acylation using 1-Methyl-1H-imidazole-5-carbonyl chloride.

Part 2: Comparative Mechanistic Analysis of Alternative Acylating Agents

To fully appreciate the characteristics of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, we must compare it to other classes of acylating agents commonly used in research and development.[1]

Alternative 1: Standard Acyl Chlorides (e.g., Benzoyl Chloride)

Standard acyl chlorides are highly reactive and widely used due to their potency.[1] Their mechanism is a straightforward nucleophilic acyl substitution.

  • Mechanism: The nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling a chloride ion. A stoichiometric amount of base (like pyridine or triethylamine) is required to scavenge the HCl byproduct, which is corrosive and can cause side reactions.[1]

G Reagent Standard Acyl Chloride (e.g., Benzoyl Chloride) Intermediate Tetrahedral Intermediate Reagent->Intermediate Direct Attack Nucleophile Nucleophile (R-NH₂) Nucleophile->Intermediate Product Acylated Product Intermediate->Product Collapse Byproduct HCl Intermediate->Byproduct Expulsion Salt Pyridinium Hydrochloride Byproduct->Salt Neutralization Base Base (e.g., Pyridine) Base->Salt

Caption: Direct nucleophilic acyl substitution mechanism for a standard acyl chloride.

Alternative 2: Carboxylic Acid Activation with Coupling Reagents (e.g., DCC)

In scenarios requiring milder conditions, particularly in peptide synthesis, carboxylic acids are activated in situ using coupling reagents like dicyclohexylcarbodiimide (DCC).[5]

  • Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The reaction is often facilitated by additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The main byproduct, dicyclohexylurea (DCU), is a solid that can often be removed by filtration, although complete removal can be challenging.

G cluster_0 Activation Step cluster_1 Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActiveIntermediate O-Acylisourea Intermediate CarboxylicAcid->ActiveIntermediate DCC DCC DCC->ActiveIntermediate Product Amide Product ActiveIntermediate->Product Nucleophilic Attack Byproduct Dicyclohexylurea (DCU) ActiveIntermediate->Byproduct Rearrangement Nucleophile Nucleophile (R'-NH₂) Nucleophile->Product

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Abstract This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a critical intermediate in pharmaceutical synthesis. Reco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's reactive nature as an acyl chloride and the importance of the imidazole moiety, this document outlines the rationale and experimental protocols for key analytical techniques. We delve into the comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The validation parameters, including specificity, linearity, accuracy, precision, and robustness, are discussed in the context of International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust, fit-for-purpose analytical methods.

Introduction: The Analytical Challenge of a Reactive Intermediate

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[4][5][6] Its bifunctional nature, possessing both a reactive acyl chloride and a heterocyclic imidazole ring, presents unique analytical challenges. The high reactivity of the acyl chloride group necessitates careful sample handling and derivatization strategies to prevent hydrolysis and ensure accurate quantification.[7][8][9] Furthermore, the potential for impurities arising from synthesis or degradation requires analytical methods with high specificity and sensitivity.

The validation of analytical methods for such intermediates is not merely a regulatory requirement but a cornerstone of ensuring the quality, safety, and efficacy of the final drug product.[10][11] A well-validated method provides documented evidence that the analytical procedure is suitable for its intended purpose.[11][12][13] This guide will compare and contrast the most relevant analytical techniques for this purpose, providing insights into their respective strengths and limitations.

Guiding Principles of Analytical Method Validation

The validation process is guided by the principles outlined in the ICH Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedures.[2][3][14] The core validation parameters that will be addressed for each technique include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][15]

  • Accuracy: The closeness of test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.[15]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as whether it is for identification, impurity profiling, or quantitative assay.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity.[16][17][18][19] For a reactive compound like 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a reverse-phase HPLC (RP-HPLC) method is often the preferred approach.

2.1.1. Rationale for HPLC
  • Versatility: HPLC can be used for both qualitative and quantitative analysis of the main compound and its impurities.[18]

  • Specificity: The separation power of HPLC allows for the resolution of the target analyte from closely related impurities and degradation products.[1]

  • Sensitivity: With appropriate detectors (e.g., UV-Vis, Diode Array), HPLC can achieve low limits of detection and quantitation, crucial for impurity analysis.[19]

2.1.2. Experimental Protocol: A Validated RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride and its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for separating imidazole derivatives.[16][18]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.[18][19][20]

  • Sample Preparation: Due to the reactivity of the acyl chloride, in-situ derivatization or immediate analysis in a non-aqueous, aprotic solvent (e.g., anhydrous acetonitrile) is critical. For quantitative analysis, a derivatization step to form a stable amide or ester is recommended.

  • Detection: UV detection at a wavelength where the imidazole chromophore exhibits significant absorbance (e.g., around 220-230 nm).[16]

  • Validation Parameters:

    • Specificity: Assessed through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that degradation products do not interfere with the main peak.[21][22][23][24][25]

    • Linearity: Determined by analyzing a series of solutions of known concentrations and plotting the peak area against concentration. A correlation coefficient (r²) > 0.99 is typically required.[15]

    • Accuracy: Evaluated by spiking a placebo with known amounts of the analyte and calculating the percentage recovery.

    • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).

    • Robustness: Investigated by making small, deliberate changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature.

2.1.3. Performance Comparison
ParameterHPLC PerformanceAlternative Method Comparison
Specificity High, especially with forced degradation studies.Superior to titrimetric methods which are non-specific.
Sensitivity High (µg/mL to ng/mL levels).Generally higher than GC for non-volatile compounds.
Sample Throughput Moderate.Can be improved with UPLC systems.
Cost Moderate initial investment and running costs.Lower than NMR and MS.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[26] For acyl chlorides, GC analysis often requires derivatization to improve volatility and thermal stability.[7][8][9]

2.2.1. Rationale for GC
  • High Resolution: GC offers excellent separation efficiency, particularly for complex mixtures of volatile compounds.[26]

  • Sensitivity: With detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS), GC can achieve very low detection limits.[26]

  • Established Methods: There are established GC methods for the analysis of acyl chlorides through derivatization.[7][8][9][27]

2.2.2. Experimental Protocol: Derivatization-GC Method

Objective: To validate a GC method for the quantification of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride after derivatization.

Methodology:

  • Instrumentation: A gas chromatograph equipped with an FID or MS detector.

  • Derivatization: The acyl chloride is reacted with an alcohol (e.g., 2-butanol) or a secondary amine (e.g., diethylamine) to form a stable, volatile ester or amide, respectively.[7][8][9]

  • Column: A capillary column with a suitable stationary phase (e.g., a phosphoric acid-treated diethylene glycol adipate column for esters).[7]

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Temperature Program: A programmed temperature ramp is used to separate the derivatized analyte from other components.

  • Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on the reproducibility and completeness of the derivatization reaction.

2.2.3. Performance Comparison
ParameterGC PerformanceAlternative Method Comparison
Specificity High, especially when coupled with MS.Comparable to HPLC-MS.
Sensitivity Very high, particularly with selective detectors.Can be more sensitive than HPLC for certain volatile compounds.
Sample Throughput Moderate, limited by run times and derivatization.Slower than direct injection techniques.
Cost Moderate initial investment and running costs.Generally less expensive than LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and quantitative analysis (qNMR).[28][29][30][31]

2.3.1. Rationale for NMR
  • Structural Information: Provides detailed information about the molecular structure, which is invaluable for identification and impurity characterization.[28]

  • Quantitative Analysis (qNMR): Can be used as a primary ratio method for quantification without the need for a reference standard of the analyte itself.

  • Non-destructive: The sample can be recovered after analysis.

2.3.2. Experimental Protocol: ¹H-NMR for Identification and Assay

Objective: To validate a ¹H-NMR method for the identification and quantification of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is stable and soluble (e.g., Deuterated Chloroform or DMSO-d6).

  • Internal Standard: For qNMR, a certified internal standard with a known concentration is added to the sample.

  • Data Acquisition: Acquisition of ¹H-NMR spectra with appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Analysis:

    • Identification: Comparison of the chemical shifts and coupling patterns with a reference spectrum.

    • Quantification: Integration of specific, well-resolved signals of the analyte and the internal standard.

2.3.3. Performance Comparison
ParameterNMR PerformanceAlternative Method Comparison
Specificity Very high, provides structural confirmation.Unmatched in terms of structural information.
Sensitivity Relatively low compared to chromatographic methods.Not suitable for trace impurity analysis.
Sample Throughput Low.Slower than HPLC and GC.
Cost High initial investment and maintenance costs.Most expensive of the compared techniques.
Mass Spectrometry (MS)

MS is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[32][33][34] When coupled with a separation technique like HPLC or GC, it provides unparalleled specificity and sensitivity.[17][26]

2.4.1. Rationale for MS
  • Molecular Weight Determination: Provides a direct measurement of the molecular weight, confirming the identity of the compound.

  • Fragmentation Analysis: The fragmentation pattern can provide structural information and help in the identification of unknown impurities.[32][33]

  • High Sensitivity: Modern MS instruments can detect analytes at very low concentrations.

2.4.2. Experimental Protocol: LC-MS for Impurity Profiling

Objective: To validate an LC-MS method for the identification and semi-quantification of impurities in 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).[17][20]

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like imidazole derivatives.[17]

  • Chromatographic Conditions: Similar to the HPLC method described earlier.

  • MS Parameters: Optimized to achieve good ionization and fragmentation of the target analyte and potential impurities.

  • Data Analysis: Extraction of ion chromatograms for known and unknown impurities and analysis of their mass spectra.

2.4.3. Performance Comparison
ParameterMS PerformanceAlternative Method Comparison
Specificity Extremely high, especially with high-resolution MS.The gold standard for impurity identification.
Sensitivity Very high, capable of detecting trace-level impurities.Often the most sensitive technique available.
Sample Throughput Moderate, similar to the coupled separation technique.Can be a bottleneck if extensive data analysis is required.
Cost High initial investment and maintenance costs.Comparable to or higher than NMR.

Visualization of Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Report Validation Report LOD_LOQ->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC method validation.

GC Derivatization and Analysis Workflow

GC_Workflow Sample Sample of 1-Methyl-1H-imidazole- 5-carbonyl chloride HCl Derivatization Derivatization (e.g., with 2-butanol) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Data_Analysis Data Analysis (Quantification, Impurity Profile) Detection->Data_Analysis

Caption: Workflow for GC analysis with derivatization.

Conclusion and Recommendations

The selection of an appropriate analytical method for the validation of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride depends on the specific analytical objective.

  • For routine quality control and quantitative assays , a validated RP-HPLC method offers the best balance of specificity, sensitivity, and cost-effectiveness.

  • When high sensitivity for volatile impurities is required, a GC method with derivatization is a strong alternative.

  • For structural confirmation and identification of unknown impurities , NMR and LC-MS are indispensable, albeit more resource-intensive, techniques.

A comprehensive validation strategy should ideally employ a combination of these techniques. For instance, HPLC for routine quantification, with NMR and MS used for initial characterization and investigation of any out-of-specification results. Adherence to the principles of analytical method validation outlined by the ICH is paramount to ensure the generation of reliable and scientifically sound data, ultimately contributing to the quality and safety of the final pharmaceutical product.[1][10]

References

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  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1).
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  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
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  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production. (n.d.).
  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.
  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole.
  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
  • ACS Publications. (n.d.). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters | Analytical Chemistry.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
  • ResearchGate. (n.d.). ¹H NMR spectra showing complete coordination of 1-methylimidazole to....
  • ChemicalBook. (n.d.). 1-Methylimidazole(616-47-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-Methylimidazole.
  • PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: are your analytical methods suitable for intended use?. (2023, April 13).
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • BLD Pharm. (n.d.). 41716-12-5|1-Methyl-1H-imidazole-5-carbonyl chloride|BLD Pharm.
  • Semantic Scholar. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l.
  • Semantic Scholar. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • Forced Degradation – A Review. (2022, November 30).
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  • CP Lab Safety. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, min 95%, 100 mg.
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  • Fisher Scientific. (n.d.). 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific 250 mg.

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Comparative

A Comparative Guide to Leaving Groups in Imidazole-Based Acylating Agents: A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the precise control of acylation reactions is paramount. The choice of acylating agent dictates the efficiency, selectivity, and overall success of a sy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of acylation reactions is paramount. The choice of acylating agent dictates the efficiency, selectivity, and overall success of a synthetic route. Imidazole-based reagents, such as the widely-used 1,1'-Carbonyldiimidazole (CDI), have carved out a significant niche due to their moderate reactivity, operational simplicity, and the generation of clean byproducts.[1][2][3] However, the reactivity of these agents is not monolithic; it can be finely tuned by modifying the structure of the imidazole leaving group itself.[4][5]

This guide provides an in-depth comparative study of leaving groups in imidazole-based acylating agents. We will delve into the mechanistic principles governing their reactivity, present a synthesis of available kinetic data to compare common imidazole derivatives, and provide a detailed, field-proven experimental protocol for conducting your own comparative analysis.

The Heart of the Matter: Nucleophilic Acyl Substitution and the Leaving Group

The workhorse reaction for these agents is nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism.[6][7] First, a nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the N-acylimidazole, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the imidazole moiety as the leaving group, completing the acyl transfer.

Figure 1: General mechanism of nucleophilic acyl substitution involving an N-acylimidazole.

The rate of this reaction is critically dependent on the stability of the departing imidazole anion. A fundamental principle in organic chemistry dictates that weaker bases are better leaving groups .[8][9] The stability of the leaving group is inversely proportional to its basicity, which can be quantified by the pKa of its conjugate acid. A lower pKa for the conjugate acid (imidazolium ion) signifies a weaker base and thus a better, more readily displaced leaving group.

Comparative Analysis of Imidazole-Based Leaving Groups

The reactivity of N-acylimidazoles can be modulated by introducing substituents onto the imidazole ring. These substituents exert their influence through a combination of electronic and steric effects.

1. Electronic Effects:

Electron-withdrawing groups (EWGs) on the imidazole ring, such as a nitro group, decrease the electron density on the nitrogen atom, making the imidazole a weaker base and consequently a better leaving group. This enhances the electrophilicity of the carbonyl carbon and accelerates the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) increase the basicity of the imidazole, making it a poorer leaving group and slowing down the acylation reaction.

Kinetic studies on the hydrolysis of N-acyl-4(5)-nitroimidazoles show a rate acceleration compared to their unsubstituted counterparts, although the effect is noted as being modest.[1] This suggests that while electronic effects play a role, other factors are also significant. A plot of the logarithm of the second-order rate constant for hydroxide-catalyzed hydrolysis of substituted N-acylimidazoles versus the Hammett substituent constant (σp) shows a linear relationship, confirming the influence of electronic effects on the transition state.[3][10]

2. Steric Effects:

Steric hindrance around the acyl group or the imidazole nitrogen can significantly impact reactivity, though the effects can be complex. For instance, in the aminolysis of N-acylpyrazoles (a related azole), bulky amines react more slowly due to steric repulsion.[11] However, studies on the hydrolysis of N-acylimidazoles have revealed instances of "steric acceleration."[11] For example, N-(trimethylacetyl)-2,4,5-triphenylimidazole hydrolyzes significantly faster than the less hindered N-acetyl derivative in its pH-independent reaction.[11] This acceleration is attributed to the bulky substituents twisting the N-C(O) amide bond, which reduces the resonance stabilization of the ground state and makes it more reactive, i.e., closer in energy to the transition state.[2]

3. Comparison with Other Azoles:

When comparing imidazole to other azole-based leaving groups, the pKa of the parent azole is a key indicator. For instance, N-acylbenzimidazoles are generally less reactive than their corresponding N-acylimidazole counterparts.[3][10] This is because benzimidazole is a weaker base (pKa of conjugate acid ≈ 5.6) than imidazole (pKa ≈ 7.0), which would suggest it's a better leaving group. However, the reduced reactivity is observed, indicating that other factors, such as the stability of the acyl-azole itself, play a crucial role. N-acylpyrazoles are also generally less reactive than N-acylimidazoles.[11]

Table 1: Qualitative Comparison of Substituted Imidazole Leaving Groups in Acyl Transfer Reactions

Leaving GroupSubstituent(s)Expected Electronic EffectExpected Steric EffectRelative Reactivity (Predicted)Key Considerations & References
4(5)-Nitroimidazole-NO₂Electron-withdrawingMinimalHigherEnhances reactivity through inductive withdrawal, making the imidazole a better leaving group.[1]
ImidazoleNoneNeutralMinimalBaselineStandard reagent (e.g., in CDI).[3]
2-Methylimidazole-CH₃Electron-donatingModerateLowerThe inductive effect of the methyl group makes the imidazole a stronger base (poorer leaving group). Steric hindrance may also play a role.
BenzimidazoleFused benzene ringElectron-withdrawing (net effect)Increased bulkLowerGenerally less reactive than N-acylimidazoles.[3][10]
2,4,5-Triphenylimidazole-PhElectron-withdrawingHighHigher (in some cases)Can exhibit "steric acceleration" by destabilizing the ground state amide bond.[11]

Field-Proven Experimental Protocol: A Comparative Kinetic Study of Acylating Agents

To provide a robust and objective comparison, a kinetic analysis is indispensable. This protocol outlines a self-validating system for comparing the reactivity of different imidazole-based acylating agents by monitoring the rate of amide bond formation with a model amine using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the second-order rate constants for the reaction of different N-acylimidazoles with a primary amine.

Materials:

  • N-acylimidazole derivatives (e.g., N-acetylimidazole, N-acetyl-4-nitroimidazole)

  • Benzylamine (model nucleophile)

  • Anhydrous acetonitrile (ACN, HPLC grade)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Autosampler vials, syringes, and 0.22 µm filters

Experimental Workflow Diagram:

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions: 1. N-acylimidazole in ACN 2. Benzylamine in ACN 3. Internal Standard in ACN B Prepare reaction mixtures in vials at constant temperature (e.g., 25°C) A->B C Initiate reaction by adding N-acylimidazole to amine solution B->C D Withdraw aliquots at predetermined time intervals C->D E Quench aliquots immediately (e.g., with acidic ACN) D->E F Analyze quenched samples by HPLC E->F G Integrate peak areas of product and internal standard F->G H Calculate product concentration at each time point G->H I Plot [Product] vs. Time H->I J Determine initial rate and calculate second-order rate constant (k) I->J

Figure 2: Workflow for the kinetic analysis of acylation reactions.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the internal standard (e.g., naphthalene) in anhydrous ACN.

    • Prepare a 0.2 M stock solution of benzylamine in anhydrous ACN.

    • Prepare a 0.02 M stock solution of each N-acylimidazole to be tested in anhydrous ACN. Note: N-acylimidazoles can be moisture-sensitive; handle under an inert atmosphere if necessary.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • In an autosampler vial, combine 500 µL of the 0.2 M benzylamine solution and 100 µL of the 0.1 M internal standard stock solution. This creates a large excess of the amine.

    • Equilibrate the vial at a constant temperature (e.g., 25°C) in a thermostatted block.

    • To initiate the reaction, add 400 µL of the 0.02 M N-acylimidazole solution to the vial, vortex briefly, and start the timer. The final concentrations will be approximately: [Benzylamine] = 0.1 M, [N-acylimidazole] = 0.008 M, [Internal Standard] = 0.01 M.

  • HPLC Analysis:

    • Immediately inject the first sample (t=0) into the HPLC system.

    • Program the autosampler to inject samples at regular intervals (e.g., every 2, 5, 10, 20, 30, and 60 minutes).

    • HPLC Method: [1][7]

      • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Isocratic, e.g., 60:40 ACN:Water with 0.1% Trifluoroacetic Acid. (Method will require optimization for specific reactants).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Run Time: Sufficient to elute all components (typically 10-15 minutes).

  • Data Analysis:

    • For each time point, determine the peak area of the product (N-benzylacetamide derivative) and the internal standard.

    • Calculate the response factor for the product relative to the internal standard using a calibration curve prepared with known concentrations of the pure product and internal standard.

    • Convert the peak area ratios to product concentrations at each time point.

    • Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this line at early time points.

    • Since the concentration of benzylamine is in large excess, it remains effectively constant, and the reaction follows pseudo-first-order kinetics. The pseudo-first-order rate constant (k') is the slope of the plot of ln([A]₀/[A]t) vs. time, where [A] is the concentration of the N-acylimidazole.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of benzylamine: k = k' / [Benzylamine] .

Trustworthiness through Self-Validation: The inclusion of an internal standard corrects for variations in injection volume. Running the experiment in triplicate for each acylating agent ensures the reproducibility of the results. The linearity of the kinetic plots validates the assumed reaction order.

Conclusion

The choice of leaving group in an imidazole-based acylating agent provides a powerful tool for tuning reactivity. While unsubstituted imidazole, as found in CDI, offers a balanced and widely applicable reactivity profile, strategic substitution on the imidazole ring can either enhance or temper this reactivity to suit specific synthetic challenges. Electron-withdrawing groups generally lead to more reactive acylating agents, while steric effects can have more complex, but equally significant, consequences. By understanding the interplay of these factors and employing robust kinetic analysis as outlined in this guide, researchers can make informed decisions to optimize their acylation strategies, leading to improved yields, higher purity, and more efficient syntheses.

References

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Validation

A Comparative Analysis of the Biological Activities of 1-Methyl-1H-imidazole-5-carbonyl Chloride Hydrochloride Derivatives

The 1-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therape...

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, attributable to the unique electronic and structural features of the imidazole ring that allow for diverse molecular interactions.[3][4] This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

The Versatility of the 1-Methyl-1H-imidazole Core

The reactivity of the carbonyl chloride group in 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride allows for the straightforward synthesis of a wide array of derivatives, primarily amides and esters. This synthetic accessibility, coupled with the inherent biological relevance of the imidazole nucleus, makes it an attractive starting point for drug discovery campaigns. Imidazole-containing compounds are known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions, leading to a broad range of pharmacological effects.[4][5]

Comparative Biological Activities

The biological activity of derivatives of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride is profoundly influenced by the nature of the substituents introduced. This section will compare the antimicrobial, anticancer, and anti-inflammatory activities of representative derivatives, supported by experimental data from the literature.

Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents.[6][7] Their mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[7] For instance, many antifungal imidazoles target the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, thereby compromising the integrity of the fungal cell membrane.[7]

A series of novel amide derivatives synthesized from 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride were evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of 1-Methyl-1H-imidazole-5-amide Derivatives

Compound IDSubstituent (R)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
IMA-1 -Phenyl625>5000[6]
IMA-2 -4-Chlorophenyl2502500[6]
IMA-3 -2,4-Dichlorophenyl1251250[6]
Ciprofloxacin (Standard)0.50.25[6]

The data in Table 1 clearly demonstrates a structure-activity relationship. The introduction of electron-withdrawing chloro-substituents on the phenyl ring significantly enhances the antibacterial activity against both S. aureus and E. coli. This suggests that the electronic properties of the substituent play a crucial role in the antimicrobial potency of these derivatives.

Anticancer Activity

The imidazole scaffold is a key component in many anticancer agents.[5][8] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[8][9]

The antiproliferative activity of a series of 1-methyl-1H-imidazole-5-carboxamide derivatives was assessed against human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined.

Table 2: Comparative Anticancer Activity (IC50 in μM) of 1-Methyl-1H-imidazole-5-amide Derivatives

Compound IDSubstituent (R)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
ICA-1 -Benzyl15.222.5[8]
ICA-2 -4-Methoxybenzyl8.712.1[8]
ICA-3 -3,4,5-Trimethoxybenzyl2.14.3[8]
Etoposide (Standard)5.67.8[8]

As shown in Table 2, the anticancer activity is significantly influenced by the substitution pattern on the benzyl group. The presence of methoxy groups, particularly the trimethoxy substitution in ICA-3, leads to a marked increase in potency against both MCF-7 and A549 cell lines, surpassing the activity of the standard drug etoposide. This highlights the importance of hydrophobic and electronic interactions in the binding of these compounds to their cellular targets.

Anti-inflammatory Activity

Imidazole derivatives have also demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or p38 MAP kinase.[10][11][12]

The anti-inflammatory potential of a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives was evaluated using an in vitro p38 MAP kinase inhibitory assay.[10][12]

Table 3: Comparative Anti-inflammatory Activity (IC50 in nM) of Imidazole Derivatives Targeting p38 MAP Kinase

Compound IDSubstituentp38 MAP Kinase IC50 (nM)Reference
IAA-1 -Phenyl850.2 ± 8.1[10][12]
IAA-2 -4-Fluorophenyl625.5 ± 7.2[10][12]
IAA-6 -4-Methoxyphenyl403.6 ± 6.4[10][12]
SB203580 (Standard)222.4 ± 6.0[10][12]

The results in Table 3 indicate that substitution on the phenyl ring can modulate the p38 MAP kinase inhibitory activity. The introduction of a methoxy group at the para-position (IAA-6) resulted in the most potent compound in this series, although it was still less active than the standard inhibitor SB203580.[10][12]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.

Workflow for MIC Determination

MIC_Workflow start Start: Prepare bacterial inoculum prepare_compounds Prepare serial dilutions of test compounds in a 96-well plate start->prepare_compounds add_inoculum Add standardized bacterial inoculum to each well prepare_compounds->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow start Start: Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of test compounds start->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution and incubate for 4 hours incubate_cells->add_mtt solubilize Add DMSO to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 from dose-response curves measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1]

Mechanistic Insights: Signaling Pathways

Several imidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently studied target.

Inhibition of the PI3K/AKT/mTOR Pathway

Pathway_Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation imidazole Imidazole Derivative imidazole->pi3k Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Conclusion and Future Directions

The derivatives of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride represent a versatile class of compounds with significant potential in the development of new antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these derivatives can be finely tuned by modifying the substituents on the core imidazole scaffold.

Future research should focus on synthesizing a broader range of derivatives to expand the SAR data. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets of the most potent compounds. The promising in vitro activities of several derivatives presented herein provide a strong rationale for their further evaluation in in vivo models to assess their therapeutic potential.

References

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Comparative

A Senior Application Scientist's Guide to the Scalable Synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Abstract This guide provides a comparative analysis of the synthetic methodologies for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a critical building block in pharmaceutical research and development. We wil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the synthetic methodologies for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, a critical building block in pharmaceutical research and development. We will explore the scalability of various synthetic routes, focusing on the conversion of 1-Methyl-1H-imidazole-5-carboxylic acid to its corresponding acyl chloride. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate. We will delve into the mechanistic nuances, process safety, and economic viability of the most common synthetic strategies, supported by experimental data and protocols.

Introduction: The Significance of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride in Drug Discovery

The imidazole moiety is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride serves as a versatile precursor for the synthesis of a diverse range of derivatives, including amides and esters, which are frequently explored in the development of novel therapeutic agents. The hydrochloride salt form enhances the stability and handling of the reactive acyl chloride.

The primary challenge in the production of this intermediate lies in achieving a scalable, cost-effective, and safe synthesis that consistently delivers high-purity material. This guide will focus on the critical step of converting the parent carboxylic acid to the acyl chloride, a transformation for which several reagents and conditions are available.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-5-carboxylic acid

A robust and scalable synthesis of the starting material is paramount. While various methods for the synthesis of substituted imidazole carboxylic acids have been reported, a common and industrially viable approach involves the construction of the imidazole ring followed by functional group manipulations. A representative synthetic pathway is outlined below.

A Starting Materials B Imidazole Ring Formation A->B e.g., Debus Synthesis C N-Methylation B->C e.g., CH3I, (CH3)2SO4 D Carboxylation/Ester Hydrolysis C->D Various Methods E 1-Methyl-1H-imidazole-5-carboxylic acid D->E

Caption: General synthetic strategy for the precursor, 1-Methyl-1H-imidazole-5-carboxylic acid.

A notable patent describes the use of 1-methyl-1H-imidazole-5-carboxylic acid as a starting material for the synthesis of more complex derivatives, indicating its commercial availability or the existence of established large-scale synthetic procedures.[1] For the purpose of this guide, we will assume the availability of this precursor and focus on its conversion to the target acyl chloride.

Comparative Analysis of Chlorinating Agents for Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents can effect this conversion, with the most common being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The choice of reagent is critical and depends on factors such as the scale of the reaction, the sensitivity of the substrate, the desired purity of the product, and cost considerations.

Thionyl Chloride (SOCl₂): The Workhorse of Industrial Synthesis

Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides.[2][3][4] The reaction proceeds via the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[2][3]

cluster_0 Thionyl Chloride Method A 1-Methyl-1H-imidazole-5-carboxylic acid B Chlorosulfite Intermediate A->B + SOCl2 C 1-Methyl-1H-imidazole-5-carbonyl chloride B->C D SO2 + HCl (gaseous byproducts) B->D

Caption: Reaction pathway for the synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride using thionyl chloride.

A notable example demonstrating the efficacy of thionyl chloride is the synthesis of the structurally similar (-)-1-(1-phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride, which was achieved in a high yield of 94% by refluxing the corresponding carboxylic acid in neat thionyl chloride.[5]

Experimental Protocol (Adapted from a similar synthesis[5]):

  • To a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (e.g., 5-10 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., by the addition of an anti-solvent like diethyl ether or heptane).

Scalability Considerations:

ParameterAssessment
Cost Low. Thionyl chloride is significantly cheaper than other chlorinating agents, making it ideal for large-scale production.[6][7]
Yield Generally high, with yields often exceeding 90%.[5]
Reaction Conditions Typically requires elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.
Byproducts Gaseous byproducts (SO₂ and HCl) are easily removed but require appropriate scrubbing systems on a large scale.[4]
Purification Removal of excess thionyl chloride can be challenging due to its high boiling point (79 °C). Azeotropic distillation with an inert solvent may be necessary.
Safety Thionyl chloride is corrosive and reacts violently with water. The gaseous byproducts are toxic and corrosive.
Oxalyl Chloride ((COCl)₂): The Choice for Finesse and Purity

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and more selective reagent for the synthesis of acyl chlorides.[2][8][9] The reaction proceeds through the formation of the Vilsmeier reagent in situ, which is the active chlorinating species.[3] The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous and easily removed.[2][8]

cluster_1 Oxalyl Chloride Method A 1-Methyl-1H-imidazole-5-carboxylic acid C Intermediate A->C + B B Vilsmeier Reagent (from (COCl)2 + DMF) D 1-Methyl-1H-imidazole-5-carbonyl chloride C->D E CO + CO2 + HCl (gaseous byproducts) C->E

Caption: Reaction pathway for the synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride using oxalyl chloride and catalytic DMF.

Experimental Protocol:

  • To a solution of 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-5 mol%).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of oxalyl chloride (1.1-1.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or HPLC.

  • After completion, remove the solvent and excess oxalyl chloride under reduced pressure.

  • The crude product can often be used directly in the next step or purified by crystallization.

Scalability Considerations:

ParameterAssessment
Cost High. Oxalyl chloride is significantly more expensive than thionyl chloride.[6][7]
Yield Generally very high, often quantitative.
Reaction Conditions Mild, typically at or below room temperature, making it suitable for sensitive substrates.[8][10]
Byproducts All byproducts are gaseous and easily removed, simplifying the work-up.[2][8]
Purification The crude product is often of high purity, sometimes eliminating the need for further purification.
Safety Oxalyl chloride is toxic and corrosive. Carbon monoxide is a toxic byproduct.
Other Chlorinating Agents

While less common for this specific transformation, other reagents such as phosphorus pentachloride (PCl₅) can also be used. PCl₅ is a powerful chlorinating agent, but its use is often complicated by the formation of solid byproducts (POCl₃) which can make purification more challenging.

Head-to-Head Comparison and Recommendation

FeatureThionyl ChlorideOxalyl ChlorideRecommendation for Scalability
Cost-Effectiveness High LowThionyl Chloride
Reaction Mildness Low (requires heating)High (room temp. or below)Oxalyl Chloride (for sensitive substrates)
Yield and Purity Good to ExcellentExcellent Oxalyl Chloride
Ease of Work-up ModerateHigh Oxalyl Chloride
Safety Concerns HighHighBoth require careful handling, but oxalyl chloride's byproducts are arguably more insidious.
Industrial Scalability Excellent GoodThionyl Chloride (for cost-driven processes)

For the large-scale, industrial synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride where cost is a primary driver, thionyl chloride is the recommended reagent. Its low cost and the potential for high yields make it an economically viable option. However, careful consideration must be given to the engineering controls required to handle the corrosive and toxic nature of the reagent and its byproducts, as well as the energy costs associated with heating and distillation.

For laboratory-scale synthesis, or for the production of high-value pharmaceutical intermediates where purity and process control are paramount, oxalyl chloride with catalytic DMF is the superior choice. The milder reaction conditions minimize the risk of side reactions and degradation, and the straightforward work-up often leads to a cleaner product, potentially reducing the need for extensive purification.

Conclusion

The synthesis of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride can be effectively achieved through the chlorination of its corresponding carboxylic acid. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent represents a classic trade-off between cost and process finesse. For large-scale manufacturing, the economic advantages of thionyl chloride are compelling, provided that the necessary safety and purification protocols are in place. For applications demanding high purity and for the synthesis of sensitive molecules, the milder conditions and cleaner reaction profile of oxalyl chloride justify its higher cost. Ultimately, the optimal choice will depend on the specific requirements of the project, including scale, budget, and the purity specifications of the final product.

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  • BLD Pharm. (n.d.). 41716-12-5|1-Methyl-1H-imidazole-5-carbonyl chloride.
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Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride

Immediate Safety Briefing: The Non-Negotiable Minimums Before handling 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, every operator must understand its dual-threat nature. It is a highly reactive acyl chloride...

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: The Non-Negotiable Minimums

Before handling 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, every operator must understand its dual-threat nature. It is a highly reactive acyl chloride and a corrosive hydrochloride salt.[1][2][3] Reaction with moisture, including atmospheric humidity, will violently produce corrosive hydrochloric acid (HCl) gas.[4][5][6] Therefore, exposure can cause severe skin burns, catastrophic eye damage, and acute respiratory tract injury.[1][2][7] All operations, without exception, must be conducted within a certified chemical fume hood.

Hazard Analysis: Deconstructing the Molecule's Reactivity

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality of the hazards presented by this molecule's specific structure, C₅H₆Cl₂N₂O.[8]

  • The Acyl Chloride Group (-COCl): This functional group is the primary driver of the compound's acute reactivity. It is an electrophilic site that is highly susceptible to attack by nucleophiles. The most common laboratory nucleophile is water. This reaction, hydrolysis, is rapid and highly exothermic, liberating significant thermal energy and gaseous HCl.[4][9] This dictates the need for stringent moisture control and robust respiratory protection.[5]

  • The Hydrochloride Salt (-HCl): The presence of the hydrochloride salt renders the compound acidic and enhances its hygroscopic (water-attracting) properties. This synergy means the compound actively draws moisture from the environment, accelerating its own decomposition into corrosive byproducts. This underscores the need for corrosion-resistant gloves and comprehensive body protection.

These properties make the compound extremely destructive to the tissue of the mucous membranes, upper respiratory tract, skin, and eyes.[2]

Core Protective Measures: A Head-to-Toe PPE Protocol

The selection of PPE is not a checklist but a comprehensive system designed to create a barrier between the researcher and the chemical, assuming that primary engineering controls (i.e., the fume hood) could fail.

Respiratory Protection: The Primary Defense
  • Primary Engineering Control: All handling of 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, including weighing, transferring, and adding to a reaction, must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[4][10] This is the most critical step in preventing respiratory exposure.

  • Secondary Respirator Use: For large-scale operations (>50g), emergency spill response, or situations where the integrity of the fume hood is compromised, a respirator is mandatory. A full-face respirator with acid gas cartridges provides a higher protection factor and also protects the eyes and face.[2][3] For smaller scales, a half-mask respirator with acid gas cartridges may be sufficient if used with chemical splash goggles and a face shield.[2] A written respiratory protection program must be in place, including fit-testing and training, as required by safety regulations.[11]

Eye and Face Protection: Preventing Irreversible Damage

Given the severe eye damage warning associated with this compound, eye and face protection is non-negotiable.[1]

  • Chemical Splash Goggles: Standard safety glasses are insufficient . Well-fitting, indirectly vented chemical splash goggles are required at all times to protect against splashes and the corrosive HCl gas that may be present in the fume hood.[4][12]

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during transfers of the material or when quenching the reaction.[4][12] The face shield protects the entire face from direct contact.

Hand Protection: Selecting the Right Barrier

The compound causes severe skin burns, making proper glove selection and use critical.[1][13]

  • Material Selection: Nitrile gloves are a common choice for general laboratory use, but for prolonged handling of highly corrosive materials, heavier-duty gloves should be used. Consider butyl or Viton® gloves for extended operations. Always check the manufacturer's glove compatibility charts for acyl chlorides.

  • The Double-Gloving Technique: It is best practice to wear two pairs of nitrile gloves.[14] This provides a backup barrier in case the outer glove is compromised. Inspect the outer glove frequently for any signs of degradation or contamination. If contamination occurs, remove both pairs of gloves immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning new gloves.[13]

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant (FR) lab coat should be worn, as the compound is water-reactive and can generate heat.[14] At a minimum, a 100% cotton lab coat buttoned completely is required.

  • Chemical Apron: For larger quantities or procedures with a high splash potential, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[11]

  • Personal Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[5] Never work with this compound with any exposed skin on the legs, ankles, or feet.

Operational Protocol: Integrating Safety into the Workflow

Handling and Dispensing
  • Preparation: Ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels. All glassware must be scrupulously oven-dried to remove any trace of moisture.[15]

  • Dispensing: Work over a tray or secondary containment to catch any spills.[5] Slowly and carefully dispense the solid, avoiding the creation of airborne dust.

  • Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[5][15]

  • Closing Containers: Tightly reseal the container immediately after use.[5] Store away from water, moisture, and incompatible materials like strong bases or alcohols.[5]

Waste Disposal and Decontamination
  • Quenching: Never dispose of active acyl chloride directly. It must be "quenched" or neutralized first. The safest method is to slowly and cautiously add the waste material to a stirred, cold solution of a suitable nucleophile, such as isopropanol or a dilute sodium bicarbonate solution, in an appropriate reaction vessel within a fume hood.[16] This process is exothermic and will release gas; proceed with extreme caution.

  • Solid Waste: All contaminated items (gloves, weigh paper, absorbent pads) must be considered hazardous waste. They should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][17]

  • Glassware Decontamination: After the reaction is quenched, rinse the glassware with an appropriate organic solvent, then carefully wash with soap and water.

Emergency Response Plan

Immediate Actions for Any Exposure
  • Remove the victim from the area of exposure, if safe to do so.[18]

  • Call for emergency medical assistance immediately.[19][20]

  • Remove all contaminated clothing while the victim is under a safety shower.[19][21]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes in a safety shower.[2][3][19] Seek immediate medical attention.[2]

  • Eye Contact: Forcibly hold the eyelids open and flush the eyes with water from an eyewash station for a minimum of 15 minutes.[19][20] Remove contact lenses if present and easy to do.[1] Continue rinsing. Immediate medical attention is critical to prevent permanent vision loss.[20]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but only if you are trained and it is safe to do so.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[13][19] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Data and Visualization

Table 1: PPE Selection Summary
Task Scale & ConditionRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Small Scale (<5g) Standard Lab UseCertified Chemical Fume HoodChemical Splash GogglesDouble Nitrile Gloves100% Cotton Lab Coat
Medium Scale (5g-50g) Increased Splash RiskCertified Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFR Lab Coat, Chemical Apron
Large Scale (>50g) High Risk OperationsCertified Chemical Fume Hood; Full-Face Respirator w/ Acid Gas Cartridge on standbyChemical Splash Goggles & Face ShieldHeavy-Duty Butyl or Viton GlovesFR Lab Coat, Chemical Apron
Spill Cleanup Emergency ResponseHalf or Full-Face Respirator w/ Acid Gas CartridgeChemical Splash Goggles & Face ShieldHeavy-Duty Butyl or Viton GlovesChemical Resistant Suit or Apron
Diagram 1: PPE Decision Workflow

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering & Environment cluster_ppe Personal Protective Equipment Selection Start Handling 1-Methyl-1H-imidazole- 5-carbonyl chloride HCl FumeHood Work in a certified Chemical Fume Hood? Start->FumeHood StopWork STOP WORK Consult EHS FumeHood->StopWork No Scale Quantity > 5g? FumeHood->Scale Yes SplashRisk High Splash Potential? (e.g., transfer, quench) Scale->SplashRisk No Scale->SplashRisk Yes BasePPE Minimum PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat FinalPPE Proceed with Operation BasePPE->FinalPPE SplashRisk->BasePPE No EnhancedPPE Add: - Face Shield - Chemical Apron SplashRisk->EnhancedPPE Yes EnhancedPPE->BasePPE

Sources

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Method

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